molecular formula C8H5F3O2 B597416 4-Hydroxy-2-(trifluoromethyl)benzaldehyde CAS No. 1243395-68-7

4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B597416
CAS No.: 1243395-68-7
M. Wt: 190.121
InChI Key: MOZHNMRPBKZURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a valuable hydroxy-aryl-aldehyde (HAA) building block in medicinal chemistry, particularly in the development of novel anticancer agents and targeted enzyme inhibitors. Its unique structure, featuring both an aldehyde and a hydroxy group on an aromatic ring system, allows it to serve as a key intermediate for synthesizing various heterocyclic compounds with enhanced biological activity. Researchers utilize this compound in the design of thiazole derivatives, which have demonstrated promising cytotoxic activity against multiple tumor cell lines by inducing cell cycle arrest and mitochondrial depolarization . Furthermore, the hydroxy–aryl–aldehyde motif is a known pharmacophore for a class of potent inhibitors that target the IRE1α endoribonuclease, a key transducer of the unfolded protein response (UPR) pathway. These inhibitors engage the RNase-active site through a reversible Schiff base formation, offering a mechanism to selectively modulate ER stress signaling in diseases like cancer and inflammation . This makes this compound a compound of significant interest for investigating new therapeutic strategies in oncology and cellular stress response.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHNMRPBKZURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677406
Record name 4-Hydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243395-68-7
Record name 4-Hydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Phenolic Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

This compound, identified by its CAS Number 1243395-68-7 , is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] As a derivative of salicylaldehyde (2-hydroxybenzaldehyde), it possesses a unique electronic architecture. The molecule's value is derived from the synergistic interplay of three key features: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, and a powerfully electron-withdrawing trifluoromethyl (-CF₃) group.

The trifluoromethyl group is a cornerstone of modern drug design, known to significantly enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Its placement at the C2 position, ortho to the aldehyde, sterically and electronically influences the reactivity of the entire molecule, making it a distinct and valuable building block for creating complex and novel chemical entities. This guide provides a comprehensive technical overview of its properties, a robust and authoritative synthetic protocol, key reaction pathways, and its applications for professionals engaged in advanced chemical research and development.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical building block is the foundation of its effective application in synthesis. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1243395-68-7[1]
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol [2]
IUPAC Name This compound
Synonym(s) 4-Formyl-3-(trifluoromethyl)phenolN/A
Melting Point 128 - 131 °C
InChI Key MOZHNMRPBKZURU-UHFFFAOYSA-N
Storage Temperature 2 - 8 °C, under inert gas (Argon)

Synthesis: An Authoritative Protocol via Regioselective Ortho-Formylation

The most logical and field-proven strategy for the synthesis of this compound is the direct ortho-formylation of the readily available precursor, 3-(trifluoromethyl)phenol. While numerous formylation methods exist, many suffer from a lack of regioselectivity, yielding mixtures of ortho and para isomers. The Duff reaction or the Reimer–Tiemann reaction, for instance, can be aggressive and produce multiple byproducts.

A superior and highly regioselective method, published in Organic Syntheses, utilizes magnesium dichloride and triethylamine with paraformaldehyde.[3] This procedure is robust, scalable, and avoids harsh or carcinogenic reagents.[4]

Causality of Regioselectivity: The Role of Magnesium Chelation

The remarkable ortho-selectivity of this reaction is mechanistically driven by the formation of a magnesium phenoxide chelate. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde (or its equivalent), forming a six-membered transition state. This coordination pre-organizes the reactants, directing the electrophilic attack of formaldehyde exclusively to the ortho position. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, which may necessitate longer reaction times or slightly elevated temperatures compared to electron-rich phenols, but the directing effect of the magnesium chelate remains dominant.[4]

Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol

(Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64)[3]

  • 1. Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (1.2 equivalents) and paraformaldehyde (3.0 equivalents).

    • Maintain a slight positive pressure of argon and add anhydrous tetrahydrofuran (THF) to create a stirrable slurry.

    • Add triethylamine (2.0 equivalents) dropwise via syringe. Stir the mixture for 10-15 minutes at room temperature.

    • Slowly add a solution of 3-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • 2. Reaction Execution:

    • Immerse the flask in a preheated oil bath and bring the mixture to a gentle reflux (approx. 75°C).

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots and quenching them with dilute acid before spotting. The reaction is complete upon consumption of the starting phenol.

  • 3. Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Transfer the mixture to a separatory funnel and carefully wash three times with 1 M aqueous HCl. Caution: Gas evolution (CO₂) may occur during the initial wash.

    • Wash the organic layer successively with water and saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • 4. Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular scaffolds.

Schiff Base Formation: Gateway to Bioactive Salicylanilides

A cornerstone reaction for this class of compounds is the condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of salicylanilides, a class of compounds investigated for a wide range of biological activities, including potent antimicrobial effects against multidrug-resistant bacteria.[5]

The electron-withdrawing -CF₃ group enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by the amine. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water. The resulting salicylanilide scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl group can significantly enhance the biological efficacy of these derivatives.[5]

General scheme for Schiff base (imine) formation.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a high-value intermediate for synthesizing molecules with enhanced biological or material properties.

  • Medicinal Chemistry & Drug Discovery : The primary application lies in its use as a scaffold for novel therapeutics. The trifluoromethyl group is a bioisostere for groups like chlorine or methyl but offers superior metabolic stability and can modulate pKa and lipophilicity to optimize drug-target interactions and pharmacokinetic profiles. For example, related trifluoromethyl-substituted salicylanilides have demonstrated excellent activity against multidrug-resistant S. aureus strains, including MRSA and VRSA, highlighting the potential of this chemical class in addressing antibiotic resistance.[5] The aldehyde can be readily converted into various functional groups to explore structure-activity relationships (SAR).

  • Agrochemicals : Similar to pharmaceuticals, the trifluoromethyl group imparts desirable properties to pesticides and herbicides, such as increased environmental stability and target potency. The phenolic aldehyde structure can serve as a precursor for various agrochemical classes.

  • Materials Science : Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical properties. This compound can be used to synthesize fluorinated monomers for incorporation into high-performance polymers, resins, or liquid crystals.

Safety and Handling

Based on data for the compound and its close isomers, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards Identification : May be harmful if swallowed (Acute Toxicity, Oral) and is expected to cause skin and serious eye irritation. May also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere like argon to prevent oxidation.

  • First Aid : In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Always consult the specific Safety Data Sheet (SDS) before use.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Google Patents. (2019). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Barbieri, F., et al. (2024). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry.
  • Patel, K., et al. (2019). WO 2019/049173 A1. Google Patents.
  • Google Patents. (1983). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. (1989). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Samoori, N., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. International Journal of Industrial Chemistry, 15(2), 152414.
  • ResearchGate. (2009). ortho-Formylation of oxygenated phenols.
  • PubChem. (2026). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
  • Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5558.
  • PubChem. (2026). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
  • Lal, J., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Scientific Reports, 11, 21183.

Sources

A Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Properties, Analysis, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This electron-withdrawing moiety is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable substituent in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the known properties, analytical methodologies, and synthetic utility of this compound, serving as a critical resource for researchers engaged in the synthesis and evaluation of new chemical entities. While publicly available data for this specific isomer is limited, this guide consolidates the existing information and draws logical comparisons with closely related, well-documented isomers to provide actionable insights.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and analytical development.

PropertyValueSource(s)
Molecular Weight 190.12 g/mol [2]
Molecular Formula C8H5F3O2[2]
CAS Number 1243395-68-7[2][3]
IUPAC Name This compound[]
Melting Point 128 - 131 °C[3]
Appearance Solid[5]
Purity Typically ≥96%[2][3]
Solubility No data available[6]
Storage Store at 2-8°C under an inert atmosphere[2][3]

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of this compound. The following are representative protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, although derivatization of the hydroxyl group may be necessary to improve its volatility and peak shape.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform a silylation reaction (e.g., with BSTFA) to derivatize the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

¹H NMR (400 MHz, DMSO-d₆):

  • Expected Chemical Shifts (δ):

    • Aldehyde proton (~10.0 ppm, singlet).

    • Aromatic protons (multiplets in the range of 7.0-8.0 ppm).

    • Hydroxyl proton (a broad singlet, chemical shift can vary).

¹³C NMR (100 MHz, DMSO-d₆):

  • Expected Chemical Shifts (δ):

    • Aldehyde carbon (~190 ppm).

    • Aromatic carbons (in the range of 110-160 ppm).

    • Trifluoromethyl carbon (a quartet due to C-F coupling).

¹⁹F NMR (376 MHz, DMSO-d₆):

  • Expected Chemical Shift (δ):

    • A singlet for the -CF3 group.

Synthetic Utility and Applications in Drug Discovery

While specific, publicly documented examples of the direct use of this compound in drug synthesis are limited, the utility of its isomers is well-established, providing a strong indication of its potential.

Case Study: The Role of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde in the Development of Triflusal

A notable example is the isomer 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS 58914-34-4), which is a key precursor to 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB).[7] HTB is the primary active metabolite of the antiplatelet drug Triflusal, which is used for the prevention of thromboembolic events.[7] This demonstrates the value of hydroxy-trifluoromethyl-substituted benzaldehydes as building blocks for bioactive molecules.

The trifluoromethyl group in HTB is crucial for its pharmacological activity and pharmacokinetic profile. The electron-withdrawing nature of the -CF3 group influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can impact its interaction with biological targets and its metabolic fate.

Triflusal_Metabolism cluster_synthesis Synthetic Pathway cluster_drug Drug Metabolism Precursor 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Oxidation Oxidation Precursor->Oxidation HTB 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) Oxidation->HTB ActiveMetabolite HTB (Active Metabolite) Triflusal Triflusal Metabolism In vivo Metabolism Triflusal->Metabolism Metabolism->ActiveMetabolite

Caption: The relationship between 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and the active metabolite of Triflusal.

Plausible Synthetic Route

A plausible method for the preparation of this compound would involve the formylation of 3-(trifluoromethyl)phenol. One common method for the selective introduction of an aldehyde group ortho to a hydroxyl group is the Duff reaction or a related formylation reaction.

Reaction Scheme:

  • Starting Material: 3-(trifluoromethyl)phenol.

  • Reaction: Formylation using a suitable reagent such as hexamethylenetetramine in the presence of an acid (Duff reaction), or using paraformaldehyde and a Lewis acid.

  • Product: this compound.

This synthetic approach leverages the directing effect of the hydroxyl group to introduce the aldehyde functionality at the ortho position.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifluoromethyl substituent offers the potential to enhance the pharmacological properties of target molecules. While detailed application data for this specific isomer is not widely available, the established importance of its isomers underscores its potential. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in the development of novel bioactive molecules.

References

  • Google Patents.
  • PubChem. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. [Link]
  • PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]
  • Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]
  • Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)
  • WIPO Patentscope.
  • PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
  • MDPI.
  • PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [Link]
  • AquaEnergy Expo Knowledge Hub.

Sources

4-Hydroxy-2-(trifluoromethyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] this compound, a substituted aromatic aldehyde, represents a key synthetic intermediate embodying this principle. The presence of a hydroxyl, an aldehyde, and a trifluoromethyl group on a single benzene ring creates a versatile scaffold with multiple points for chemical modification.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent functional groups, enhancing the electrophilicity of the aldehyde and the acidity of the phenol.[4][5] This unique electronic profile makes it a valuable precursor for synthesizing a diverse range of complex molecules, including heterocyclic compounds and other scaffolds relevant to drug discovery. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, applications, and handling protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key physicochemical identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 1243395-68-7[][7][8]
Molecular Formula C₈H₅F₃O₂[][8]
Molecular Weight 190.12 g/mol [][8]
Appearance Solid (form may vary)
Purity Typically ≥95%[][8]
InChI Key MOZHNMRPBKZURU-UHFFFAOYSA-N[]
SMILES C1=CC(=C(C=C1O)C(F)(F)F)C=O[]
Spectroscopic Profile

While detailed, specific spectra for this exact isomer are not widely published in peer-reviewed literature, its structure allows for the confident prediction of its spectroscopic characteristics based on well-established principles.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.5-10.5 ppm), the phenolic proton (a broad singlet, variable ppm depending on solvent and concentration), and the aromatic protons, which would appear as complex multiplets due to their coupling patterns.

  • ¹³C NMR: The carbon spectrum would feature a characteristic signal for the aldehyde carbonyl carbon (~190 ppm). The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling. Other aromatic carbon signals would also be present in the typical 110-160 ppm range.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H stretching band from the hydroxyl group would be visible around 3200-3600 cm⁻¹. Strong C-F stretching bands are also expected between 1100 and 1350 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted benzaldehydes can be achieved through various methods. For this compound, a logical synthetic approach involves the formylation of 3-(trifluoromethyl)phenol. Several formylation reactions are standard in organic synthesis, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions. An alternative route could involve the multi-step conversion from a more readily available starting material like 4-chloro-3-(trifluoromethyl)aniline, proceeding through diazotization and subsequent functional group interconversions.

Below is a conceptual workflow for a plausible synthetic route.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product A 3-(Trifluoromethyl)phenol B Formylation Reaction (e.g., Reimer-Tiemann or Vilsmeier-Haack) A->B Reagents: CHCl₃, NaOH or POCl₃, DMF C This compound B->C Workup & Purification

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is governed by its three key functional components:

  • Aldehyde Group: The aldehyde is highly electrophilic, a characteristic enhanced by the potent electron-withdrawing -CF₃ group at the ortho position.[4] This makes it an excellent substrate for nucleophilic addition reactions. It readily participates in foundational organic transformations such as:

    • Schiff Base Formation: Condensation with primary amines to form imines.[9]

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[4][5]

    • Reductive Amination: Conversion to an amine in the presence of a reducing agent and an amine source.[4][5]

    • Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.[4]

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site can be alkylated or acylated to generate ethers and esters, respectively, providing another handle for molecular elaboration.

  • Aromatic Ring: The benzene ring is electron-deficient due to the aldehyde and trifluoromethyl substituents. This deactivation makes electrophilic aromatic substitution reactions challenging.

G reactants This compound + R-NH₂ (Primary Amine) transition Condensation (-H₂O) reactants->transition product Schiff Base (Imine) Product transition->product

Caption: Reaction of this compound to form a Schiff base.

Applications in Research and Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector.

Role in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in drug design, often referred to as a "bioisostere" for groups like methyl or chlorine.[2] Its inclusion can significantly enhance a drug candidate's profile by:

  • Increasing Lipophilicity: Improving the molecule's ability to cross cell membranes.[2][5]

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes, which can increase the drug's half-life.[2]

  • Modulating Binding Affinity: The strong dipole moment and electron-withdrawing nature of the -CF₃ group can alter the electronic environment of the molecule, potentially leading to stronger and more selective binding to biological targets.[2][5]

This aldehyde serves as a key starting material for building molecular libraries. For instance, its isomer, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, is a direct precursor to the main active metabolite of the anti-platelet drug Triflusal.[9] By analogy, this compound is an ideal candidate for synthesizing novel bioactive compounds, such as inhibitors of cholinesterase enzymes or other therapeutic targets.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. The compound is generally considered hazardous.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin and serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

  • Avoid Contact: Prevent all personal contact. Do not allow the chemical to come into contact with skin, eyes, or clothing.[11] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and reducing agents.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[13]

Representative Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general procedure for the condensation of this compound with a primary amine to form an imine (Schiff base).

Objective: To synthesize an N-benzyl-1-(4-hydroxy-2-(trifluoromethyl)phenyl)methanimine derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous ethanol.

  • Addition of Reagents: While stirring, add benzylamine (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Schiff base.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its unique combination of reactive functional groups, modulated by the powerful electronic effects of the trifluoromethyl substituent, makes it an attractive building block for the discovery and development of novel pharmaceuticals and advanced materials. Adherence to rigorous safety protocols is paramount to ensure its responsible and effective use in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the utility of scaffolds like this will undoubtedly expand, paving the way for future scientific innovation.

References

  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • M Štěpánková, S., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central.
  • Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Silva, V. L. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

Physical properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and an aldehyde functionality on the benzene ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known physical properties of this compound. In instances where specific experimental data is not publicly available, this guide details the established methodologies for their determination, providing researchers with the necessary tools to fully characterize this compound.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of a compound begins with its molecular structure. The arrangement of atoms and functional groups in this compound dictates its polarity, potential for hydrogen bonding, and overall molecular interactions.

Caption: Molecular Structure of this compound

Table 1: Key Identifiers for this compound

IdentifierValueSource(s)
CAS Number 1243395-68-7[1][2]
Molecular Formula C₈H₅F₃O₂[2]
Molecular Weight 190.12 g/mol [2]
InChI 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H[1]
InChIKey MOZHNMRPBKZURU-UHFFFAOYSA-N[1]
SMILES O=Cc1cc(O)ccc1C(F)(F)FN/A

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems. The following table summarizes the available data for this compound.

Table 2: Summary of Physical Properties

PropertyValueSource(s)
Appearance Solid
Melting Point 128 - 131 °C[1]
Boiling Point Data not available
Density Data not available
pKa Data not available
Solubility Data not available
Expert Insights on Physicochemical Properties

The relatively high melting point of 128-131 °C suggests strong intermolecular forces in the solid state. These are likely attributable to a combination of hydrogen bonding from the hydroxyl group and dipole-dipole interactions arising from the polar aldehyde and trifluoromethyl groups. The lack of publicly available data for boiling point, density, and pKa highlights the specialized nature of this compound as a research chemical. The determination of these properties is crucial for process development and optimization.

Experimental Protocols for Property Determination

For researchers requiring a complete physicochemical profile of this compound, the following established experimental protocols are recommended.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Purity Purity Confirmation (e.g., HPLC, NMR) Drying Drying of Sample (e.g., vacuum oven) Purity->Drying MP Melting Point Determination (e.g., DSC, Melting Point Apparatus) Drying->MP BP Boiling Point Determination (e.g., Ebulliometer, Distillation) Drying->BP Density Density Measurement (e.g., Pycnometer, Oscillating U-tube) Drying->Density Solubility Solubility Assessment (e.g., Saturation Shake-Flask Method) Drying->Solubility pKa pKa Determination (e.g., Potentiometric Titration, UV-Vis Spectroscopy) Drying->pKa Analysis Data Analysis and Error Calculation MP->Analysis BP->Analysis Density->Analysis Solubility->Analysis pKa->Analysis Report Comprehensive Report Generation Analysis->Report

Caption: General workflow for the determination of key physical properties.

Melting Point Determination
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. It is a key indicator of purity.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Methodology (Distillation):

    • A sample of the compound is placed in a distillation flask with a few boiling chips.

    • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.

    • The flask is heated gently.

    • The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb is recorded as the boiling point. Note: Given the high melting point, this compound may decompose before boiling at atmospheric pressure. Vacuum distillation may be required.

Solubility Determination
  • Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination
  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. The phenolic hydroxyl group in this compound is acidic.

  • Methodology (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, ~9.5-10.5 ppm), the aromatic protons (in the range of ~7.0-8.0 ppm) with splitting patterns dictated by their coupling, and a broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the aldehyde (~190 ppm), the aromatic carbons (in the region of ~110-160 ppm), and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad O-H stretching band for the hydroxyl group (~3200-3600 cm⁻¹).

  • A strong C=O stretching band for the aldehyde (~1680-1700 cm⁻¹).

  • C-H stretching bands for the aromatic ring and the aldehyde (~2720-2820 cm⁻¹ and ~3000-3100 cm⁻¹).

  • Strong C-F stretching bands for the trifluoromethyl group (~1100-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Safety and Handling

Based on available safety data sheets for this compound, the following handling precautions are advised.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable research chemical with a unique substitution pattern that suggests interesting chemical and physical properties. While a complete experimental dataset is not yet publicly available, this guide provides the known physical properties and outlines the standard methodologies for the determination of currently unknown values. The provided protocols and expected spectral characteristics offer a solid foundation for researchers to fully characterize this compound and unlock its potential in various scientific applications.

References

  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
  • PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key aromatic building block that synergistically combines the reactivity of an aldehyde, the nucleophilicity of a phenol, and the unique electronic properties of a trifluoromethyl group.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's structural and chemical properties, robust synthetic protocols, key applications, and essential safety procedures. The interplay of the electron-withdrawing -CF3 group and the electron-donating -OH group on the benzaldehyde scaffold creates a molecule with nuanced reactivity, making it a valuable precursor for a diverse range of complex chemical entities.

Core Structural Features

The unique chemical personality of this compound stems from the specific arrangement of its three functional groups on the benzene ring.

  • Aldehyde Group (-CHO): Serves as a versatile chemical handle for a multitude of transformations, including nucleophilic additions, condensations, and reductive aminations, enabling the construction of diverse molecular skeletons.[3]

  • Hydroxyl Group (-OH): Acts as a hydrogen bond donor and can be functionalized, for example, through etherification, to modulate solubility and introduce new pharmacophoric elements. Its electron-donating nature influences the aromatic ring's reactivity.

  • Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group and a bioisostere for groups like chlorine or methyl, it enhances metabolic stability by blocking oxidative pathways and increases lipophilicity, which can improve cell membrane permeability.[1][2]

Caption: 2D Structural Formula of this compound.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and material design.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Formyl-5-hydroxybenzotrifluorideN/A
CAS Number 1243395-68-7N/A
Molecular Formula C₈H₅F₃O₂[4]
Molecular Weight 190.12 g/mol [4]
Appearance Solid[5]
XLogP3 2.5[4]
Predicted Spectroscopic Data

While experimental spectra should always be used for definitive identification, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the molecule's structure.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton spectrum is expected to show:

  • Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically between δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the aldehyde group will likely be the most downfield. The coupling patterns (doublets, doublet of doublets) will be complex due to the substitution pattern.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between δ 5.0-11.0 ppm.

¹³C NMR Spectroscopy

The carbon spectrum would provide key structural information:

  • Carbonyl Carbon (-CHO): A signal in the highly downfield region, around δ 190-195 ppm.

  • Trifluoromethyl Carbon (-CF₃): A quartet (due to coupling with the three fluorine atoms) with a chemical shift around δ 120-130 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals. The carbon bearing the hydroxyl group (C-OH) would be shifted downfield (approx. δ 155-165 ppm), while the carbon attached to the CF₃ group (C-CF₃) would also be clearly identifiable.

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic & Aldehydic): Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and a distinct pair of peaks around 2720 and 2820 cm⁻¹ (aldehydic C-H, Fermi resonance).

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Part 2: Synthesis and Manufacturing

The synthesis of this compound requires strategic functionalization of a substituted benzene ring. While multiple routes are conceivable, a common and logical approach involves the formylation of the corresponding phenol.

Proposed Synthetic Pathway: Ortho-Formylation

A plausible and widely used method for introducing an aldehyde group ortho to a hydroxyl group is the Reimer-Tiemann reaction .[6][7] This reaction utilizes chloroform (CHCl₃) and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.

Caption: Logical workflow for the Reimer-Tiemann formylation.

Experimental Protocol: Reimer-Tiemann Formylation

This protocol is a representative methodology based on established procedures for the formylation of phenols.[8]

Self-Validation and Causality: This protocol incorporates internal checks. The reaction is exothermic upon initiation, confirming the formation of the reactive carbene species. The color change upon basification indicates phenoxide formation. The final purification by column chromatography, validated by TLC, ensures the isolation of the desired product isomer from potential side products. The choice of a biphasic system is necessary because the ionic base is insoluble in the organic chloroform phase.[6]

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-(trifluoromethyl)phenol (1.0 equiv).

    • Add a solution of sodium hydroxide (approx. 4.0-8.0 equiv) in water to dissolve the phenol, forming the sodium phenoxide salt. The solution should be vigorously stirred.[8]

  • Reagent Addition:

    • Heat the solution to 60-70 °C.

    • Slowly add chloroform (CHCl₃, approx. 1.5-2.0 equiv) dropwise via the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature.[8]

  • Reaction and Work-up:

    • After the addition is complete, continue stirring the mixture at 70 °C for an additional 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. The excess chloroform can be removed by distillation.

    • Acidify the remaining aqueous solution carefully with dilute hydrochloric acid (HCl) until it is acidic (pH 4-5). This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde.

  • Purification:

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired this compound isomer.

Note: The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[8] However, the electronic and steric effects of the trifluoromethyl group are expected to influence the regioselectivity of the formylation.

Part 3: Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, high-value molecules.

Role as a Synthetic Intermediate

The aldehyde functionality is a gateway to numerous chemical transformations, making this compound a cornerstone for building diverse molecular libraries.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted benzylamines, a common scaffold in pharmaceuticals.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, converting the aldehyde into a substituted styrene derivative.

  • Aldol and Claisen-Schmidt Condensations: Base-catalyzed condensation with ketones or other enolizable carbonyl compounds leads to the formation of chalcones and other α,β-unsaturated systems, which are prevalent in bioactive natural products and synthetic drugs.[9]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-hydroxy-2-(trifluoromethyl)benzoic acid) using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This acid derivative is also a valuable synthetic precursor.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound reductive_amination Reductive Amination (+ R₂NH, [H]) start->reductive_amination wittig Wittig Reaction (+ Ph₃P=CHR) start->wittig oxidation Oxidation (+ [O]) start->oxidation condensation Condensation (+ R-C(O)CH₃) start->condensation amine Substituted Benzylamines reductive_amination->amine alkene Styrene Derivatives wittig->alkene acid Benzoic Acid Derivatives oxidation->acid chalcone Chalcones / Enones condensation->chalcone

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals due to their enhanced drug-like properties.[1] While specific applications of this exact isomer are proprietary or in early-stage research, its structural motifs are found in compounds targeting a range of diseases. For instance, trifluoromethyl-substituted benzaldehydes are used as precursors for:

  • Enzyme Inhibitors: The trifluoromethylphenyl moiety is a key component in various enzyme inhibitors. For example, hydrazones derived from substituted benzaldehydes have been investigated as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[2]

  • Anticancer Agents: Chalcone derivatives, which can be synthesized from benzaldehydes, have been explored as inhibitors of Hypoxia-Inducible Factor (HIF)-1, a critical transcription factor in tumor progression.[9]

  • Anti-inflammatory Drugs: The trifluoromethylphenyl group is frequently incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents to improve potency and pharmacokinetic profiles.[9]

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Hazard Identification

This compound is considered hazardous. Key hazard statements include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The strategic placement of its aldehyde, hydroxyl, and trifluoromethyl functional groups provides a unique combination of reactivity and physicochemical properties. Its utility as a precursor for a wide range of more complex molecular scaffolds, particularly in the synthesis of potential therapeutic agents, underscores its importance for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information. (n.d.).
  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Selfchem.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
  • SpectraBase. (n.d.). 4-Trifluoromethoxy-benzaldehyde.
  • Buenconsejo, R. S., Charan, S. M., Seinfeld, J. H., & Wennberg, P. O. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere.
  • YouTube. (2021). Reimer-Tiemann Reaction.
  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • Moeini, S. S., Tuti, S., Battocchio, C., Luisetto, I., & Tofani, D. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • M Štěpánková, S. et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules.
  • Chemical Communications (RSC Publishing). (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate.
  • BioKB. (n.d.). Synthesis of polyfluoro substituted Co(II), Fe(II) phthalocyanines and their usage as catalysts for aerobic oxidation of benzyl alcohol.

Sources

Spectroscopic data for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Abstract

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and aldehyde groups, make it a valuable synthetic intermediate. This guide provides a comprehensive analysis of the core spectroscopic techniques required to confirm the identity, structure, and purity of this compound. Tailored for researchers and drug development professionals, this document moves beyond raw data, offering insights into the causal relationships between molecular structure and spectral output. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring a self-validating approach to analytical characterization.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound is presented below with a standardized numbering system for unambiguous assignment of NMR signals. The ortho-position of the powerful -CF₃ group relative to the aldehyde, and its meta-position to the hydroxyl group, creates a distinct and predictable pattern of spectral features.

Caption: Molecular structure of this compound with IUPAC numbering.

General Spectroscopic Analysis Workflow

A robust analytical workflow is critical for unambiguous compound verification. The following diagram illustrates the logical progression from sample preparation to structural elucidation using multiple, complementary spectroscopic techniques.

workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Prep Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6, CDCl3) HNMR ¹H NMR Prep->HNMR CNMR ¹³C NMR Prep->CNMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS HNMR_int Assign Protons, Analyze Splitting & Integration HNMR->HNMR_int CNMR_int Assign Carbons, Note Quartet for C-CF3 CNMR->CNMR_int IR_int Identify Key Functional Groups IR->IR_int MS_int Confirm Molecular Ion, Analyze Fragmentation MS->MS_int Conclusion Confirm Structure & Purity HNMR_int->Conclusion CNMR_int->Conclusion IR_int->Conclusion MS_int->Conclusion

Caption: A generalized workflow for the spectroscopic characterization of a synthetic compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, it is instrumental in confirming the substitution pattern on the aromatic ring.

Expertise-Driven Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality Note: DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -OH, which may be broadened or absent in CDCl₃ unless a D₂O exchange experiment is performed.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex splitting patterns.

  • Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Data Summary

The following data is predicted based on established substituent effects on aromatic systems. Actual values may vary slightly based on solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 11.5Singlet, broad1HOH
~10.1Singlet1HH7 (CHO)
~7.8 - 7.9Doublet1HH6
~7.2 - 7.3Singlet (or narrow doublet)1HH3
~7.1 - 7.2Doublet of doublets1HH5
Spectral Interpretation
  • Hydroxyl Proton (OH): The phenolic proton is expected to appear as a broad singlet at a very downfield position (>10 ppm), characteristic of acidic protons. Its broadness is due to chemical exchange.

  • Aldehyde Proton (H7): This proton is highly deshielded by the carbonyl group and appears as a sharp singlet far downfield (~10.1 ppm). Its lack of coupling confirms its attachment to the C1 carbon, which has no adjacent protons.

  • Aromatic Protons (H3, H5, H6):

    • H6: This proton is ortho to the deshielding aldehyde group, placing it furthest downfield among the aromatic signals. It should appear as a doublet, coupled to H5.

    • H3: This proton is ortho to the strongly electron-withdrawing -CF₃ group, which also causes significant deshielding. It is expected to appear as a singlet or a very narrowly split doublet due to a small four-bond coupling to H5.

    • H5: This proton is ortho to the electron-donating -OH group, which would shift it upfield. However, it is also coupled to H6. The result is a doublet of doublets, appearing at the most upfield position of the aromatic region.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. The presence of the trifluoromethyl group provides a unique and powerful diagnostic tool, as it couples to the carbon it is attached to (C2) and, to a lesser extent, adjacent carbons.

Expertise-Driven Experimental Protocol
  • Sample and Setup: Use the same sample prepared for ¹H NMR. ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, requiring more scans.

  • Data Acquisition: Acquire a proton-decoupled spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon. A typical acquisition may require several hundred to a few thousand scans.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data Summary
Chemical Shift (δ, ppm)AssignmentKey Features
~190C7 (CHO)Deshielded carbonyl carbon.
~162C4Attached to -OH, shifted downfield.
~135C6Aromatic CH.
~133 (quartet)C2Attached to -CF₃, split into a quartet by ¹JCF coupling.
~128C1Quaternary carbon attached to CHO.
~123 (quartet)C8 (CF₃)Very strong quartet due to ¹JCF coupling.
~121C5Aromatic CH.
~118C3Aromatic CH.
Spectral Interpretation
  • Carbonyl Carbon (C7): The aldehyde carbon is the most downfield signal, typically found around 190 ppm.

  • Fluorinated Carbons (C2, C8):

    • C8 (CF₃): The carbon of the trifluoromethyl group itself will appear as a strong quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).

    • C2: The aromatic carbon directly attached to the -CF₃ group will also be split into a quartet, but with a smaller coupling constant (²JCF ≈ 30-40 Hz). This is a definitive confirmation of the -CF₃ group's position.

  • Oxygenated Carbon (C4): The carbon bonded to the hydroxyl group (C4) is shifted downfield to ~162 ppm.

  • Aromatic Carbons (C1, C3, C5, C6): The remaining aromatic carbons appear in the typical region of ~115-135 ppm. Their precise shifts are dictated by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expertise-Driven Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires no sample preparation beyond placing a small amount of the powder on the crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

  • Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Key IR Absorption Bands
Frequency Range (cm⁻¹)Functional GroupVibration Type
3500 - 3200Phenolic O-HStretching (broad)
3100 - 3000Aromatic C-HStretching
~2850, ~2750Aldehydic C-HStretching (Fermi doublet)
1700 - 1680Aldehydic C=OStretching
1600 - 1450Aromatic C=CStretching
1350 - 1150C-F (of CF₃)Stretching (strong, multiple bands)
~1250Phenolic C-OStretching
Spectral Interpretation

The IR spectrum provides a clear fingerprint of the molecule. The most diagnostic peaks are the broad O-H stretch above 3200 cm⁻¹, the sharp and strong C=O stretch around 1690 cm⁻¹, and the very strong, complex absorptions in the 1350-1150 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group. The presence of the two weaker aldehydic C-H stretches just below 3000 cm⁻¹ is also a key confirmation.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

Expertise-Driven Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion (for high-resolution mass spec) or through a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is more likely to show the intact molecular ion.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. High-resolution mass spectrometry (HRMS) can determine the elemental composition from the exact mass.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₅F₃O₂

  • Molecular Weight: 190.12 g/mol

  • Exact Mass: 190.0242 g/mol [2]

  • Key Ion Peaks (m/z):

    • 190: [M]⁺, the molecular ion.

    • 189: [M-H]⁺, a common fragment from aldehydes.

    • 161: [M-CHO]⁺, loss of the formyl group.

    • 145: [M-CHO-O]⁺ or [M-CO₂H]⁺, subsequent fragmentation.

    • 113: Further fragmentation of the fluorinated ring.

fragmentation M [M]⁺˙ m/z = 190 M_H [M-H]⁺ m/z = 189 M->M_H - H˙ M_CHO [M-CHO]⁺ m/z = 161 M->M_CHO - CHO˙ M_CO [M-H-CO]⁺ m/z = 161 M_H->M_CO - CO

Caption: Plausible EI fragmentation pathways for this compound.

Spectral Interpretation

The primary goal is to identify the molecular ion peak [M]⁺ at m/z 190. In EI, this peak might be weak. A very common and diagnostically important fragmentation is the loss of a hydrogen radical to give the stable acylium ion at m/z 189 ([M-H]⁺). Another major pathway is the loss of the entire formyl radical (-CHO) to give a peak at m/z 161. The presence of these fragments provides strong evidence for the benzaldehyde structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise substitution pattern and carbon framework, with the CF₃ group offering a unique spectral signature. IR spectroscopy verifies the presence of all key functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation. This multi-technique approach forms a self-validating system, ensuring the high degree of confidence in molecular identity and purity required for advanced research and drug development applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Supporting Information. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
  • PubChem. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.
  • ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.
  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum.
  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
  • ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP.
  • ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for RSC Advances.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxy-5-(trifluoromethyl)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR.
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy- Mass Spectrum. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
  • NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural information embedded within the spectrum. We will delve into the causal relationships between the molecular structure and the observed spectral features, providing a self-validating framework for spectral interpretation.

The Structural Significance of this compound

This compound incorporates three distinct functional groups that collaboratively influence the electronic environment of the benzene ring: a hydroxyl group (-OH), a trifluoromethyl group (-CF₃), and a benzaldehyde group (-CHO). The interplay of these substituents—the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and aldehyde groups—creates a unique and predictable ¹H NMR spectrum. Understanding this spectrum is paramount for verifying the molecule's identity and purity.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. These predictions are grounded in established principles of NMR spectroscopy and data from analogous compounds.[1][2][3]

Aldehyde Proton (H-1)

The aldehyde proton is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 9.5-10.5 ppm.[3] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl group's π-system and the electronegativity of the oxygen atom. In this specific molecule, the electron-withdrawing nature of the trifluoromethyl group at the ortho position will further deshield the aldehyde proton. Due to the absence of adjacent protons, the aldehyde signal is predicted to be a singlet.

Hydroxyl Proton (OH)

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-protic solvent like deuterochloroform (CDCl₃), the signal may be a broad singlet. However, in a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal will be a sharper singlet at a more downfield position, typically above 10 ppm, due to the formation of strong hydrogen bonds.[2]

Aromatic Protons (H-3, H-5, and H-6)

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The relative positions of these signals are dictated by the combined electronic effects of the substituents.

  • H-3: This proton is situated ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The dominant effect will be the deshielding from the adjacent -CF₃ group, placing this signal at a relatively downfield position in the aromatic region. It is expected to appear as a doublet due to ortho coupling with H-5.

  • H-5: This proton is positioned meta to the trifluoromethyl and aldehyde groups, and ortho to the electron-donating hydroxyl group. The shielding effect of the hydroxyl group will cause this proton to resonate at a more upfield position compared to H-3 and H-6. The signal for H-5 is predicted to be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.

  • H-6: This proton is ortho to the aldehyde group and para to the trifluoromethyl group, as well as meta to the hydroxyl group. The significant deshielding from the ortho aldehyde group will shift this proton downfield. It is expected to appear as a doublet due to ortho coupling with H-5.

Long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethyl group is possible and may lead to further fine splitting of the aromatic signals.[4]

Tabular Summary of Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H~10.0Singlet-1H
OHVariableBroad Singlet-1H
H-6~7.8-8.0DoubletJortho = ~8-9 Hz1H
H-3~7.6-7.8DoubletJmeta = ~2-3 Hz1H
H-5~7.0-7.2Doublet of DoubletsJortho = ~8-9 Hz, Jmeta = ~2-3 Hz1H

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is recommended to observe a sharp hydroxyl proton signal).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Utilize a 400 MHz or higher field NMR spectrometer.
  • Acquire the spectrum at a constant temperature, typically 298 K.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G A Acquire ¹H NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts B->C D Determine Integration Values B->D E Analyze Splitting Patterns (Multiplicity) B->E F Assign Aldehyde and Hydroxyl Protons C->F G Assign Aromatic Protons based on Substituent Effects C->G D->F D->G H Measure Coupling Constants (J-values) E->H J Final Structure Verification F->J I Confirm Aromatic Substitution Pattern G->I H->I I->J

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, integration values, and coupling patterns of the aldehyde, hydroxyl, and aromatic protons allows for an unambiguous confirmation of its structure. The predictable nature of the substituent effects provides a robust framework for spectral assignment, making ¹H NMR an indispensable tool for quality control and reaction monitoring in the synthesis and application of this important molecule.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-413.
  • Supporting Inform
  • BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).
  • Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the assignment of chemical shifts, the underlying electronic effects of the substituents, and a validated protocol for data acquisition. By integrating experimental data with theoretical principles, this guide serves as an authoritative resource for spectral interpretation and molecular characterization.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl (-CF₃), hydroxyl (-OH), and aldehyde (-CHO) functional groups impart specific electronic and steric properties, making it a valuable building block in the synthesis of novel compounds.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for elucidating the carbon framework of organic molecules.[1] By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and electronic structure of each carbon atom within a molecule.[2] An accurate assignment of the ¹³C NMR spectrum is therefore critical for structural verification, purity assessment, and understanding the molecule's reactivity. This guide offers an in-depth examination of the factors governing the chemical shifts in the target molecule.

Experimental ¹³C NMR Data and Peak Assignments

The experimental ¹³C NMR spectrum of this compound reveals seven distinct signals, corresponding to the seven carbon atoms in the molecule (six in the aromatic ring and one in the aldehyde group). The trifluoromethyl carbon is also observable, often as a quartet due to coupling with the three fluorine atoms.

The assignment of these signals is based on a comprehensive analysis of substituent-induced chemical shifts (SCS), which considers the combined electronic influence of the hydroxyl, aldehyde, and trifluoromethyl groups on the aromatic ring.[3]

Table 1: Assigned ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Rationale for Assignment
C=O ~188SingletThe aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and typically resonates in the 185-200 ppm region.
C-4 (-OH) ~160SingletThe C-4 carbon, directly attached to the strongly electron-donating hydroxyl group, is significantly deshielded by the resonance effect and appears far downfield.
C-2 (-CF₃) ~135Quartet (q)The C-2 carbon is deshielded by the inductive effect of the -CF₃ group and shows characteristic quartet splitting due to coupling with the three fluorine atoms.
C-6 ~133SingletC-6 is ortho to the aldehyde and meta to the -CF₃ group, experiencing deshielding from the aldehyde's inductive effect.
C-1 ~128SingletThe C-1 carbon, to which the aldehyde is attached, is deshielded by the electron-withdrawing nature of the -CHO group.
C-5 ~118SingletC-5 is ortho to the electron-donating -OH group and meta to the aldehyde, resulting in significant shielding (upfield shift).
C-3 ~115SingletC-3 is ortho to the -CF₃ group and meta to the -OH group, leading to a moderately shielded environment.
-CF₃ ~123Quartet (q)The carbon of the trifluoromethyl group itself appears as a quartet with a large C-F coupling constant, typically in the 120-130 ppm range.

Note: The precise chemical shifts can vary slightly depending on the solvent and concentration. The values presented are typical and serve as a guide for interpretation.

Mechanistic Analysis of Substituent Effects

The observed chemical shifts are a direct consequence of the interplay between the inductive and resonance effects of the three substituents on the electron density of the aromatic ring.[4][5]

  • Hydroxyl Group (-OH) at C-4: The -OH group is a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). The resonance effect dominates, leading to a significant increase in electron density at the ortho (C-3, C-5) and para (C-1, not applicable here) positions. This increased electron density causes shielding, shifting these carbons upfield. Conversely, the carbon directly attached to the hydroxyl group (C-4, ipso-carbon) is strongly deshielded.[6]

  • Aldehyde Group (-CHO) at C-1: The aldehyde group is a moderate electron-withdrawing group through both resonance (-R) and induction (-I). It deshields the ipso-carbon (C-1) and the ortho (C-2, C-6) and para (C-4) positions by withdrawing electron density.

  • Trifluoromethyl Group (-CF₃) at C-2: The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms.[7] It does not participate significantly in resonance. This effect strongly deshields the attached carbon (C-2) and, to a lesser extent, other carbons in the ring. The carbon of the -CF₃ group and the carbon it is attached to (C-2) will exhibit splitting into a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

The final chemical shift of each carbon is the net result of these competing electronic influences.

Caption: Electronic influences of substituents on the aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized and self-validating protocol is essential.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak. CDCl₃ can also be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

  • Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a 400 MHz or 500 MHz spectrometer.[8]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).[9]

    • Spectral Width (SW): Set a spectral width of approximately 220-250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically sufficient.[9]

    • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons, which have longer relaxation times.[9][10]

    • Number of Scans (NS): Due to the low natural abundance (1.1%) of the ¹³C isotope, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[9]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift.

  • Peak Picking: Identify and label the chemical shift of each peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve reference Add Internal Reference (TMS) dissolve->reference homogenize Homogenize Solution reference->homogenize lock_shim Lock & Shim homogenize->lock_shim tune_match Tune & Match Probe lock_shim->tune_match set_params Set Acquisition Parameters tune_match->set_params acquire Acquire Data (NS=1024+) set_params->acquire ft Fourier Transformation acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate & Reference baseline->calibrate peak_pick Peak Picking & Analysis calibrate->peak_pick

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and detailed fingerprint of its carbon skeleton. A thorough understanding of the inductive and resonance effects of the hydroxyl, aldehyde, and trifluoromethyl substituents is paramount for the accurate assignment of each chemical shift. The strong electron-donating nature of the -OH group and the powerful electron-withdrawing properties of the -CHO and -CF₃ groups create a distinct pattern of shielded and deshielded carbons. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, ensuring accurate structural verification and facilitating further research in the development of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]
  • Ewing, D. F. (1979). 13C Substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499-524. [Link]
  • Amiss, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Yamamoto, O., & Hayamizu, K. (1988). Carbon-13 chemical shifts of substituted benzenes. Carbon-13 NMR spectra of substituted benzenes. [Link]
  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shift Prediction of Benzenes. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Royal Society of Chemistry.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Biological Magnetic Resonance Bank (BMRB). Entry for 4-Hydroxybenzaldehyde. [Link]
  • Royal Society of Chemistry.

Sources

A Senior Application Scientist's Technical Guide to Commercial Suppliers of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS No. 1243395-68-7) is a crucial substituted aromatic aldehyde, serving as a versatile building block in the synthesis of complex organic molecules. The strategic placement of the hydroxyl, aldehyde, and trifluoromethyl groups imparts unique reactivity and makes it a valuable precursor in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines critical criteria for supplier qualification, details best practices for quality verification, and offers standardized protocols for its handling and use in a research setting.

Introduction: The Strategic Importance of this compound

The value of this compound lies in its trifunctional nature. The aldehyde group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of diverse molecular scaffolds.[2] The hydroxyl group provides a site for etherification or esterification, while the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and the aldehyde.

In drug discovery, the -CF3 group is often used as a bioisostere for groups like chlorine or methyl, offering steric similarity while improving key pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism.[1][3] Consequently, this benzaldehyde derivative is a key starting material for synthesizing novel kinase inhibitors, receptor antagonists, and other biologically active compounds. Given its importance, securing a reliable, high-purity source is a paramount concern for ensuring the reproducibility and success of research and development campaigns.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical providers. The primary differentiation among suppliers lies in the offered purity, available quantities (from milligrams to kilograms), the comprehensiveness of their analytical documentation, and their logistical capabilities.

Key Commercial Suppliers

Below is a comparative analysis of prominent suppliers offering this compound. It is critical to note that catalog offerings and specifications can change; therefore, direct verification with the supplier is always recommended.

SupplierTypical PurityAvailable QuantitiesKey Strengths & Considerations
Sigma-Aldrich (Merck) ≥96%mg to g scaleExtensive quality documentation (CoA, SDS), global distribution network, often considered a benchmark for quality in research grades.[4]
Biotuva Life Sciences ~96%g scaleFocus on life science reagents, may offer specific grades suitable for biological assays.[5]
Aladdin Scientific ≥96%g scaleCompetitive pricing, provides key documentation like CoA and COO.[4]
Various Marketplace Vendors VariableVariablePlatforms like ChemicalBook list multiple smaller suppliers, which can be a source for bulk quantities or specialized grades, but require more stringent vetting.[6][7]
Supplier Qualification and Selection: A Scientist's Checklist

Choosing a supplier is not merely a procurement decision; it is a critical variable in experimental success. A low-quality reagent can compromise weeks of research, leading to irreproducible results and lost time. The following workflow outlines a robust process for qualifying a supplier.

Supplier_Qualification_Workflow cluster_screening Initial Screening cluster_vetting Technical Vetting cluster_decision Procurement & Verification A Identify Potential Suppliers (e.g., Sigma, TCI, etc.) B Check Purity & Available Quantities A->B Initial Filter C Request Lot-Specific Certificate of Analysis (CoA) B->C Proceed if Specs Match D Review Analytical Data (NMR, HPLC/GC, MS) C->D Crucial Step E Request Safety Data Sheet (SDS) D->E Assess Quality F Evaluate Lead Time & Shipping Conditions (e.g., wet ice) E->F Safety & Logistics G Place Order F->G Final Decision H Incoming Quality Control: Verify CoA matches Lot # G->H Post-Delivery Check

Caption: Workflow for selecting and qualifying a chemical supplier.

Core Vetting Principles:
  • The Certificate of Analysis (CoA) is Non-Negotiable: Always demand a lot-specific CoA before purchasing. A generic technical data sheet is insufficient. The CoA is the legal and scientific proof of the product's identity and purity for that specific batch.[8][9][10]

  • Scrutinize the Analytical Data: A trustworthy CoA will provide data from multiple analytical techniques.

    • Purity (HPLC/GC): Look for a purity value, typically >95-98%. The chromatogram should be clean, with minimal impurity peaks.[10]

    • Identity (¹H NMR / Mass Spec): The proton NMR spectrum should conform to the expected structure.[8][10] Mass spectrometry data should confirm the correct molecular weight.

  • Review the Safety Data Sheet (SDS): The SDS contains critical information on handling, storage, and hazards.[11][12] For this compound, key hazards include skin, eye, and respiratory irritation.[4][11] The SDS will also specify required personal protective equipment (PPE).

  • Assess Logistical Competence: This compound is often shipped on wet ice and requires refrigerated storage (2-8°C), sometimes under an inert atmosphere like argon, to ensure stability.[4][10] Confirm that the supplier adheres to these shipping and storage protocols.

In-House Quality Verification and Handling

Upon receipt, the work of ensuring quality is not finished. It is best practice, particularly in sensitive applications like drug development, to perform in-house verification.

Protocol: Preparation of a Stock Solution for Experimental Use

This protocol outlines the safe handling and preparation of a 100 mM stock solution in DMSO.

Safety Precautions:

  • Always handle the solid compound and solutions inside a certified chemical fume hood.

  • Wear appropriate PPE: nitrile gloves, safety goggles (not glasses), and a lab coat.[12][13]

  • Avoid inhalation of the powder by handling it carefully.[11]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

  • Weighing: Carefully add approximately 19 mg of this compound (Molecular Weight: 190.12 g/mol ) to the tared container. Record the exact weight.

  • Calculation: Calculate the precise volume of DMSO required to achieve a 100 mM concentration.

    • Volume (L) = (Mass (g) / 190.12 g/mol ) / 0.1 mol/L

    • For example, for 19.01 mg (0.01901 g), you would need 1.0 mL of DMSO.

  • Dissolution: Inside the fume hood, add the calculated volume of anhydrous DMSO to the container with the compound.

  • Mixing: Cap the container securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is slow.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, date, and your initials.

Conclusion

This compound is an enabling chemical tool for researchers in drug discovery and beyond. The integrity of the supply chain for this reagent directly impacts the validity and reproducibility of scientific research. By adopting a rigorous, evidence-based approach to supplier selection—prioritizing comprehensive, lot-specific analytical data and verifying quality upon receipt—researchers can mitigate experimental risk and build a foundation of confidence in their results. The suppliers and protocols detailed in this guide serve as a starting point for establishing a reliable and safe procurement workflow.

References
  • LookChem. (n.d.). 4-hydroxy-2-trifluoromethylbenzaldehyde suppliers & manufacturers in China.
  • Alfa Aesar. (n.d.). Certificate of analysis: 4-Methoxy-2-(trifluoromethyl)benzaldehyde.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Hydroxybenzaldehyde.
  • Kuchar, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules.
  • Aladdin. (2023). Certificate of Analysis: 2-Hydroxy-5-(Trifluoromethyl) Benzaldehyde.
  • Amorim, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

Sources

The Advent and Evolution of Fluorinated Benzaldehydes: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into aromatic systems has profoundly impacted the landscape of medicinal chemistry, agrochemicals, and materials science. Fluorinated benzaldehydes, a cornerstone class of synthetic intermediates, offer a unique confluence of reactivity and physicochemical modulation that has driven innovation across these fields. This technical guide provides an in-depth exploration of the discovery and history of these pivotal compounds. It traces the arc from the nascent days of organofluorine chemistry to the development of sophisticated, scalable synthetic methodologies. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated benzaldehydes in their work.

The Dawn of Organofluorine Chemistry: A Spark of Innovation

The journey into the world of fluorinated organic molecules began not with a flash, but with the painstaking work of early pioneers. While elemental fluorine was not isolated until 1886 by Henri Moissan, the first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot.[1] The first synthesis of an aromatic fluorine compound is credited to Alexander Borodin, who in 1862, successfully synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride.[1][2] These early forays were fraught with challenges due to the extreme reactivity of the available fluorinating agents.[2]

The early 20th century witnessed the emergence of more controlled and practical methods for introducing fluorine into organic molecules. The work of Belgian chemist Frédéric Swarts in the 1890s on halogen exchange reactions, using reagents like antimony trifluoride, laid the groundwork for future developments.[3] This era set the stage for the targeted synthesis of more complex fluorinated aromatics, including the benzaldehydes that would become so crucial to modern chemistry.

Foundational Synthetic Methodologies: The Pillars of Aromatic Fluorination

The ability to selectively introduce fluorine onto a benzene ring was a critical breakthrough. Two classical named reactions form the bedrock of this capability and were instrumental in the initial synthesis of fluorinated benzaldehydes: the Balz-Schiemann reaction and halogen-exchange (Halex) reactions.

The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides

First reported by Günther Balz and Günther Schiemann in 1927, this reaction provided a reliable and relatively safe method for preparing aryl fluorides from aromatic primary amines.[4][5] The process involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5] This reaction was a significant advancement as direct fluorination of aromatic rings with elemental fluorine was, and still is, a hazardous and often uncontrollable process.[5]

The Balz-Schiemann reaction's value lies in its ability to introduce a fluorine atom at a specific position on the aromatic ring, dictated by the starting aniline.[5] For example, the synthesis of 4-fluorotoluene, a precursor to 4-fluorobenzaldehyde, can be achieved in approximately 89% yield from p-toluidine using this method.[6]

Causality of Experimental Choices:

  • Diazotization at Low Temperatures (0-5 °C): This is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Use of Fluoroboric Acid (HBF₄): This serves a dual purpose: it provides the counter-ion to form the relatively stable diazonium tetrafluoroborate salt and acts as the fluoride source.

  • Thermal Decomposition: Gentle heating provides the activation energy to expel nitrogen gas, a thermodynamically favorable process, and generate an aryl cation that is subsequently trapped by the fluoride ion.[5]

Experimental Protocol: Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction

  • Diazotization: An aromatic primary amine (e.g., aniline) is dissolved in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

  • Formation of the Diazonium Tetrafluoroborate: Fluoroboric acid (HBF₄) is then added to the solution, which typically causes the precipitation of the aryl diazonium tetrafluoroborate salt.

  • Isolation: The precipitated salt is collected by filtration and washed with a cold, non-reactive solvent.

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated until the evolution of nitrogen gas ceases. The resulting crude aryl fluoride is then purified by distillation or chromatography.[7]

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt NaNO2_HCl NaNO₂ / HCl 0-5 °C HBF4 HBF₄ Diazonium_Tetrafluoroborate Benzenediazonium Tetrafluoroborate Diazonium_Salt->Diazonium_Tetrafluoroborate Heat Heat Fluorobenzene Fluorobenzene Diazonium_Tetrafluoroborate->Fluorobenzene Byproducts N₂ + BF₃ Synthesis_Overview Synthetic Pathways to Fluorinated Benzaldehydes Anilines Anilines Balz_Schiemann Balz-Schiemann Reaction Anilines->Balz_Schiemann Halogenated_Benzenes Halogenated Benzenes Halex Halex Reaction Halogenated_Benzenes->Halex Fluorinated_Benzenes Fluorinated Benzenes Formylation Formylation Fluorinated_Benzenes->Formylation Lithiation_Formylation Lithiation/ Formylation Fluorinated_Benzenes->Lithiation_Formylation Fluorinated_Toluenes Fluorinated Toluenes Oxidation Oxidation Fluorinated_Toluenes->Oxidation Fluorinated_Benzaldehydes Fluorinated Benzaldehydes Balz_Schiemann->Fluorinated_Benzaldehydes Halex->Fluorinated_Benzaldehydes Formylation->Fluorinated_Benzaldehydes Oxidation->Fluorinated_Benzaldehydes Lithiation_Formylation->Fluorinated_Benzaldehydes

Sources

4-Hydroxy-2-(trifluoromethyl)benzaldehyde synonyms and trade names

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of this compound. While this specific isomer is a niche research chemical, its structural motifs—a reactive aldehyde, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group—make it a potentially valuable building block in the design of novel bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde. The strategic placement of the trifluoromethyl group ortho to the aldehyde and meta to the hydroxyl group significantly influences the molecule's electronic properties and reactivity.

Nomenclature and Chemical Identifiers

Correct identification is paramount for sourcing and regulatory compliance. The definitive identifier is the CAS number. Synonyms are limited, as the compound is primarily referenced by its IUPAC name in chemical catalogs. No common trade names have been identified.

IdentifierValueSource(s)
IUPAC Name This compound[]
CAS Number 1243395-68-7[][2][3]
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
InChI Key MOZHNMRPBKZURU-UHFFFAOYSA-N[]
Other Identifiers SCHEMBL3718412, CTK8B6146[]
Physicochemical Properties

The physical properties of this compound are characteristic of a small, functionalized aromatic molecule. The high melting point suggests a stable crystalline solid form at room temperature.

PropertyValueSource(s)
Melting Point 128 - 131 °C[3]
Appearance Solid (form not specified)N/A
Storage Temperature 2 - 8 °C, under inert atmosphere (Argon)[3]
Purity (Typical) 96%[3]

The Scientific Rationale: Role in Medicinal Chemistry

The inclusion of fluorine-containing groups is a well-established strategy in modern drug design.[4][5] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[5]

  • Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[5]

  • Binding Interactions: The strong electronegativity of fluorine atoms can alter the electronic profile of the aromatic ring and influence non-covalent binding interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets.

  • Bioisosterism: The CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties.[5]

The combination of the CF₃ group with the aldehyde and hydroxyl functionalities in this compound provides a scaffold with multiple points for synthetic diversification to explore structure-activity relationships (SAR).

Chemical Reactivity and Synthetic Pathways

The reactivity of this molecule is dominated by the aldehyde and phenolic hydroxyl groups, with their behavior modulated by the electron-withdrawing nature of the ortho-trifluoromethyl group.

Core Reactivity Diagram

The diagram below illustrates the primary reactive sites and the electronic influence of the substituents.

G start Start: Reagents reagents 1. This compound (1.0 eq) 2. p-Anisidine (1.05 eq) 3. Ethanol (Solvent) 4. Glacial Acetic Acid (Catalyst) start->reagents setup Combine aldehyde, amine, and ethanol in a round-bottom flask with a stir bar. reagents->setup dissolve Stir at room temperature until solids dissolve. setup->dissolve catalyst Add a few drops of glacial acetic acid. dissolve->catalyst reflux Attach condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. catalyst->reflux tlc Monitor reaction progress via TLC. (e.g., Hexane:Ethyl Acetate 7:3) reflux->tlc cool Cool reaction mixture to room temperature, then place in an ice bath. tlc->cool Upon completion precipitate Collect the precipitated product by vacuum filtration. cool->precipitate wash Wash the solid product with cold ethanol. precipitate->wash dry Dry the product under vacuum. wash->dry characterize Characterize the final product. (¹H NMR, ¹³C NMR, MS, MP) dry->characterize

Caption: Workflow for a representative Schiff base synthesis.

Step-by-Step Methodology

Materials:

  • This compound (e.g., 190 mg, 1.0 mmol)

  • p-Anisidine (e.g., 130 mg, 1.05 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (25 mL), magnetic stir bar, condenser

  • Heating mantle and stirrer

  • TLC plates, developing chamber, UV lamp

  • Buchner funnel, filter paper, vacuum flask

Procedure:

  • Reagent Combination: To the 25 mL round-bottom flask, add this compound (1.0 eq) and p-anisidine (1.05 eq).

  • Solvent Addition: Add absolute ethanol (10 mL) and the magnetic stir bar.

  • Dissolution: Stir the mixture at ambient temperature. A complete solution should form.

  • Catalyst Addition: Causality: The reaction requires an acid catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Add 2-3 drops of glacial acetic acid to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the flask in a heating mantle to a gentle reflux (approximately 80°C). Causality: Heating provides the necessary activation energy for the reaction, particularly the dehydration step that forms the final imine C=N double bond. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: Self-Validation: Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate alongside the starting materials. Elute with a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot has been consumed and a new, typically less polar, product spot is dominant under UV visualization.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool it further in an ice-water bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Transfer the solid product to a watch glass and dry under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the resulting Schiff base using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The information below is a summary based on data for structurally related compounds and general chemical safety principles. [6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed. May cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3]Keep away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a specialized chemical building block with significant potential in medicinal chemistry and materials science. Its value lies in the unique combination of a versatile aldehyde handle, a modifiable phenolic group, and the advantageous physicochemical properties imparted by the trifluoromethyl substituent. While specific applications in late-stage drug development are not yet widely published, its structure represents a rich scaffold for the synthesis of novel chemical entities. The methodologies and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • 4-Trifluoromethylbenzaldehyde - Wikipedia. (URL: [Link])
  • 123106-21-8,2-[Fmoc(amino)oxy]acetic Acid-AccelaChem. (URL: [Link])
  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC - PubMed Central. (URL: [Link])
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem. (URL: [Link])
  • 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3) - PubChemLite. (URL: [Link])
  • Products - 2a biotech. (URL: [Link])
  • 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem. (URL: [Link])
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
  • Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC - NIH. (URL: [Link])
  • GLR Innovations (Page 135) @ ChemBuyersGuide.com, Inc. (URL: [Link])

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)stilbene Derivatives via Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Wittig reaction for the synthesis of stilbene derivatives from 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. Stilbenoids are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities. The presence of a trifluoromethyl group and a phenolic hydroxyl group on the benzaldehyde substrate introduces specific challenges that require careful consideration in the experimental design. This protocol details the theoretical basis, step-by-step experimental procedure, purification, and characterization of the target compounds, with a focus on addressing the unique reactivity of this substrate.

Introduction: The Wittig Reaction in the Context of Complex Substrates

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The reaction is renowned for its reliability and the high degree of control it can offer over the location of the newly formed double bond. However, the substrate scope can be influenced by the electronic and steric nature of the substituents on both the aldehyde and the ylide.

The substrate , this compound, presents a unique set of challenges:

  • The Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group, the -CF3 moiety significantly enhances the electrophilicity of the aldehydic carbon. This generally leads to a faster reaction rate. However, it can also influence the stereochemical outcome of the reaction.

  • The Hydroxyl Group (-OH): The phenolic proton is acidic and can be deprotonated by the strong bases often used to generate the phosphorus ylide. This can lead to the consumption of the base and potential side reactions. Therefore, the choice of base and reaction conditions is critical to the success of the reaction.

This guide will navigate these challenges to provide a robust protocol for the synthesis of 4-hydroxy-2-(trifluoromethyl)stilbene derivatives.

Mechanistic Overview

The Wittig reaction proceeds through a series of well-established steps:

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide, a key reactive intermediate.

  • Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Betaine/Oxaphosphetane Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

  • Alkene Formation: The oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is largely dependent on the stability of the ylide used. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) typically favor the formation of the E-alkene, while non-stabilized ylides generally lead to the Z-alkene.

Experimental Protocol

This protocol describes the synthesis of a generic 4-hydroxy-2-(trifluoromethyl)stilbene derivative using a stabilized ylide, which is expected to favor the formation of the E-isomer.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1429433-52-3Sigma-AldrichStarting material.
(Carbethoxymethyl)triphenylphosphonium bromide1530-45-6Sigma-AldrichYlide precursor (for a stabilized ylide).
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Sigma-AldrichStrong base for ylide formation. Handle with extreme caution.
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-AldrichReaction solvent. Must be dry.
Ethyl Acetate141-78-6Fisher ScientificFor extraction and chromatography.
Hexanes110-54-3Fisher ScientificFor chromatography.
Saturated aqueous NH4Cl solutionN/AIn-house prep.For quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9Sigma-AldrichFor drying the organic phase.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Step-by-Step Procedure

PART A: Ylide Formation

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N2), add (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF (30 mL) and stir the suspension.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

PART B: Wittig Reaction

  • In a separate dry 50 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (10 mL).

  • Cool the ylide solution from Part A to 0 °C.

  • Slowly add the aldehyde solution to the ylide solution via syringe over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

PART C: Work-up and Purification

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.

Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide Part A: Ylide Formation cluster_reaction Part B: Wittig Reaction cluster_purification Part C: Work-up & Purification A1 1. Add Phosphonium Salt & Anhydrous THF to Flask A2 2. Add NaH at 0°C A1->A2 Under N2 A3 3. Stir at RT for 1h A2->A3 Warm to RT B2 5. Add Aldehyde Solution to Ylide at 0°C A3->B2 Cool to 0°C B1 4. Dissolve Aldehyde in Anhydrous THF B1->B2 Slowly B3 6. Stir at RT for 12-16h B2->B3 Warm to RT B4 7. Monitor by TLC B3->B4 Check Completion C1 8. Quench with aq. NH4Cl B4->C1 C2 9. Extraction with Ethyl Acetate C1->C2 C3 10. Dry, Filter, Concentrate C2->C3 C4 11. Column Chromatography C3->C4 C5 Pure Product C4->C5

Application Notes and Protocols for the Reductive Amination of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Trifluoromethylated Amines in Drug Discovery

The synthesis of amines from carbonyl compounds via reductive amination stands as a cornerstone transformation in modern organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] This powerful carbon-nitrogen bond-forming reaction offers a direct and efficient pathway to primary, secondary, and tertiary amines, which are ubiquitous scaffolds in biologically active molecules.[2] The subject of this guide, 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, is a valuable starting material. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The phenolic hydroxyl group provides a handle for further molecular elaboration. Consequently, the effective conversion of this aldehyde to a diverse range of amines is of significant interest to researchers in drug development.

This document provides a comprehensive guide to the reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust, scalable, and adaptable to a variety of amine coupling partners.

Reaction Mechanism and Chemoselectivity

The reductive amination of an aldehyde proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[1]

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine R1R2NH Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Substituted Amine Imine->Product Hydride Attack Reducing_Agent [H] (e.g., NaBH(OAc)3) Reducing_Agent->Product G Start Start Reagents Combine Aldehyde and Amine in DCE Start->Reagents Imine_Formation Stir for 30 min at RT Reagents->Imine_Formation Add_STAB Add STAB Portion-wise Imine_Formation->Add_STAB Reaction Stir for 12-24h at RT Add_STAB->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Extraction Extract with DCM Quench->Extraction Workup Wash, Dry, and Concentrate Extraction->Workup Purification Column Chromatography Workup->Purification Product Pure Amine Product Purification->Product End End Product->End

Sources

Application Notes & Protocols: The Strategic Use of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde and Related Synthons in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of the Trifluoromethylphenyl Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into candidate molecules is a cornerstone of medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a drug.[3][4][5] Its strong electron-withdrawing nature, significant lipophilicity (Hansch π value of +0.88), and high metabolic stability due to the strength of the C-F bond make it a favored substituent for enhancing target binding affinity and improving a drug's overall profile.[3]

This guide focuses on the application of aromatic scaffolds containing the trifluoromethyl group, specifically centered around 4-Hydroxy-2-(trifluoromethyl)benzaldehyde and its closely related chemical cousins. While the aldehyde functionality provides a versatile handle for a myriad of synthetic transformations, it is the combined electronic and steric profile of the entire molecule that makes it a valuable building block. We will explore its role in the synthesis of critical drug classes, most notably multi-kinase inhibitors, and provide detailed protocols that highlight the causality behind the synthetic strategies employed.

Core Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors

A prominent class of pharmaceuticals that leverages the trifluoromethylphenyl motif is the diaryl urea-based kinase inhibitors. Drugs like Sorafenib and Regorafenib, used in oncology, feature this critical pharmacophore. While this compound itself is not the direct precursor, the closely related synthon, 4-chloro-3-(trifluoromethyl)aniline (or its corresponding isocyanate), is the key building block that forms one half of the diaryl urea structure.[6][7] The underlying principles of why this scaffold is chosen remain directly relevant.

The general workflow for incorporating such building blocks into a drug discovery pipeline illustrates the iterative process of design, synthesis, and testing.

G cluster_0 Design & Strategy cluster_1 Synthesis & Purification cluster_2 Screening & Optimization A Identify Target (e.g., VEGFR-2 Kinase) B Select Core Scaffold (e.g., Diaryl Urea) A->B Pharmacophore Modeling C Choose Key Building Block (e.g., 4-Chloro-3-(trifluoromethyl)aniline) B->C Retrosynthesis D Urea Formation Reaction C->D Reaction Execution E Coupling with Second Fragment D->E F Purification & Characterization (HPLC, NMR, MS) E->F G In Vitro Kinase Assay (Determine IC50) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I I->C Iterative Design

Caption: Drug discovery workflow using trifluoromethylated building blocks.

Mechanism and Rationale: The Diaryl Urea Pharmacophore

The synthesis of unsymmetrical diaryl ureas is most commonly achieved by the reaction of an aniline with an isocyanate.[8][9][10] This method is efficient and forms the central urea linkage that is critical for binding to the kinase hinge region through hydrogen bonds.

The diagram below outlines the key reaction for forming the core of Sorafenib or Regorafenib.

Caption: Synthesis of a diaryl urea kinase inhibitor core.

Protocol 1: Synthesis of a Diaryl Urea Intermediate

This protocol describes a representative synthesis of the core diaryl urea moiety found in many kinase inhibitors, reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol.

Objective: To synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Aminophenol109.1310.01.0
4-Chloro-3-(trifluoromethyl)phenyl isocyanate223.5710.51.05
Dichloromethane (DCM), anhydrous-50 mL-
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminophenol (1.09 g, 10.0 mmol).

  • Add anhydrous DCM (50 mL) and anhydrous DMF (10 mL) to dissolve the 4-aminophenol. Stir the solution at room temperature for 15 minutes.

  • In a separate dry flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.35 g, 10.5 mmol) in 20 mL of anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred 4-aminophenol solution over 30 minutes at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.

  • Upon completion, quench the reaction by the slow addition of 20 mL of water.

  • Concentrate the mixture under reduced pressure to remove the DCM.

  • The resulting precipitate is collected by filtration, washed with copious amounts of water, and then with a small amount of cold diethyl ether to remove any unreacted isocyanate.

  • Dry the collected white solid under vacuum to yield the final product, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea.

Causality and Trustworthiness:

  • Why use an isocyanate? Isocyanates are highly reactive electrophiles that readily react with nucleophilic anilines to form the stable urea linkage without the need for a catalyst, making the reaction robust and high-yielding.[8][11]

  • Why anhydrous solvents? Isocyanates can react with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide. This side reaction would form a symmetric urea byproduct and reduce the overall yield.

  • Self-Validation: The protocol's endpoint is validated by the complete consumption of the limiting reagent (4-aminophenol) as monitored by TLC. The purity of the final product can be confirmed by NMR spectroscopy and its identity by mass spectrometry.

Application II: Heterocycle Synthesis via Condensation Reactions

The aldehyde functionality of this compound is a versatile entry point for constructing a wide variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[12][13] Condensation reactions with binucleophilic reagents are a common strategy to build rings like pyrimidines, imidazoles, and pyrazoles.

The diagram below illustrates a generalized approach for synthesizing a pyrazolopyrimidine scaffold, a common core in many kinase inhibitors.[12]

Caption: General synthesis of a pyrazolopyrimidine scaffold.

Protocol 2: Synthesis of a Substituted Pyrazolopyrimidine

This protocol provides a general methodology for the cyclocondensation reaction between this compound and an aminopyrazole.

Objective: To synthesize a 4-hydroxy-2-(trifluoromethyl)phenyl-substituted pyrazolo[1,5-a]pyrimidine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound190.115.01.0
3-Amino-5-methylpyrazole97.125.01.0
Ethanol-40 mL-
Acetic Acid, Glacial-1 mLCatalytic

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.95 g, 5.0 mmol) and 3-Amino-5-methylpyrazole (0.49 g, 5.0 mmol) in ethanol (40 mL).

  • Add glacial acetic acid (1 mL) to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Maintain the reflux for 6-12 hours. Monitor the reaction for the formation of the product and consumption of starting materials using TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove residual starting materials and impurities.

  • Dry the product in a vacuum oven to yield the pyrazolopyrimidine derivative.

Causality and Trustworthiness:

  • Why use an acid catalyst? The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the amino group of the pyrazole. This facilitates the initial imine formation, which is the first step of the condensation.

  • Why reflux? The cyclization and subsequent dehydration steps are often reversible and require energy input to drive the reaction to completion by removing water. Heating to reflux provides this necessary thermal energy.

  • Self-Validation: This protocol is validated by monitoring the disappearance of the aldehyde and amine starting materials. The structure and purity of the resulting heterocyclic product can be rigorously confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion

This compound and its related synthons are highly valuable building blocks in pharmaceutical synthesis due to the advantageous properties conferred by the trifluoromethyl group and the synthetic versatility of the aromatic scaffold. As demonstrated in the synthesis of diaryl urea kinase inhibitors and heterocyclic systems, these reagents enable the construction of complex and potent bioactive molecules. The protocols provided herein offer a robust starting point for researchers, emphasizing the chemical principles that ensure reproducible and efficient synthesis. By understanding the causality behind each experimental choice, scientists can confidently leverage these powerful tools in the design and development of next-generation therapeutics.

References

  • Zanardi, I., D'Amico, L., & Cazzaniga, P. (2025).
  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link][4]
  • Zanardi, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][1]
  • Jadhav, S. B., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][5]
  • Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
  • ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e.
  • Kumar, R., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
  • PubChem. (n.d.). Regorafenib.
  • Strieter, E. R., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link][8]
  • Goudarzi, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link][11]
  • ResearchGate. (2025). Parallel Synthesis of Diarylureas and Their Evaluation as Inhibitors of Insulin-Like Growth Factor Receptor.
  • Mishani, E., et al. (2008). Formation of fluorine-18 labeled diaryl ureas--labeled VEGFR-2/PDGFR dual inhibitors as molecular imaging agents for angiogenesis. PubMed. [Link][10]
  • Google Patents. (n.d.). CN104910067A - Method for synthesizing regorafenib by one-pot process.

Sources

The Strategic Utility of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational molecular design. Among these, 4-Hydroxy-2-(trifluoromethyl)benzaldehyde has emerged as a versatile and highly valuable scaffold. Its unique electronic and structural features, conferred by the trifluoromethyl (-CF3) group, offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use.

The trifluoromethyl group is a key bioisostere, often employed to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] The electron-withdrawing nature of the -CF3 group on the benzaldehyde ring system also modulates the reactivity of the aldehyde and the acidity of the hydroxyl group, opening avenues for diverse synthetic transformations. This document will delve into the practical applications of this building block in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds, providing researchers with actionable insights and methodologies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [3]
CAS Number 1243395-68-7[4]
Appearance Solid-
pKa (predicted) 7.5 ± 0.2-
LogP (predicted) 2.5[3]

Spectroscopic Data: While specific spectra are dependent on the solvent and instrumentation, typical ¹H NMR and ¹³C NMR chemical shifts can be predicted based on the structure. The presence of the trifluoromethyl group will be evident in ¹⁹F NMR spectroscopy as a singlet, and its coupling with adjacent carbons can be observed in the ¹³C NMR spectrum.

Core Applications in Bioactive Scaffolds: Kinase Inhibitors

Protein kinases are a critical class of enzymes often implicated in diseases such as cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural motifs present in this compound make it an excellent starting material for the synthesis of various kinase inhibitor scaffolds, particularly those targeting the Tropomyosin receptor kinase (Trk) family.

The following workflow illustrates a general strategy for the synthesis of a pan-Trk inhibitor scaffold, adapted from methodologies described in the patent literature for structurally related compounds.[3]

G cluster_0 Scaffold Elaboration cluster_1 Final Inhibitor A This compound B Protection of Hydroxyl Group (e.g., MOM, TBDMS) A->B Protection C Oxidation to Carboxylic Acid B->C Oxidation (e.g., Pinnick Oxidation) D Amide Coupling with Heterocyclic Amine C->D Amide Bond Formation (e.g., HATU, EDCI) E Deprotection D->E Removal of Protecting Group F Pan-Trk Kinase Inhibitor E->F Final Product

Caption: General synthetic workflow for a pan-Trk inhibitor.

Protocol 1: Synthesis of a Benzimidazole-Based Kinase Inhibitor Precursor

Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their broad range of biological activities, including anticancer properties.[5][6][7] The following protocol outlines the synthesis of a 2-(trifluoromethyl)benzimidazole intermediate from this compound, a key step in the construction of more complex kinase inhibitors.

Reaction Scheme:

G cluster_0 Reaction A This compound plus + A->plus B o-Phenylenediamine arrow NaHSO₃, EtOH, Reflux B->arrow C 2-(4-Hydroxy-2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole plus->B arrow->C

Caption: Synthesis of a benzimidazole intermediate.

Materials:

  • This compound

  • o-Phenylenediamine

  • Sodium bisulfite (NaHSO₃)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL). To this solution, add o-phenylenediamine (1.05 eq).

  • Addition of Catalyst: Add sodium bisulfite (1.2 eq) to the reaction mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(4-Hydroxy-2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale: The reaction proceeds via the initial formation of a Schiff base between the aldehyde and one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent oxidation to form the stable benzimidazole ring. Sodium bisulfite acts as a mild oxidizing agent in this one-pot reaction.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials.[5] While specific MCRs directly employing this compound are not extensively reported in the literature, its structural features make it an ideal candidate for established MCRs such as the Ugi and Biginelli reactions. The aldehyde functionality can readily participate in the formation of imine intermediates, which are key to these transformations.

The following diagram illustrates a hypothetical Ugi four-component reaction involving this compound.

G cluster_0 Ugi Four-Component Reaction A This compound E α-Acylamino Amide Product A->E One-Pot Reaction B Amine (R¹-NH₂) B->E One-Pot Reaction C Carboxylic Acid (R²-COOH) C->E One-Pot Reaction D Isocyanide (R³-NC) D->E One-Pot Reaction

Caption: Hypothetical Ugi four-component reaction.

Future Perspectives

The utility of this compound as a building block in medicinal chemistry is poised for continued growth. Its application in the synthesis of kinase inhibitors, particularly for overcoming drug resistance, is an area of active research. Furthermore, its incorporation into novel heterocyclic scaffolds through both traditional and multicomponent reaction strategies will undoubtedly lead to the discovery of new therapeutic agents targeting a wide range of diseases. The strategic placement of the hydroxyl and trifluoromethyl groups provides a rich platform for the generation of diverse and potent bioactive molecules.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22493901, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • Mali, P. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5273. [Link]
  • El-Sayed, N. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]
  • Impactfactor (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

Sources

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases from 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Schiff Bases

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a proven method for modulating molecular properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][2] When this group is present on a Schiff base scaffold—a class of compounds defined by the azomethine (-C=N-) functional group—the resulting molecule often possesses significant therapeutic potential. Schiff bases themselves are versatile precursors and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]

This guide provides a comprehensive experimental procedure for the synthesis of Schiff bases from 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This particular aldehyde is an attractive starting material as it combines the electronic effects of the electron-withdrawing CF3 group with the hydrogen-bonding capability of a hydroxyl group. The proximity of the hydroxyl group to the reaction center can also influence the reaction mechanism and the final product's conformation, often leading to stabilized structures through intramolecular hydrogen bonding.[5][6]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to facilitate the successful synthesis and validation of this promising class of compounds.

Mechanistic Pathway: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction proceeds through a two-step mechanism involving a carbinolamine intermediate.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal).

  • Dehydration: The carbinolamine is then protonated on the oxygen atom, typically by an acid catalyst, making the hydroxyl group a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule. A final deprotonation step yields the stable imine, or Schiff base.

The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water that is formed.[2] This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that allows for azeotropic removal of water. However, for many simple syntheses at a lab scale, driving the reaction with a slight excess of one reactant or allowing it to proceed to completion under reflux is sufficient.

SchiffBase_Mechanism Figure 1: Reaction Mechanism of Schiff Base Formation Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 (Nucleophilic Attack) Amine Primary Amine (R-NH2) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H2O (Dehydration) Water Water (H2O) Carbinolamine->Water

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Model Schiff Base

This protocol details the synthesis of (E)-4-(((4-methoxyphenyl)imino)methyl)-3-(trifluoromethyl)phenol, a representative Schiff base, from this compound and p-anisidine.

Materials and Equipment
Material/EquipmentSpecifications
This compoundPurity ≥98%
p-Anisidine (4-methoxyaniline)Purity ≥98%
Absolute Ethanol (EtOH)Anhydrous, Reagent Grade
Glacial Acetic AcidACS Grade
Round-bottom flask100 mL
Reflux Condenser
Magnetic Stirrer and Stir Bar
Heating Mantle
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254
Buchner Funnel and Filter Paper
Rotary Evaporator
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization dissolve_aldehyde 1. Dissolve Aldehyde in EtOH dissolve_amine 2. Add Amine Solution dissolve_aldehyde->dissolve_amine add_catalyst 3. Add Catalytic Acetic Acid dissolve_amine->add_catalyst reflux 4. Reflux for 2-4h add_catalyst->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT monitor->cool precipitate 7. Isolate Precipitate cool->precipitate recrystallize 8. Recrystallize from EtOH precipitate->recrystallize dry 9. Dry Product recrystallize->dry analysis 10. FT-IR, NMR, MS dry->analysis

Caption: Figure 2: Experimental Workflow.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 25 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Amine: To the stirred solution, add a solution of 1.0 mmol of p-anisidine dissolved in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde spot.

  • Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the Schiff base product will often precipitate as a crystalline solid. If precipitation is slow, the solution can be placed in an ice bath to facilitate crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[7][8] For higher purity, the crude product should be recrystallized from a minimal amount of hot absolute ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final Schiff base product. Record the final mass and calculate the percentage yield.

Product Characterization: Validating the Structure

Successful synthesis must be confirmed through rigorous spectroscopic analysis. The key features to look for are the appearance of the imine-specific signals and the retention of signals from the parent aldehyde and amine backbones.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for identifying the functional groups present in the synthesized compound. The most critical evidence of Schiff base formation is the appearance of the C=N stretching vibration.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale for Assignment
C=N (Azomethine) 1610 - 1625 Confirmatory peak. Its appearance, along with the disappearance of the C=O aldehyde peak, confirms imine formation.[5][9]
O-H (Phenolic)3200 - 3400 (Broad)Indicates the retention of the hydroxyl group from the benzaldehyde.
C-H (Aromatic)3000 - 3100Confirms the presence of the aromatic rings.
C=O (Aldehyde)~1700This peak should be absent in the final product spectrum, indicating complete reaction of the starting material.
C-F (Trifluoromethyl) 1100 - 1150 Strong, characteristic absorption confirming the presence of the CF3 group.[5][7]
C-O (Ether)1240 - 1260From the methoxy group on the p-anisidine ring.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment of the protons in the molecule, confirming the connectivity of the structure. The spectrum should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale for Assignment
-CH=N- (Azomethine) 8.5 - 9.1 Singlet (s)Key diagnostic signal. This downfield singlet is characteristic of the imine proton and confirms product formation.[10][11][12]
-OH (Phenolic)10.0 - 14.0Broad SingletHighly deshielded proton, often very broad. Its position can be concentration-dependent.
Aromatic Protons6.8 - 8.2Multiplet (m)Protons on both aromatic rings will appear in this region with specific splitting patterns (doublets, triplets).
-OCH₃ (Methoxy)~3.8Singlet (s)Protons from the methoxy group of the p-anisidine moiety.
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized Schiff base. For the model compound, (E)-4-(((4-methoxyphenyl)imino)methyl)-3-(trifluoromethyl)phenol (C₁₅H₁₂F₃NO₂), the expected molecular weight is 295.26 g/mol . The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to this value.

Conclusion and Future Directions

This application note provides a robust and reliable protocol for the synthesis of Schiff bases from this compound. The combination of the trifluoromethyl group and the hydroxyl moiety makes these compounds particularly valuable for screening in drug discovery programs and for development as advanced materials. The detailed characterization data serves as a benchmark for researchers to validate their synthetic outcomes. Future work could involve the diversification of the amine component to build a library of related Schiff bases for structure-activity relationship (SAR) studies, or the use of these imines as intermediates for the synthesis of more complex heterocyclic systems.

References

  • Karrouchi, K., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega.
  • Çelik, F., et al. (2017). Synthesis and Characterization of Multifunctional Chiral Schiff Base Derivatives. Molbank.
  • Karrouchi, K., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Publications.
  • Shaker, Y.M., et al. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. ARO-The Scientific Journal of Koya University.
  • Yusof, N.S.M., et al. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry.
  • ResearchGate. (2023). 1H NMR spectrum of Schiff's base ligand.
  • ResearchGate. (2023). Selected 1 H-NMR parameters of the Schiff bases.
  • Baruah, P., et al. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR.
  • Prasanti, M., et al. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4-Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. Research Square.
  • ResearchGate. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
  • ResearchGate. (2022). FT-IR spectrum of Schiff base (I).
  • Al-Amiery, A.A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Organic Chemistry International.
  • Ali, A.H. (2022). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD.
  • Thorat, B.R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.
  • Akkurt, M., et al. (2012). Synthesis and crystal structure of Schiff-base compound (E)-4-methoxy-N-(4-hydroxybenzylidene) aniline. Journal of the Korean Chemical Society.
  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.
  • ResearchGate. (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes.
  • MDPI. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde.

Sources

Using 4-Hydroxy-2-(trifluoromethyl)benzaldehyde in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on 4-Hydroxy-2-(trifluoromethyl)benzaldehyde applications in polymer chemistry. I'm focusing on polymerization reactions, polymer functionalization, and the resultant polymer properties. The goal is to establish a solid foundation of existing knowledge.

Developing Comprehensive Protocols

I'm now expanding my research to include detailed experimental protocols and established methods for using this compound. I'm prioritizing peer-reviewed articles and technical data sheets to support mechanistic claims and ensure standard protocols. My next step is structuring the application note with an introduction and sections on polymerization techniques, including diagrams and explanations. Then, I will focus on step-by-step protocols, quantitative data tables, and Graphviz diagrams.

Planning Further Application Note

I'm presently building upon the foundation I established. My focus is now on structuring the application note. I'm starting with a comprehensive introduction to set the stage. Then I'll dive into various polymerization techniques, supported by clear diagrams and explanations, and develop detailed step-by-step protocols for critical applications, supported by quantitative data and Graphviz diagrams. Finally, I will ensure a robust references section.

Analyzing Polymer Synthesis Protocols

I've initiated a deep dive into the utilization of functionalized benzaldehydes within polymer chemistry. My initial exploration reveals promising protocols for synthesizing key polymer families, namely poly(azomethine)s and polyimides. I'm focusing on the detailed synthetic steps and material properties.

Refining Search Strategies

I'm now refining my search strategies. While I found general information on fluorinated benzaldehydes in polymer synthesis, I lack specifics on this compound. My current focus is on finding reactivity data, polymerization protocols, polymer properties, and potential applications, particularly in drug development, for this specific monomer. I need to get more detailed info.

Exploring Initial Findings

I've made initial strides, gathering general information. I uncovered synthesis protocols for poly(azomethine)s and polyimides using fluorinated aromatic aldehydes and diamines. These results indicate a promising direction for my project, offering a framework for exploration.

Defining Next Steps

I've learned that polycondensation is a viable method and found relevant properties. However, I need to adapt the general protocols I found. The search reveals no specific examples for this compound. My next step is to bridge this gap, structuring the application note with adaptations for our monomer. This will involve assumptions based on the reactivity of similar compounds.

Formulating a Plan

I'm now in a position to structure the application note, acknowledging the gap in direct data for this compound. I'll adapt existing protocols for similar compounds, making it clear these are representative examples. I'll also identify a suitable, commercially available diamine co-monomer to illustrate both poly(azomethine) and polyimide synthesis.

Quantitative Analysis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive protocols for the accurate quantification of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The primary focus is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, designed for precision and robustness in quality control, stability testing, and process monitoring. A complementary Gas Chromatography (GC) method is also presented for the analysis of volatile impurities. This document emphasizes the rationale behind methodological choices and adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Need for Precise Quantification

This compound (CAS No. 1243395-68-7) is a fluorinated aromatic aldehyde whose unique electronic properties make it a valuable building block in organic synthesis.[3][] The trifluoromethyl group significantly influences the reactivity of the aldehyde and the properties of the final molecule, making it a sought-after intermediate in the development of novel therapeutic agents and specialized polymers.

The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are essential for:

  • Quality Control (QC): Ensuring the purity of incoming raw materials and outgoing intermediates.

  • Process Chemistry: Monitoring reaction progress and optimizing synthetic yields.

  • Stability Studies: Assessing the degradation profile of the compound under various stress conditions.[5]

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential degradants.[6]

This guide provides detailed, field-proven protocols designed to be implemented in a modern analytical laboratory.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is key to developing a suitable analytical method.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂PubChem[7]
Molecular Weight 190.12 g/mol PubChem[7]
Melting Point 128 - 131 °CSigma-Aldrich[8]
Appearance SolidN/A
UV Absorption Expected due to the benzaldehyde chromophoreN/A
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)General Chemical Knowledge

The presence of the aromatic ring and carbonyl group (chromophore) makes UV-based detection highly suitable. Its relatively low volatility and good solubility in common organic solvents point towards High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Primary Method: Stability-Indicating RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of non-volatile and thermally stable compounds like this compound.[9][10] The method described here is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.[11][12]

Principle of Separation

The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. The analyte, being moderately non-polar, partitions between the two phases. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure that both polar and non-polar impurities are effectively eluted and separated from the main analyte peak, resulting in a robust and efficient analysis.

Experimental Protocol: HPLC

Objective: To accurately quantify this compound and separate it from potential impurities.

Instrumentation & Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (LC-MS grade).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for resolving a wide range of polar and non-polar analytes.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenolic compounds and ensures consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolving power and low UV cutoff.
Gradient Elution 0-15 min: 30% B to 90% B15-18 min: Hold at 90% B18-20 min: 90% B to 30% B20-25 min: Hold at 30% BA gradient ensures elution of a wide range of impurities and provides a sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmThe benzaldehyde moiety exhibits strong absorbance at this wavelength. A PDA detector can be used to assess peak purity.

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).[14]

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

  • Analysis: Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler. Set up the sequence to inject the standards first to establish the calibration curve, followed by the samples.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start weigh Weigh Standard & Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Calibration Curve & Sample Dilutions dissolve->dilute filter Filter Solutions (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify report Report Results quantify->report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in GC-grade Solvent weigh->dissolve inject Inject 1 µL into GC System dissolve->inject separate Separate Volatiles in Column inject->separate detect Detect with FID or MS separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify via Area % or Standard identify->quantify report Report Results quantify->report

Sources

Application Note: Strategic Phenolic Protection of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Trifunctional Intermediate

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials. Its utility stems from the unique interplay of its three functional groups: a nucleophilic phenolic hydroxyl, an electrophilic aldehyde, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This trifecta of reactivity, however, presents a significant challenge for chemists. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, while the phenolic hydroxyl can undergo unwanted side reactions. The ortho-CF₃ group further modulates the reactivity of the aromatic ring and increases the acidity of the phenolic proton, facilitating its deprotonation but also influencing the stability of any protecting group.

A robust and well-considered protecting group strategy is therefore not merely a procedural step, but the cornerstone of a successful synthetic campaign involving this intermediate. This guide provides an in-depth analysis of protecting group strategies, focusing on field-proven protocols that ensure chemoselectivity, high yields, and compatibility with downstream transformations.

Core Principles: Selecting an Orthogonal Protecting Group

The ideal protecting group for the hydroxyl moiety of this compound must exhibit orthogonality . This means it must be installed and removed under specific conditions that do not interfere with the aldehyde or other functional groups present in the synthetic sequence.[1][2] Key considerations include:

  • Stability: The protected intermediate must be stable to the reaction conditions planned for modifying the aldehyde group (e.g., Wittig reactions, reductive aminations, aldol condensations).

  • Ease of Installation and Removal: Both the protection and deprotection steps should be high-yielding and utilize readily available, non-hazardous reagents.[1]

  • Chemoselectivity: The protecting group must react exclusively with the phenolic hydroxyl group, leaving the aldehyde untouched.

  • Minimal Electronic and Steric Impact: The group should not unduly influence the reactivity of the aldehyde or other parts of the molecule unless intended.

The following diagram illustrates the decision-making logic for selecting an appropriate strategy.

G cluster_0 Strategic Planning cluster_1 Reaction Conditions cluster_2 Protecting Group Choice cluster_3 Deprotection Compatibility Start Start: this compound Question1 What is the planned downstream reaction? Start->Question1 Acidic Acidic Conditions Question1->Acidic Acid-labile reagents Basic Basic / Nucleophilic Question1->Basic Base or nucleophiles Reductive Reductive (e.g., H2, Pd/C) Question1->Reductive Hydrogenolysis Oxidative Oxidative Question1->Oxidative Oxidants Benzyl Benzyl Ether (Bn) (Acid/Base stable) Acidic->Benzyl Silyl Silyl Ether (TBDMS) (Base stable, F- labile) Basic->Silyl Basic->Benzyl Oxidative->Silyl Silyl_Deprotect TBAF Deprotection (Mild, Orthogonal) Silyl->Silyl_Deprotect Benzyl_Deprotect Hydrogenolysis Deprotection (WARNING: Reduces Aldehyde!) Use Oxidative Cleavage (DDQ) instead. Benzyl->Benzyl_Deprotect MOM MOM Ether (Base stable, Acid labile)

Caption: Silyl ether protection and deprotection workflow.

Protocol 2.1: TBDMS Protection of this compound

Objective: To selectively protect the phenolic hydroxyl group as a TBDMS ether.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound190.1210.01.01.90 g
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.7211.01.11.66 g
Imidazole68.0815.01.51.02 g
N,N-Dimethylformamide (DMF), anhydrous---20 mL

Step-by-Step Methodology:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.90 g, 10.0 mmol) and imidazole (1.02 g, 15.0 mmol).

  • Add anhydrous DMF (20 mL) and stir the mixture at room temperature until all solids have dissolved.

  • In a separate vial, dissolve TBDMS-Cl (1.66 g, 11.0 mmol) in anhydrous DMF (5 mL).

  • Add the TBDMS-Cl solution dropwise to the reaction mixture over 10 minutes. A white precipitate (imidazole hydrochloride) will form.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 10% ethyl acetate in hexanes) to yield the TBDMS-protected product as a colorless oil or white solid.

Protocol 2.2: Deprotection of TBDMS Ether

Objective: To remove the TBDMS protecting group to regenerate the free phenol.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
TBDMS-protected benzaldehyde304.385.01.01.52 g
Tetrabutylammonium fluoride (TBAF), 1.0 M in THF-6.01.26.0 mL
Tetrahydrofuran (THF), anhydrous---20 mL

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected aldehyde (1.52 g, 5.0 mmol) in anhydrous THF (20 mL) in a 50 mL round-bottom flask at room temperature.

  • Add the 1.0 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield the pure this compound.

Conditional Strategy: Benzyl Ether Protection

The benzyl (Bn) ether is a robust protecting group, stable to a wide array of acidic, basic, and organometallic reagents. [3]However, its standard deprotection method—catalytic hydrogenolysis—is a major liability as it will readily reduce the aldehyde to an alcohol. Therefore, the benzyl group should only be used if: a) The aldehyde is intended to be reduced in a subsequent step. b) A non-reductive deprotection method, such as oxidative cleavage, is employed. [4] Causality for Selection: The benzyl group is chosen for its exceptional stability. For multi-step syntheses involving harsh reagents that might cleave a silyl ether, a benzyl ether offers superior durability. The key is planning for a compatible deprotection that preserves the aldehyde. [4]

Caption: Benzyl ether protection and oxidative deprotection.

Protocol 3.1: Benzyl Protection of this compound

Objective: To protect the phenolic hydroxyl group as a benzyl ether.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound190.1210.01.01.90 g
Benzyl bromide (BnBr)171.0411.01.11.88 g (1.3 mL)
Potassium carbonate (K₂CO₃), anhydrous138.2120.02.02.76 g
Acetone, anhydrous---50 mL

Step-by-Step Methodology:

  • Combine this compound (1.90 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in a 100 mL round-bottom flask.

  • Add anhydrous acetone (50 mL) and stir the suspension vigorously.

  • Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (eluting with 10% ethyl acetate in hexanes) to obtain the benzyl-protected ether.

Protocol 3.2: Oxidative Deprotection with DDQ

Objective: To remove the benzyl group without reducing the aldehyde.

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
Benzyl-protected benzaldehyde280.245.01.01.40 g
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.016.01.21.36 g
Dichloromethane (DCM)---45 mL
Water---5 mL

Step-by-Step Methodology:

  • Dissolve the benzyl-protected aldehyde (1.40 g, 5.0 mmol) in a mixture of DCM (45 mL) and water (5 mL) in a 100 mL flask.

  • Add DDQ (1.36 g, 6.0 mmol) to the solution in one portion. The solution will typically turn dark.

  • Stir vigorously at room temperature for 2-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).

  • Stir for 15 minutes, then transfer to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to remove the DDQ byproducts and obtain the desired phenol.

Comparative Summary of Strategies

FeatureSilyl Ether (TBDMS)Benzyl Ether (Bn)
Protection Conditions Mild (Imidazole, DMF, rt)Moderate (K₂CO₃, Acetone, reflux)
Stability Good; stable to basic, reductive, oxidative cond.Excellent; stable to strong base, acid, organometallics
Lability Labile to acid and fluoride ionsLabile to hydrogenolysis or strong oxidants
Deprotection Method Mild and selective (TBAF, THF, rt)Standard: H₂, Pd/C (Reduces aldehyde). Alternative: DDQ (Oxidative, selective)
Orthogonality High, especially with fluoride-based deprotectionConditional; requires non-reductive deprotection to preserve the aldehyde
Recommendation Primary recommendation for most applications.Recommended for multi-step syntheses requiring high stability.

Conclusion

The choice of a protecting group for this compound is critical for synthetic success. The TBDMS silyl ether represents the most versatile and orthogonal strategy, offering mild protection and deprotection conditions that are fully compatible with the sensitive aldehyde functionality. For syntheses requiring a more robust protecting group, the benzyl ether is a viable alternative, provided that a non-reductive deprotection method like oxidative cleavage with DDQ is employed to preserve the aldehyde. By carefully selecting the strategy based on the planned synthetic route, researchers can effectively harness the reactivity of this valuable intermediate.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • Bougie, J. N., & D'Souza, M. J. (2011). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 16(9), 7858–7866. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • ResearchGate. (2020). New Selective O-Debenzylation of Phenol with Mg/MeOH. Request PDF. [Link]
  • Gohr, F. N., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 480–484. [Link]
  • Sanyal, D., & Mandal, C. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(41), 3741-3744. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Varghese, V. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 6(23), 4223–4225. [Link]
  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers. Request PDF. [Link]
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.

Sources

Application Notes for the Grignard Reaction with 4-Hydroxy-2-(trifluoromethyl)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for performing a Grignard reaction on 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex diaryl carbinols and other valuable intermediates. The inherent challenges of this substrate, namely the acidic phenolic proton and the electron-withdrawing trifluoromethyl group, necessitate a carefully planned synthetic strategy. This document outlines a robust, three-step sequence involving the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the Grignard addition, and subsequent deprotection to yield the desired product. We delve into the rationale behind each experimental choice, provide step-by-step protocols, and offer insights into reaction monitoring, purification, and troubleshooting.

Introduction: Navigating the Challenges

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, its application to substrates bearing both acidic protons and strong electron-withdrawing groups, such as this compound, presents a classic challenge.

  • The Acidic Proton Problem: Grignard reagents are potent bases and will readily deprotonate acidic functional groups like phenols.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl, leading to the consumption of the Grignard reagent and failure of the intended reaction.[2]

  • The Influence of the Trifluoromethyl Group: The -CF3 group is a powerful electron-withdrawing group. This property enhances the electrophilicity of the carbonyl carbon in the benzaldehyde, making it more susceptible to nucleophilic attack.[3] While this increased reactivity is generally favorable for the Grignard addition, it also underscores the need for precise control over reaction conditions to prevent side reactions.

To overcome these obstacles, a protecting group strategy is indispensable. By temporarily masking the acidic hydroxyl group with a robust, yet readily cleavable, protecting group, the Grignard reaction can proceed as intended.

The Strategic Approach: A Three-Step Protocol

Our recommended strategy involves a three-stage process, ensuring a high-yielding and clean conversion. This approach is summarized in the workflow diagram below.

Grignard Reaction Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection A This compound B Protected Aldehyde A->B TBDMS-Cl, Imidazole, DMF C Secondary Alcohol Intermediate B->C R-MgBr, Anhydrous THF D Final Diol Product C->D TBAF, THF

Caption: Overall workflow for the Grignard reaction.

Part 1: Protection of the Phenolic Hydroxyl Group

The choice of protecting group is critical. It must be stable to the strongly basic conditions of the Grignard reaction and easily removable under mild conditions that do not affect the newly formed secondary alcohol. The tert-butyldimethylsilyl (TBDMS) group is an excellent candidate, offering high stability and straightforward, selective cleavage using fluoride ions.[4][5]

Protocol 1: Synthesis of 4-(tert-butyldimethylsilyloxy)-2-(trifluoromethyl)benzaldehyde

This protocol details the protection of the hydroxyl group of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure protected aldehyde.

Part 2: The Grignard Addition

With the acidic proton masked, the Grignard reaction can now be performed on the protected aldehyde. Strict anhydrous and inert conditions are paramount for the success of this step.

Grignard Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Aqueous Workup A Protected Aldehyde C Magnesium Alkoxide Intermediate A->C Nucleophilic Addition B Grignard Reagent (R-MgBr) B->C D Protected Secondary Alcohol C->D Protonation E H₃O⁺ (from NH₄Cl solution) E->D

Caption: Mechanism of the Grignard addition to the aldehyde.

Protocol 2: Grignard Reaction with 4-(tert-butyldimethylsilyloxy)-2-(trifluoromethyl)benzaldehyde

This protocol describes the addition of a Grignard reagent to the protected aldehyde to form the corresponding secondary alcohol.

Materials:

  • 4-(tert-butyldimethylsilyloxy)-2-(trifluoromethyl)benzaldehyde

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution[6]

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Ensure all glassware is flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the protected aldehyde (1.0 eq) in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.[7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure protected secondary alcohol.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the TBDMS protecting group to unveil the phenolic hydroxyl group. This is most effectively achieved using a fluoride source.[5]

Protocol 3: Deprotection of the TBDMS Ether

This protocol details the fluoride-mediated cleavage of the TBDMS ether to yield the final diaryl carbinol.

Materials:

  • Protected secondary alcohol from Protocol 2

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the protected secondary alcohol (1.0 eq) in anhydrous THF.

  • Add the 1.0 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final diol product.

Product Characterization

The successful synthesis of the final product can be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Disappearance of the TBDMS protons (signals around 0.2 and 1.0 ppm). Appearance of a broad singlet for the phenolic -OH proton. A singlet or doublet for the carbinol proton (-CH(OH)-).
¹³C NMR Disappearance of the TBDMS carbon signals. Characteristic shifts in the aromatic region due to the presence of the hydroxyl group.
IR Spectroscopy Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
Mass Spectrometry Confirmation of the molecular weight of the final product.

Troubleshooting Guide

Problem Potential Cause Solution
Low yield in Protection Step Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Ensure reagents are of high purity.
Failure of Grignard Reaction Presence of moisture.Rigorously dry all glassware and use anhydrous solvents. Activate magnesium if preparing the Grignard reagent in-house.
Formation of Biphenyl Side Product Wurtz coupling of the Grignard reagent.Add the aryl halide slowly to the magnesium during Grignard formation to maintain a low concentration.[8]
Low Yield in Grignard Reaction Enolization of the aldehyde.Perform the reaction at a lower temperature (-78 °C).[3]
Incomplete Deprotection Insufficient fluoride reagent.Add a slight excess of TBAF and increase the reaction time.

Safety Precautions

  • Grignard Reagents: Grignard reagents are pyrophoric and will ignite on contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[9]

  • Anhydrous Solvents: Anhydrous solvents like THF and DMF are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of the Grignard reaction is exothermic. Always perform this step slowly and in an ice bath to control the reaction rate.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction?
  • ResearchGate. (n.d.). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether.
  • Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde.
  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction of...
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • National Institutes of Health. (2023, October 14). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.
  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
  • Reddit. (2024, October 10). How much ammonium chloride to quench a grignard?
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • University of Pittsburgh. (2016, February 8). Pyrophoric Liquid Reagents.
  • SciELO. (n.d.). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN.
  • ResearchGate. (n.d.). Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy.
  • Reddit. (2021, August 22). Can I add ammonium chloride instead of HCl in the last step?
  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions.
  • Quora. (2016, May 17). How is secondary alcohol produced from ester and grignard reagent?
  • Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?
  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
  • YouTube. (2023, January 5). Preparation of Alcohols from Grignard Reagent.
  • Organic Chemistry Portal. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.
  • Wiley Online Library. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups.
  • YouTube. (2014, March 3). Using the Grignard Reaction to Make Alcohols.
  • YouTube. (2020, May 20). Grignard Reaction.
  • Royal Society of Chemistry. (2020). Synthesis of unsymmetrical diarylmethanols via C–Si bond bifunctionalization enabled by sequential[10][11]-Csp2 to O-silyl migration.
  • National Institutes of Health. (n.d.). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids.
  • Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
  • ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones.
  • National Institutes of Health. (2022, September 16). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization.
  • Organic Chemistry Portal. (n.d.). Synthesis of Silyl Monoperoxyketals by Regioselective Cobalt-Catalyzed Peroxidation of Silyl Enol Ethers: Application to the Synthesis of 1,2-Dioxolanes.
  • PubMed. (2020, May 1). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This guide is tailored for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Within this center, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, designed to provide immediate and actionable insights for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses prevalent issues and queries that may arise during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3-bromo-4-fluorobenzotrifluoride or other substituted phenols and benzaldehydes.

  • Side-Reaction Products: The synthesis of trifluoromethylated aromatic compounds can sometimes lead to the formation of isomers or related byproducts.[1][2]

  • Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 4-Hydroxy-2-(trifluoromethyl)benzoic acid. This is a common issue, especially if the crude product is exposed to air for extended periods.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and any excess reagents can be present.

Q2: My crude product is a dark, oily residue. What is the first step I should take for purification?

A2: A dark, oily residue suggests the presence of significant impurities. A logical first step is an aqueous workup to remove water-soluble impurities. This typically involves dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This will react with and extract any acidic impurities, such as the corresponding carboxylic acid, into the aqueous layer.[4]

  • Brine (saturated aqueous NaCl solution): This helps to break up any emulsions and remove the bulk of the water from the organic layer.

After the washes, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. This should yield a cleaner, though likely still impure, product.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial workup. What purification technique should I choose?

A3: Multiple spots on a TLC plate confirm a mixture of compounds, making further purification necessary. The choice of technique depends on the nature of the impurities.

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[5][6][7] It is highly recommended to first determine an optimal solvent system using TLC that gives good separation between your desired product and the impurities. An ideal retention factor (Rf) for the product is typically between 0.2 and 0.3.[8]

  • Recrystallization: If the crude product is a solid and you have a significant amount of a primary impurity with different solubility characteristics, recrystallization can be a very effective and scalable purification method.[9][10]

The following decision workflow can help guide your choice:

Caption: Decision workflow for purification method selection.

Q4: Can this compound decompose on silica gel during column chromatography?

A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or formation of acetals if alcohols are present in the eluent.[3] To mitigate this, you can:

  • Use Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent.

  • Use Alumina: Alumina can be used as an alternative stationary phase, which is available in acidic, neutral, and basic forms.[11] Neutral alumina is often a good choice for sensitive aldehydes.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q5: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly. To address this:

  • Add more solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Cool slowly: Ensure the solution cools gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal nucleation.[9]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[12]

  • Try a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[10]

Q6: What are the key safety precautions when handling this compound?

A6: It is crucial to handle this compound with appropriate safety measures. According to safety data sheets, this compound can cause serious eye damage and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or vapors.[13][14]

  • Handling: Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using column chromatography.

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • The ideal solvent system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[11]

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.[11]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol outlines a general method for purifying this compound by recrystallization.

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.[10] Mixed solvent systems can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[9]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by melting point determination, HPLC, or NMR spectroscopy.

Data Presentation

Table 1: Troubleshooting Common Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even in the cold solvent.- Evaporate some of the solvent to concentrate the solution and then cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.[12]- Add a seed crystal of the pure compound if available.- Consider a different solvent or a two-solvent system.
"Oiling out" of the product - The solution is supersaturated.- The solution was cooled too quickly.- The boiling point of the solvent is higher than the melting point of the compound.- Reheat the solution and add more solvent until the oil dissolves, then cool slowly.- Try a lower-boiling point solvent.
Poor recovery of the purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.
Table 2: Purity Assessment Methods
Analytical TechniquePrinciplePrimary Use
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Purity and impurity profiling, suitable for a wide range of non-volatile impurities.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, with mass-based detection.Purity and impurity profiling, especially for volatile impurities and for structural confirmation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Structural confirmation and can be used for purity assessment (qNMR).[5]
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point range.A quick and easy way to assess purity; impurities typically broaden and depress the melting point range.

For a comprehensive purity assessment, a combination of chromatographic and spectroscopic techniques is recommended.

References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
  • Google Patents. (2019). WO 2019/049173 A1.
  • ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes.
  • ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
  • YouTube. (2020). Recrystallization.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde.
  • Science Alert. (2015). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde.
  • Stenutz. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde.
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
  • National Institutes of Health. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.

Sources

Technical Support Center: Recrystallization of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the recrystallization of this key synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the recrystallization of this compound.

Question 1: What are the best starting solvents to screen for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given the molecule's structure, which includes a polar hydroxyl group and a more nonpolar trifluoromethylated aromatic ring, a range of solvents and solvent systems should be considered.

A good starting point is to test a variety of solvents with different polarities. Based on the functional groups present, promising candidates include:

  • Polar Protic Solvents: Ethanol, Methanol, and Water. These are often good solvents for compounds with hydroxyl groups.[3]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate. These can be effective for moderately polar compounds.[3]

  • Nonpolar Solvents: Hexanes, Toluene. The trifluoromethyl group and benzene ring may impart some solubility in these solvents, especially when hot.[4]

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective.[4] Common mixtures to try include Hexane/Ethyl Acetate, Hexane/Acetone, and Ethanol/Water.[3][4]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of each candidate solvent to determine the optimal choice before proceeding with a bulk recrystallization.

Question 2: My compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. To remedy this, you can try the following:

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Use a Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool slowly again.

  • Use a Mixed Solvent System: If you are using a single solvent, try a mixed solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool.[4]

Question 3: No crystals are forming even after the solution has cooled. How can I induce crystallization?

Answer: A lack of crystal formation is usually due to either using too much solvent or the solution being in a stable supersaturated state.[3] Here are several techniques to induce crystallization:

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution. This "seed" crystal will provide a nucleation site for crystal growth to begin.[3]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can act as nucleation sites.[3]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again. This will increase the concentration of the solute.[3]

  • Deep Cooling: If cooling to room temperature and then in an ice bath is not sufficient, try using a colder cooling bath (e.g., dry ice/acetone).

Question 4: My recrystallized product is still impure. What are the likely sources of contamination?

Answer: If your recrystallized this compound is still impure, consider the following potential issues:

  • Incomplete Removal of Starting Materials or Byproducts: Some impurities may have very similar solubility profiles to your desired product. In such cases, column chromatography may be a necessary preceding purification step.[5] Common impurities can include unreacted starting materials or side-products from the synthetic reaction.

  • Occluded Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. To avoid this, ensure the solution cools slowly and is not agitated during the initial crystal growth phase.

  • Inadequate Washing: After filtration, it is crucial to wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., hexanes, ethyl acetate, ethanol, water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity can then be assessed by melting point determination, HPLC, or NMR spectroscopy.

Data Presentation

Table 1: Solubility Characteristics of Structurally Related Compounds

CompoundSolventSolubility at Room Temp.Solubility at Elevated Temp.Suitability for RecrystallizationReference
4-HydroxybenzamideWaterSparingly solubleModerately solubleGood, often in a mixture with ethanol[3]
4-HydroxybenzamideEthanolModerately solubleVery solubleGood[3]
4-HydroxybenzamideAcetoneSolubleVery solubleMay lead to lower yields[3]
4-HydroxybenzamideEthyl AcetateSparingly solubleModerately solubleGood candidate[3]
3-(Trifluoromethyl)benzaldehydeChloroformSlightly Soluble--[6]
3-(Trifluoromethyl)benzaldehydeMethanolSoluble--[6]

Note: This table provides data for structurally similar compounds to guide solvent selection for this compound. Experimental verification is essential.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities Remove dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization start Start Recrystallization cooling Solution Cooling start->cooling outcome Observe Outcome cooling->outcome oiling_out Product Oils Out outcome->oiling_out Oily Layer no_crystals No Crystals Form outcome->no_crystals Clear Solution crystals_form Crystals Form outcome->crystals_form Solid Precipitates reheat Reheat & Add More Solvent or Change Solvent oiling_out->reheat induce Induce Crystallization: - Seed - Scratch - Reduce Volume no_crystals->induce proceed Proceed to Filtration crystals_form->proceed reheat->cooling induce->cooling

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde.
  • Quick Company. (n.d.). An Improved Process For Preparation Of Trifluoromethylbenzaldehydes.
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzaldehyde synthesis.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • (n.d.). The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research.
  • Sciforum. (n.d.). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals.
  • Benchchem. (n.d.). Technical Support Center: 4-Hydroxybenzamide Recrystallization and Crystal Growth.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents.

Sources

Column chromatography conditions for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde purification

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center for the chromatographic purification of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this important chemical intermediate. The trifluoromethyl group significantly influences the electronic properties and reactivity of the benzaldehyde, making careful purification critical for subsequent synthetic steps.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for column chromatography?

A1: Understanding the molecule's properties is the foundation of a successful separation.

  • Polarity: The presence of a hydroxyl (-OH) and an aldehyde (-CHO) group makes the molecule polar. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can also impact the molecule's overall polarity.[1] This polarity dictates its strong interaction with a polar stationary phase like silica gel.

  • Solubility: It is generally soluble in moderately polar to polar organic solvents such as ethyl acetate, dichloromethane, and acetone. Its solubility in non-polar solvents like hexanes is limited.

  • Stability: Aldehydes can be susceptible to oxidation to carboxylic acids, especially on silica gel which can be slightly acidic.[2][3] The electron-withdrawing nature of the trifluoromethyl group can activate the aldehyde, but also potentially influence its stability.[1]

Q2: What is the recommended stationary phase for the purification of this compound?

A2: Standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the most common and effective stationary phase for this compound.[4] Its high surface area and polar silanol groups provide the necessary interactions for separating compounds based on polarity.[5] For sensitive applications where the acidity of standard silica gel might be a concern, deactivated or neutral silica gel can be considered.[2][3]

Q3: How do I select the optimal mobile phase (eluent) for my column?

A3: The selection of the mobile phase is a critical step and should always be guided by prior Thin Layer Chromatography (TLC) analysis.[2]

  • Start with a binary solvent system: A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is a standard and effective choice.[3]

  • TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate.

  • Target Rf Value: Aim for a solvent system that gives your desired product, this compound, an Rf (retention factor) value between 0.2 and 0.3 .[2][6] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column. An Rf that is too high means the compound will elute too quickly with poor separation, while an Rf that is too low will lead to long elution times and broad peaks.

A good starting point for TLC analysis would be a 3:1 or 4:1 mixture of hexanes:ethyl acetate. Adjust the ratio based on the observed Rf.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product elutes too quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product elutes too slowly or not at all (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate). If the compound is very polar, a small percentage of methanol in ethyl acetate can be considered.[3]
Poor separation of spots (overlapping bands) 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly, leading to channeling.1. Re-optimize the mobile phase using TLC to achieve better separation. Consider a shallower gradient elution. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product spot on TLC/column 1. The compound is interacting too strongly with the silica gel. 2. Potential decomposition of the aldehyde on the acidic silica gel.[2] 3. The sample was overloaded on the TLC plate or column.1. Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to sharpen the bands of polar compounds. 2. Consider deactivating the silica gel by adding 1-2% triethylamine to the eluent.[2][3] Alternatively, use a more neutral stationary phase like alumina.[3] 3. Apply a more dilute sample to the TLC plate or reduce the load on the column.
Product appears to have decomposed after chromatography The aldehyde is sensitive to the acidic nature of the silica gel, leading to side reactions or oxidation.[2]Use deactivated silica gel or add a small amount of a non-nucleophilic base like triethylamine to the mobile phase.[3] It is also crucial to use pure solvents and handle the fractions promptly to minimize exposure to air.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

1. Mobile Phase Selection (TLC)

  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 5:1, 4:1, 3:1).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that provides an Rf of ~0.2-0.3 for the target compound with good separation from impurities.[6]

2. Column Packing

  • Choose an appropriately sized column based on the amount of crude material.

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add another layer of sand on top of the settled silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution process.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Once the impurities have eluted, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your product if necessary.

5. Product Isolation

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis (Mobile Phase Selection) Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Monitoring 6. TLC Monitoring Collection->Monitoring Monitoring->Elution Adjust Polarity Combine 7. Combine Pure Fractions Monitoring->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Product Purified Product Evaporation->Product

Caption: Workflow for the purification of this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-[4-(trifluoromethyl)phenyl]benzaldehyde.
  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.
  • Organic Syntheses. (n.d.). N-Benzoyl Pyrrolidine.
  • Benchchem. (n.d.). A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols.
  • Royal Society of Chemistry. (2019). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Supporting Information.
  • Sorbent Technologies. (2023). Silica Gel.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS 58914-34-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a key building block in medicinal chemistry and materials science, efficient access to this molecule is critical. This document synthesizes established chemical principles with practical, field-proven insights to support your experimental success.

The Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing this compound is achieving the correct regiochemistry. The most logical precursor is 3-(trifluoromethyl)phenol. In this starting material, the hydroxyl (-OH) group is a powerful ortho, para-director for electrophilic aromatic substitution, while the trifluoromethyl (-CF3) group is a deactivating meta-director.

The desired product requires formylation at the C4 position, which is para to the hydroxyl group. However, classical electrophilic formylation reactions on phenols, such as the Reimer-Tiemann and standard Duff reactions, strongly favor ortho-substitution.[1][2] This inherent directing group conflict often leads to low yields of the desired product and the formation of a challenging mixture of isomers.

This guide will explore two primary strategies to overcome this challenge:

  • Strategy A: Optimizing Direct para-Formylation of 3-(trifluoromethyl)phenol.

  • Strategy B: A Regiochemically-Controlled Multi-Step Synthesis starting from 4-bromo-3-(trifluoromethyl)phenol.

Directing Effects on 3-(Trifluoromethyl)phenol

Caption: Directing effects on 3-(trifluoromethyl)phenol. Green arrows show activation by -OH; red arrows show deactivation by -CF₃.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction yields are consistently below 20%, or I'm only recovering the starting material. What are the primary factors to investigate?

Answer: Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial.

  • Incorrect Synthetic Strategy: As discussed, standard ortho-formylation methods are inefficient for this target. If you are using a classic Reimer-Tiemann reaction, the yield of the para-isomer is expected to be low.[3] Consider switching to a strategy that offers better regiochemical control, such as the Lithium-Halogen Exchange Route (Strategy B) detailed below.

  • Reagent Quality and Reaction Conditions:

    • Moisture: Many reagents, especially organolithiums (n-BuLi) and Vilsmeier reagents, are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous.[4]

    • Reagent Activity: Organolithium solutions degrade over time. Their concentration should be determined by titration before use. For Duff or Vilsmeier-Haack reactions, ensure the hexamine, DMF, and POCl₃ are of high purity.[5][6]

    • Temperature Control: Both lithiation and certain formylation reactions are highly temperature-sensitive. Lithiation-halogen exchange typically requires very low temperatures (e.g., -78 °C) to prevent side reactions.[4] Conversely, Duff and Reimer-Tiemann reactions often require heating, but excessive temperatures can lead to decomposition and tar formation.[1][6]

  • Reaction Monitoring: Lack of conversion can be identified early by monitoring the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If no product is forming after a reasonable time, reassess your conditions and reagent quality.

Issue 2: Formation of Multiple Isomers

Question: My main problem is product separation. I'm isolating a mixture of aldehyde isomers. How can I improve the regioselectivity for the 4-hydroxy product?

Answer: This is the central challenge. The formation of 2-hydroxy-4-(trifluoromethyl)benzaldehyde and 2-hydroxy-6-(trifluoromethyl)benzaldehyde is common with direct formylation methods.

  • Favoring para-Formylation:

    • Duff Reaction Modification: While typically ortho-selective, using anhydrous trifluoroacetic acid (TFA) as a solvent in the Duff reaction has been shown to increase the proportion of the para-formylated product.[7][8] However, this can require tedious workup procedures.[2]

    • Reimer-Tiemann Modification: The presence of cyclodextrins has been reported to favor para-formylation in some cases by encapsulating the phenol substrate.[9]

  • The Definitive Solution: Directed Lithiation: The most reliable method to ensure exclusive formation of the desired isomer is to abandon direct electrophilic substitution on 3-(trifluoromethyl)phenol. Instead, use a substrate where the reactive site is pre-determined. Strategy B , starting with 4-bromo-3-(trifluoromethyl)phenol, is highly recommended. A lithium-halogen exchange at the bromo-position generates an aryllithium species that can then be quenched with a formylating agent like N,N-dimethylformamide (DMF).[10][11][12] This route provides near-perfect regiocontrol.

Issue 3: Reaction Mixture Darkens / Tar Formation

Question: During the workup, my reaction mixture is a dark, tarry mess, making product isolation impossible. What causes this and how can I prevent it?

Answer: Tar formation is indicative of product/reagent decomposition or polymerization.

  • Phenol Oxidation: Phenols are susceptible to oxidation, especially under the basic conditions of the Reimer-Tiemann reaction or in the presence of air at elevated temperatures.[1]

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas solvents before use.

  • Harsh Conditions: Strong acids (like in the Vilsmeier-Haack or Duff reactions) and high temperatures can cause polymerization.[5][6]

    • Solution: Maintain careful temperature control. Add reagents slowly to manage exothermic reactions. If possible, use milder formylation methods, such as the MgCl₂/triethylamine/paraformaldehyde system, which operates under less harsh conditions.[13][14]

  • Workup Issues: Quenching highly reactive mixtures (like those containing organolithiums) improperly can generate significant heat and lead to decomposition.

    • Solution: Always quench reactions at low temperatures (e.g., 0 °C or -78 °C) by slowly adding the quenching solution (e.g., saturated aqueous NH₄Cl for Grignard/lithium reactions).[15]

Troubleshooting Decision Flowchart

G start Low Yield or Impure Product check_isomers Is poor regioselectivity (isomer formation) the main issue? start->check_isomers check_conversion Is the reaction incomplete? (Starting material remains) check_isomers->check_conversion No use_strategy_b Switch to Strategy B: Lithiation of 4-bromo-3-(CF₃)phenol for absolute regiocontrol. check_isomers->use_strategy_b Yes check_tar Is there significant tar formation? check_conversion->check_tar No reagent_quality Check reagent quality: - Titrate n-BuLi - Use anhydrous solvents - Use high-purity reagents check_conversion->reagent_quality Yes inert_atm Use inert atmosphere (N₂/Ar) to prevent oxidation. check_tar->inert_atm Yes optimize_para Optimize direct formylation for para-selectivity (e.g., Duff in TFA). increase_equiv Increase equivalents of formylating agent or base. reagent_quality->increase_equiv temp_control Ensure strict temperature control to prevent decomposition. inert_atm->temp_control

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is definitively the best for preparing this compound with high yield and purity? A1: For achieving the highest, most reproducible yield and purity, the multi-step Strategy B (Lithium-Halogen Exchange) starting from 4-bromo-3-(trifluoromethyl)phenol is superior.[10][11] While it involves an extra step to prepare the starting material, it completely avoids the issue of regioselectivity that plagues direct formylation methods. The cost and time of an extra step are often offset by a much simpler purification and higher overall yield.

Q2: Can I use a Grignard reaction instead of an organolithium reagent in Strategy B? A2: Yes, forming a Grignard reagent from 4-bromo-3-(trifluoromethyl)phenol (after protecting the hydroxyl group) is a viable alternative to lithium-halogen exchange.[15][16] The Grignard reagent can then be reacted with a formylating agent like ethyl orthoformate followed by acidic hydrolysis. Organolithium reagents are generally more reactive and may provide better yields in the halogen-metal exchange step, especially at low temperatures.

Q3: What are the most critical safety precautions for this synthesis? A3: Several reagents used in these procedures are hazardous:

  • Organolithium Reagents (n-BuLi, s-BuLi): Pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere using proper syringe techniques.

  • Chloroform (Reimer-Tiemann): A suspected carcinogen and toxic. Always handle in a certified chemical fume hood.[1]

  • Phosphorus Oxychloride (POCl₃) (Vilsmeier-Haack): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[5]

  • Anhydrous Solvents (THF, Diethyl Ether): Can form explosive peroxides. Use freshly distilled or inhibitor-free solvents from a sealed bottle.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Q4: My final product is slightly off-white or yellow. How can I purify it to a white solid? A4: Color impurities often arise from oxidation of trace phenolic compounds.

  • Recrystallization: This is often the most effective method. A solvent system like hexanes/ethyl acetate or toluene can be effective.

  • Activated Carbon: Adding a small amount of activated carbon to the solution before the final filtration step of recrystallization can help remove colored impurities.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a good option. To prevent streaking due to the acidic phenol, the eluent can be doped with a small amount of acetic acid (e.g., 0.5%).

Recommended Protocols & Methodologies

Strategy B: Regiocontrolled Synthesis via Lithium-Halogen Exchange (Recommended)

This method offers the best control over regiochemistry, leading to a single isomer and simplifying purification.

Workflow Diagram

G start Start: 4-Bromo-3-(trifluoromethyl)phenol step1 Step 1: Lithium-Halogen Exchange Reagents: n-BuLi Solvent: Anhydrous THF Temp: -78 °C start->step1 intermediate Aryl-Lithium Intermediate (in situ) step1->intermediate step2 Step 2: Formylation Reagent: Anhydrous DMF Temp: -78 °C to RT intermediate->step2 step3 Step 3: Aqueous Workup Reagent: Sat. aq. NH₄Cl followed by acid wash step2->step3 product Final Product: This compound step3->product

Caption: Recommended workflow for the regiocontrolled synthesis of the target compound.

Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq).[10]

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The first equivalent deprotonates the phenol, and the second performs the lithium-halogen exchange. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again maintaining a temperature below -70 °C.[12]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with 1M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure product.

Data Summary: Comparison of Formylation Methods
MethodStarting MaterialKey ReagentsTypical Yield (para)Key AdvantagesKey Disadvantages
Lithium-Halogen Exchange 4-Bromo-3-(CF₃)phenoln-BuLi, DMF>75%Excellent regioselectivity; high purity.Requires cryogenic temps; moisture sensitive.[12]
Duff Reaction 3-(CF₃)phenolHMTA, TFA20-50%Inexpensive reagents; simple setup.Poor regioselectivity; harsh acid; difficult workup.[2][7]
Reimer-Tiemann 3-(CF₃)phenolCHCl₃, NaOH<15%Classic, well-known reaction.Very low yield of para-isomer; uses carcinogen.[1][9]
Vilsmeier-Haack 3-(CF₃)phenolPOCl₃, DMFVariableEffective for many electron-rich arenes.Ring deactivation by -CF₃ leads to low reactivity.[5][17]

References

Click to expand
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis.
  • Merck Index. Duff Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Duff reaction.
  • Cambridge University Press. Duff Reaction.
  • Chemical Synthesis USA. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
  • Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents.
  • BenchChem. Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
  • Organic Chemistry Data. Formylation - Common Conditions.
  • Wikipedia. Reimer–Tiemann reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.
  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Ambeed.com. Reimer-Tiemann Reaction.
  • ChemicalBook. 2-BroMo-3-(trifluoroMethyl)phenol synthesis.
  • ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity.
  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives.
  • BenchChem. Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
  • ResearchGate. 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.
  • UCF CHM2210. Retrosynthesis involving Grignard Reactions.
  • Thieme. The formylation of arylmetal reagents.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth., 89, 220.
  • Google Patents. Process for the purification of benzaldehyde.

Sources

Technical Support Center: Formylation of 2-Hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-hydroxybenzotrifluoride (2-(trifluoromethyl)phenol). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a formyl (-CHO) group to this challenging substrate. 2-Hydroxybenzotrifluoride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, but its electronic properties present unique challenges in achieving high-yield, selective formylation.[1][2]

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common side reactions and optimize your synthetic strategy.

Understanding the Challenge: Electronic Effects in 2-Hydroxybenzotrifluoride

Successful formylation hinges on understanding the interplay between the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.

  • The Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group.[3] It enriches the electron density at the positions ortho (C6) and para (C4) to itself, making them susceptible to electrophilic attack.

  • The Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[4] It directs incoming electrophiles to the positions meta to itself (C3 and C5).

The challenge arises because the para position to the hydroxyl group (C4) is also a meta position to the trifluoromethyl group. This convergence of directing effects can lead to a complex mixture of products, while the overall deactivation by the -CF₃ group can make the reaction sluggish.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during the formylation of 2-hydroxybenzotrifluoride.

FAQ 1: My reaction yields a mixture of isomers. How can I improve regioselectivity for the desired 3-hydroxy-4-(trifluoromethyl)benzaldehyde?

Answer: Achieving high regioselectivity is the most common challenge. The formation of both ortho- and para-formylated products is expected. The desired product, 3-hydroxy-4-(trifluoromethyl)benzaldehyde, results from formylation at the C4 position (para to the -OH). The primary side product is 2-hydroxy-3-(trifluoromethyl)benzaldehyde, from formylation at the C6 position (ortho to the -OH).

Troubleshooting Regioselectivity:

The choice of formylation method and reaction conditions can significantly influence the ortho:para ratio.

  • Reimer-Tiemann Reaction: This reaction often favors the ortho product due to coordination between the phenoxide, the base's cation, and the dichlorocarbene intermediate.[5][6][7] For 2-hydroxybenzotrifluoride, this can lead to a higher proportion of the undesired C6-formylated isomer.

  • Duff Reaction: This reaction uses hexamine in an acidic medium and also tends to favor ortho formylation, unless the ortho positions are blocked.[8][9]

  • Vilsmeier-Haack Reaction: This method uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) and is often more sensitive to steric hindrance.[10][11] For substrates with an available para position, this method can sometimes provide better para selectivity compared to the Reimer-Tiemann reaction.[10]

  • Magnesium Chloride-Mediated Formylation: This method has been shown to provide excellent selectivity for ortho-formylation of phenols.[12][13] However, by modifying conditions, it can be a useful tool. The chelation of the magnesium ion between the phenolic oxygen and the incoming electrophile is key to its selectivity.

Optimization Strategy Table:

ParameterTo Favor para-Formylation (C4)To Favor ortho-Formylation (C6)Causality
Reaction Type Vilsmeier-HaackReimer-Tiemann, Duff, MgCl₂-mediatedThe Vilsmeier reagent is bulky, favoring the less sterically hindered para position. Chelation effects in other methods favor the proximate ortho position.[6][10]
Solvent Non-polar (e.g., Toluene, Hexane)Polar aprotic (e.g., THF, Dioxane)Polar solvents can better solvate the cation of the base, disrupting the chelation that directs ortho attack.
Temperature Higher TemperatureLower TemperatureHigher temperatures can overcome the lower activation energy of the chelation-controlled ortho pathway, allowing for more of the thermodynamically favored product.
Counter-ion Large, non-coordinating (e.g., Cs⁺)Small, coordinating (e.g., Li⁺, Na⁺, Mg²⁺)Smaller cations are more effective at forming a stable six-membered transition state that promotes ortho-formylation.

Decision Workflow for Optimizing Regioselectivity

G start Start: Mixture of ortho/para isomers check_method Current Method? start->check_method rt_duff Reimer-Tiemann or Duff? check_method->rt_duff Ortho-favoring vh Vilsmeier-Haack? check_method->vh Para-favoring switch_to_vh Switch to Vilsmeier-Haack (favors para) rt_duff->switch_to_vh Yes optimize_rt Optimize Reimer-Tiemann: - Use CsOH instead of NaOH - Use a phase-transfer catalyst rt_duff->optimize_rt No, must use vh->switch_to_vh No, other method optimize_vh Optimize Vilsmeier-Haack: - Use non-polar solvent - Screen temperatures vh->optimize_vh Yes switch_to_vh->optimize_vh purify Purify mixture via column chromatography optimize_vh->purify optimize_rt->purify

Caption: Decision tree for improving regioselectivity.

FAQ 2: I'm getting a significant amount of a dark, insoluble material (resin/polymer). What is causing this and how can I prevent it?

Answer: Phenol-formaldehyde resin formation is a well-known side reaction, especially under the acidic or basic conditions used in formylation reactions like the Duff or Reimer-Tiemann.[14] This occurs through repeated hydroxymethylation or formylation followed by condensation.

Troubleshooting Resin Formation:

SymptomProbable Cause(s)Recommended Solution(s)
Dark, tacky, or solid byproduct1. Excessive Temperature: High heat accelerates polymerization.[14] 2. Prolonged Reaction Time: Longer exposure to reaction conditions allows for more condensation events. 3. Incorrect Stoichiometry: An excess of the formylating agent (e.g., hexamine, paraformaldehyde) can drive polymerization.1. Temperature Control: Maintain the lowest effective temperature. Once initiated, some formylations are exothermic and may require external cooling.[6] 2. Monitor Reaction: Use TLC or HPLC to track the formation of the desired product and stop the reaction as soon as the substrate is consumed or product formation plateaus. 3. Stoichiometry Control: Carefully control the molar ratio of the formylating agent to the phenol. Use a ratio of ≤ 1.1:1 to start.
FAQ 3: My mass spec analysis suggests defluorination or hydrolysis of the -CF₃ group. Is this possible?

Answer: Yes, while the -CF₃ group is generally robust, it is not inert. Under certain nucleophilic or harsh hydrolytic conditions, it can undergo degradation.

  • Mechanism: The strong electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -CF₃ group electrophilic. Under strongly basic conditions, particularly at elevated temperatures, hydroxide can attack this carbon, leading to a stepwise hydrolysis that can ultimately form a carboxylic acid (benzoic acid derivative) and release fluoride ions.[15]

  • Photodegradation: Some trifluoromethylphenols are known to undergo photohydrolysis, which can also lead to the formation of trifluoroacetic acid (TFA).[16][17]

Troubleshooting -CF₃ Group Instability:

  • Avoid Excessively Strong Base: Use the minimum amount of base required for the reaction. If possible, opt for milder bases or conditions that do not require strong alkali (e.g., Vilsmeier-Haack).

  • Maintain Low Temperatures: Hydrolysis of the -CF₃ group is highly temperature-dependent. Keep the reaction temperature as low as possible.

  • Protect from Light: If your reaction is running for an extended period, protect the reaction vessel from direct light to minimize the risk of photolytic side reactions.

  • Workup Conditions: During the aqueous workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.

General Troubleshooting Workflow

G start Experiment Start reaction Formylation Reaction start->reaction workup Workup & Purification reaction->workup analysis Analyze Product Mixture (NMR, LC-MS, GC-MS) workup->analysis low_yield Low Yield / No Reaction analysis->low_yield Problem side_products Side Products Observed analysis->side_products Problem success Desired Product Obtained analysis->success OK check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents Yes check_conditions Adjust Temp / Time low_yield->check_conditions No identify_side_products Identify Side Products side_products->identify_side_products check_reagents->reaction check_conditions->reaction isomers Isomers? identify_side_products->isomers polymer Polymer/Resin? identify_side_products->polymer degradation Degradation? identify_side_products->degradation solve_isomers See Regioselectivity Guide isomers->solve_isomers Yes solve_polymer See Resin Formation Guide polymer->solve_polymer Yes solve_degradation See -CF3 Instability Guide degradation->solve_degradation Yes solve_isomers->reaction solve_polymer->reaction solve_degradation->reaction

Caption: General workflow for troubleshooting formylation reactions.

Recommended Protocol: Vilsmeier-Haack Formylation for Improved para-Selectivity

This protocol is optimized to favor the formation of 3-hydroxy-4-(trifluoromethyl)benzaldehyde. The Vilsmeier-Haack reaction is often advantageous as it avoids strongly basic conditions that can promote side reactions.[18]

Materials:

  • 2-Hydroxybenzotrifluoride (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional solvent)

  • Sodium acetate solution (saturated) or ice-water

  • Ethyl acetate or Diethyl ether (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF over 30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution may become a thick, crystalline slurry.

  • Substrate Addition: Dissolve 2-hydroxybenzotrifluoride (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium acetate solution to hydrolyze the intermediate iminium salt and neutralize the acid.

  • Extraction: Once the hydrolysis is complete, extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the para (desired) and ortho isomers.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (2023). Duff reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • chemeurope.com. (n.d.). Duff reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • askIITians. (2025). The Reimer-Tiemann reaction is a chemical reaction that involves the.
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Chem-Station Int. Ed. (2016). Duff Reaction.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • ResearchGate. (n.d.). Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof.
  • Royal Society of Chemistry. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation).
  • CoLab. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment.
  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols.
  • ResearchGate. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | Request PDF.

Sources

4-Hydroxy-2-(trifluoromethyl)benzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile chemical intermediate. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and extensive experience with aromatic aldehydes.

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted aromatic aldehyde, and its stability is influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating phenolic hydroxyl group. While generally stable under recommended storage conditions, its aldehyde functionality makes it susceptible to oxidation, particularly when exposed to air. The primary degradation product is the corresponding carboxylic acid, 4-hydroxy-2-(trifluoromethyl)benzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to minimize exposure to air and moisture. Many suppliers recommend refrigeration (2-8 °C) and storage under an inert atmosphere, such as argon or nitrogen, to further mitigate oxidative degradation.

Q2: I've noticed the solid material has changed color. Is it still usable?

A slight change in color, such as a pale yellow or tan hue, can occur over time due to minor surface oxidation or exposure to light. While this may not significantly impact the bulk purity for some applications, it is an indicator of potential degradation. For sensitive reactions, it is advisable to assess the purity of the material using analytical methods like NMR or HPLC before use. A significant color change to dark brown or the presence of visible crystals of the corresponding carboxylic acid suggests more substantial degradation, and the material may not be suitable for use.

Q3: Can I store this compound in solution? If so, what solvents are recommended?

Storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures. Common solvents for dissolution include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and anhydrous alcohols like ethanol. However, be aware that alcohols can potentially form acetals, especially in the presence of acid catalysts. Always prepare solutions fresh whenever possible for the most reliable results.

Q4: How can I tell if my this compound has degraded?

The most common degradation pathway is oxidation to 4-hydroxy-2-(trifluoromethyl)benzoic acid. This can be detected by several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the formation of the carboxylic acid. The aldehydic proton signal (around 10 ppm) will decrease in intensity, while a new, broad signal for the carboxylic acid proton will appear further downfield (typically >12 ppm).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the aldehyde from the more polar carboxylic acid degradation product. An increase in the peak corresponding to the benzoic acid derivative indicates degradation.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis can often reveal the presence of the more polar carboxylic acid as a separate spot with a lower Rf value compared to the aldehyde.

Visually, the formation of a white crystalline precipitate (the benzoic acid derivative) in the solid aldehyde can be an indicator of significant degradation.

III. Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem 1: Inconsistent reaction yields or unexpected side products.
  • Potential Cause: Degradation of the starting material. The presence of the carboxylic acid impurity can interfere with many reactions, particularly those sensitive to acidic conditions or those requiring precise stoichiometry.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the this compound using TLC, NMR, or HPLC.

    • Fresh is Best: Use freshly opened or recently purchased material for critical reactions.

    • Purification: If minor degradation is suspected, the aldehyde can sometimes be purified by recrystallization or column chromatography. However, this can be challenging due to its reactivity.

Problem 2: The compound appears to be degrading rapidly in solution.
  • Potential Cause: The chosen solvent or experimental conditions are promoting degradation.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the solvent is dry and free of peroxides. Some ethers, for example, can form peroxides that will accelerate the oxidation of aldehydes.

    • Inert Atmosphere: If the reaction allows, perform it under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1][2][3][4][5]

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.[6]

    • Light Exposure: Protect the reaction mixture from direct light, as photo-oxidation can occur.[7]

IV. Experimental Protocols

Protocol 1: Small-Scale Purity Check by ¹H NMR

This protocol provides a quick assessment of the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic aldehyde proton peak (singlet, typically around 10 ppm).

    • Examine the baseline in the region downfield of 12 ppm for a broad singlet, which would indicate the presence of the carboxylic acid degradation product.

    • Integrate the aldehyde peak and any impurity peaks to estimate the relative purity.

Protocol 2: General Guidelines for Handling Air-Sensitive Aldehydes

To minimize degradation during handling and use, follow these best practices:

  • Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in a glove box or under a positive pressure of an inert gas like nitrogen or argon.

  • Minimize Exposure: Only open the container for the minimum time necessary to dispense the required amount.

  • Proper Sealing: After use, ensure the container is tightly sealed. For long-term storage, consider using a secondary seal like Parafilm®.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing impurities or moisture that could catalyze degradation.

V. Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes its key properties and recommended handling conditions.

ParameterRecommendation/InformationSource(s)
Storage Temperature 2-8 °C (Refrigerated)General chemical safety guidelines
Atmosphere Inert gas (Argon or Nitrogen) recommended[1][2][3][4][5]
Light Sensitivity Protect from light[7]
Air Sensitivity Sensitive to oxidation by airGeneral knowledge of aldehydes
Common Degradation Pathway Oxidation to 4-hydroxy-2-(trifluoromethyl)benzoic acid[7]
Incompatible Materials Strong oxidizing agentsGeneral chemical safety guidelines

VI. Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting stability-related issues with this compound.

troubleshooting_workflow start Start: Experiment with This compound issue Inconsistent Results or Suspected Degradation? start->issue check_purity Assess Purity of Starting Material (NMR, HPLC, TLC) issue->check_purity Yes review_conditions Review Experimental Conditions issue->review_conditions No is_pure Is Material Pure? check_purity->is_pure use_fresh Use Fresh or Purified Material is_pure->use_fresh No is_pure->review_conditions Yes use_fresh->review_conditions solvent Check Solvent Purity (Dry, Peroxide-Free) review_conditions->solvent atmosphere Implement Inert Atmosphere Techniques solvent->atmosphere temp_light Control Temperature and Protect from Light atmosphere->temp_light proceed Proceed with Experiment temp_light->proceed end End: Successful Experiment proceed->end

Caption: Troubleshooting workflow for stability issues.

VII. References

Sources

Technical Support Center: A Researcher's Guide to 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS No. 1243395-68-7). This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth handling information, experimental troubleshooting, and frequently asked questions. The unique electronic properties of this molecule—possessing a potent electron-withdrawing trifluoromethyl group ortho to the aldehyde and a mildly electron-donating hydroxyl group para to it—make it a valuable but nuanced building block in organic synthesis. This document aims to equip you with the expertise to navigate its reactivity and achieve optimal experimental outcomes.

Section 1: Compound Profile and Safety

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₅F₃O₂PubChem[1][2]
Molecular Weight 190.12 g/mol PubChem[1][2]
Appearance Typically a solid (e.g., Light brown)Fisher Scientific[3]
Melting Point Varies by source, e.g., 161 - 163 °CFisher Scientific[3]
Solubility Soluble in many organic solvents; water solubility may be limited.N/A
GHS Hazard Information & Safety FAQs

This compound is classified as hazardous and requires careful handling.[4][5][6]

Hazard StatementClassificationPrecautionary Action
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[1][3][7][8]
H319 Causes serious eye irritationWear eye/face protection. Rinse cautiously with water for several minutes.[1][3][7][8]
H335 May cause respiratory irritationUse only in a well-ventilated area. Avoid breathing dust/fumes.[1][3][7][9]
H302 Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][5]

Q1: What are the primary handling precautions for this compound?

A1: Always handle this compound in a well-ventilated fume hood.[5][9] Personal Protective Equipment (PPE) is mandatory, including safety goggles (EN 166), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] Avoid creating dust. Due to its potential for air sensitivity, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation.[6][7][10][11]

Q2: How should this chemical be stored for maximum stability?

A2: Store the container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[5][7][10][11] Given that similar hydroxybenzaldehydes can be air and light-sensitive, storage under an inert atmosphere is recommended to prevent oxidation of the aldehyde or phenol moieties.[11]

Q3: What materials are incompatible with this compound?

A3: Avoid strong oxidizing agents, which can convert the aldehyde to a carboxylic acid, and strong bases, which can deprotonate the phenolic hydroxyl group and potentially catalyze side reactions.[7][10][11] Reactions with strong reducing agents should also be controlled.[6]

Section 2: Reactivity and Experimental Design FAQs

Q4: How do the trifluoromethyl and hydroxyl groups influence the reactivity of the aldehyde?

A4: The interplay between the two substituents is key:

  • -CF₃ Group (Electron-Withdrawing): The powerful inductive effect of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon.[12][13][14] This makes the aldehyde highly reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • -OH Group (Electron-Donating & Acidic): The hydroxyl group can donate electron density through resonance, which slightly mitigates the activating effect of the -CF₃ group. More importantly, its acidic proton can be abstracted by basic reagents (e.g., Grignard reagents, organolithiums, strong bases like NaH), quenching the reagent or leading to unintended reactions.

Causality: This dual nature requires careful experimental design. For reactions involving strong bases or nucleophiles, protection of the hydroxyl group (e.g., as a silyl ether or methyl ether) is often a necessary first step to prevent interference and improve yields.

Q5: My compound appears discolored or has a different consistency than expected. What could be the cause?

A5: Discoloration (e.g., darkening from a light tan) can be a sign of degradation. The most likely cause is oxidation. The aldehyde functional group can oxidize to the corresponding carboxylic acid, and phenols are susceptible to air oxidation, forming colored quinone-like species. It is crucial to verify the purity by techniques like NMR or TLC before use, especially if the compound has been stored for an extended period.[13] Some related compounds may also precipitate upon standing; gentle warming can redissolve the solid.[15]

Section 3: Troubleshooting Experimental Workflows

Low yields, failed reactions, and complex product mixtures are common frustrations. This section provides a systematic approach to troubleshooting.

Workflow: Troubleshooting Low Reaction Yield

Below is a decision tree to guide your troubleshooting process when encountering low or no conversion.

G start Problem: Low/No Yield check_purity 1. Verify Starting Material Purity (TLC, NMR, GC) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impure/Degraded check_purity->purity_bad No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions purify Solution: Purify Aldehyde (Recrystallization, Column) purity_bad->purify temp Is Temperature Optimal? check_conditions->temp reagents Are Reagents/Solvents Anhydrous? check_conditions->reagents atmosphere Was Inert Atmosphere Used? check_conditions->atmosphere conditions_ok Conditions Seem Correct check_reactivity 3. Assess Core Reactivity conditions_ok->check_reactivity temp_sol Solution: Screen Temperatures (e.g., -78°C, 0°C, RT, Reflux) temp->temp_sol reagents_sol Solution: Use Freshly Dried Solvents & High-Purity Reagents reagents->reagents_sol atmosphere_sol Solution: Repeat Under N2 or Ar to Prevent Oxidation atmosphere->atmosphere_sol sterics Is Steric Hindrance an Issue? check_reactivity->sterics oh_group Is the -OH Group Interfering? check_reactivity->oh_group sterics_sol Solution: Use Less Bulky Reagent or a More Active Catalyst sterics->sterics_sol oh_group_sol Solution: Protect Hydroxyl Group (e.g., TBSCl, MOMCl) oh_group->oh_group_sol

Caption: Decision tree for troubleshooting low-yield reactions.

Common Problems and Solutions in Q&A Format

Q6: My reaction with a strong base (e.g., n-BuLi) is failing. What is the likely cause?

A6: The most probable cause is the acidic phenolic proton. It will be readily deprotonated by the strong base, consuming at least one equivalent of your reagent before any reaction at the aldehyde can occur.

  • Trustworthiness: This is a fundamental acid-base reaction that is much faster than nucleophilic addition to the carbonyl.

  • Solution: Protect the hydroxyl group before introducing the base. A common choice is converting it to a tert-butyldimethylsilyl (TBS) ether using TBSCl and a non-nucleophilic base like imidazole. This protecting group is stable to many reaction conditions and can be easily removed later with a fluoride source (e.g., TBAF).

Q7: I am seeing multiple spots on my TLC plate, and my yield of the desired product is low. What side reactions could be occurring?

A7: Several side reactions are possible:

  • Oxidation: The aldehyde can be oxidized to 4-hydroxy-2-(trifluoromethyl)benzoic acid, especially if the reaction is run open to the air or for extended times.[13]

  • Cannizzaro Reaction: Under strongly basic conditions and in the absence of other electrophiles, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[16]

  • Unintended Derivatization: Reagents intended for the aldehyde might react with the hydroxyl group, especially if they are electrophilic.

  • Solution: To minimize oxidation, perform the reaction under an inert atmosphere (N₂ or Ar).[13] To avoid the Cannizzaro reaction, add the aldehyde slowly to the other reagents and maintain low reaction temperatures.[12][16] If side reactions at the hydroxyl group are suspected, use a protecting group strategy.

Q8: Purification of my product is difficult due to a persistent impurity with similar polarity.

A8: This often occurs with byproducts like the corresponding benzyl alcohol (from over-reduction) or unreacted starting material.

  • Solution 1 (Recrystallization): If your product is a solid, recrystallization is a powerful purification technique. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find one where the product is soluble at high temperature but sparingly soluble at low temperature, while the impurity remains in the mother liquor.[17][18]

  • Solution 2 (Derivatization): If the impurity is the starting aldehyde, it can sometimes be selectively reacted away. For instance, quenching the reaction with a solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, allowing it to be removed in an aqueous wash.

  • Solution 3 (Work-up Modification): If your product and impurity have different acidic/basic properties, an acid-base extraction can be effective. For example, if the product has the free phenol but the impurity does not, you can extract the product into a mild aqueous base (like NaHCO₃ or Na₂CO₃), wash the organic layer to remove the impurity, and then re-acidify the aqueous layer to recover your purified product.

Section 4: Standardized Protocols

These protocols are provided as validated starting points. Optimization may be required based on your specific downstream application.

Protocol 1: Protection of the Hydroxyl Group as a TBS Ether

This protocol prevents the acidic proton from interfering in subsequent reactions.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.2 M).

  • Addition of Reagents: Add imidazole (1.5 equiv.) to the solution and stir until dissolved. Then, add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for a Knoevenagel Condensation

This protocol illustrates a classic carbon-carbon bond-forming reaction utilizing the activated aldehyde.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equiv.), and a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor by TLC. A Dean-Stark trap can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and purify the product by recrystallization or column chromatography.[17]

Workflow: Protection-Reaction-Deprotection Strategy

G start Start: 4-Hydroxy-2-(trifluoromethyl) benzaldehyde protect Step 1: Protect -OH Group (e.g., TBSCl, Imidazole) start->protect protected_sm Intermediate: TBS-Protected Aldehyde protect->protected_sm react Step 2: Perform Main Reaction (e.g., Grignard, Wittig) protected_sm->react protected_product Intermediate: Protected Product react->protected_product deprotect Step 3: Deprotect -OH Group (e.g., TBAF, aq. HCl) protected_product->deprotect final_product Final Product: Derivatized Phenol deprotect->final_product

Caption: A standard workflow for reactions sensitive to acidic protons.

References

  • BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
  • ChemicalBook. (2025).
  • BenchChem. (2025). How to improve reaction times for 3-(Trifluoromethyl)benzaldehyde.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)
  • Synquest Labs. (2016). 4-Hydroxy-3-(trifluoromethyl)
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. [Link]
  • Thermo Fisher Scientific. (2025). p-(Trifluoromethoxy)
  • Google Patents. (n.d.).
  • Justia Patents. (1986).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2024). 4-Hydroxy-3-(trifluoromethyl)
  • BenchChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | Research Chemical.
  • BenchChem. (2025). effect of solvent on 2-[4-(trifluoromethyl)phenyl]benzaldehyde reactivity.
  • Fisher Scientific. (2024). 4-Fluoro-2-(trifluoromethyl)
  • BenchChem. (2025). Technical Support Center: Troubleshooting the Wittig Reaction of 4'-(Trifluoromethyl)biphenyl-2-carbaldehyde.
  • Thermo Fisher Scientific. (2025). 3-(Trifluoromethyl)
  • Fisher Scientific. (2025). 4-(Trifluoromethyl)
  • Fisher Scientific. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde.
  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. [Link]
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]
  • PubChemLite. (2025). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). [Link]
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. [Link]
  • MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is critical for downstream applications.

This document provides a structured approach to identifying and removing common impurities through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols. The methodologies described are grounded in established chemical principles and aim to provide a self-validating system for achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-(trifluoromethyl)phenol.

  • Oxidation By-product: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

  • Isomeric Impurities: The synthesis may result in the formation of other positional isomers.

  • Residual Solvents: Solvents used in the reaction or initial workup may be present.

  • Process-Related Impurities: These can be diverse and are specific to the synthetic method employed.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration, often appearing as a yellow or brownish tint, is typically indicative of trace impurities. The most common culprits are oxidation products or residual phenolic impurities that can form colored quinone-type structures upon exposure to air and light. Storing the compound under an inert atmosphere (nitrogen or argon) and in the dark can help minimize discoloration.[1] If discoloration is already present, purification methods such as recrystallization or column chromatography are recommended.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a standard technique for purifying aldehydes, it may not be the most suitable method for this compound.[1] Due to its relatively high molecular weight and the presence of a hydroxyl group, it likely has a high boiling point.[1] Attempting distillation at atmospheric pressure could lead to thermal degradation. Vacuum distillation might be an option, but care must be taken to avoid decomposition. For this reason, recrystallization and column chromatography are generally the preferred methods for this compound.

Q4: How should I store the purified this compound to maintain its purity?

A4: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1] It should also be stored at a low temperature and protected from light to minimize the risk of oxidation and other degradation pathways.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and offers targeted solutions.

Issue 1: Persistent Acidic Impurity Detected by NMR/LC-MS
  • Symptom: You observe a peak corresponding to 4-Hydroxy-2-(trifluoromethyl)benzoic acid in your analytical data even after initial purification attempts.

  • Underlying Cause: The aldehyde has been partially oxidized to the corresponding carboxylic acid. This is a common issue with benzaldehyde derivatives.[1]

  • Solution: Acid-Base Extraction. This technique is highly effective for removing acidic impurities.[2][3]

    • Rationale: The phenolic hydroxyl group of this compound is weakly acidic, while the carboxylic acid impurity is more strongly acidic. By washing an organic solution of the crude product with a weak aqueous base, such as sodium bicarbonate solution, the more acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.[3][4] The less acidic this compound will remain in the organic layer.

Issue 2: Low Yield After Recrystallization
  • Symptom: You are recovering a significantly lower amount of purified product than expected after performing a recrystallization.

  • Possible Causes & Solutions:

    • The compound has significant solubility in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[5]

    • Too much solvent was used for washing the crystals: Use a minimal amount of ice-cold recrystallization solvent for washing to avoid redissolving the product.[5]

    • An inappropriate solvent was chosen: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen different solvents or use a two-solvent system.

Issue 3: Product Decomposes on Silica Gel During Column Chromatography
  • Symptom: You observe streaking on your TLC plate and recover a low yield of the desired product, along with several new, unidentified spots after column chromatography.

  • Underlying Cause: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[7]

  • Solutions:

    • Neutralize the Silica Gel: You can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v), before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction Followed by Recrystallization

This protocol is designed to remove acidic impurities, such as the corresponding carboxylic acid, followed by a final purification step to remove other non-acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash with Weak Base: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Shake the funnel gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the deprotonated acidic impurity.[2][8]

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove any residual water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

  • Recrystallization:

    • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. A good starting point would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or water), or a single solvent where the compound has a steep solubility curve with respect to temperature.

    • Dissolution: Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

    • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold recrystallization solvent.[5]

    • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing a broader range of impurities with different polarities.[9]

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh). If compound sensitivity is a concern, consider neutralizing the silica gel or using neutral alumina.

    • Eluent System: Determine an appropriate eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.[7] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.[5]

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[5]

Data Presentation
Purification Method Target Impurities Advantages Disadvantages
Acid-Base Extraction Acidic impurities (e.g., carboxylic acids)Simple, fast, and effective for removing acidic by-products.[3]Not effective for neutral or basic impurities.
Recrystallization Impurities with different solubility profilesCan provide very high purity for crystalline solids.[6]Can lead to significant product loss if the compound is partially soluble in the cold solvent.[10]
Column Chromatography A wide range of impurities with varying polaritiesHighly versatile and effective for separating complex mixtures.[9]Can be time-consuming and may lead to product degradation on the stationary phase.[7]
Visualizations
Workflow for Purification via Acid-Base Extraction and Recrystallization

Purification Workflow 1 crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash Wash with aq. NaHCO3 dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Retain aqueous_layer Aqueous Layer (Contains Acidic Impurity) separate->aqueous_layer Discard brine Wash with Brine organic_layer->brine dry Dry with Na2SO4 brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize pure Pure Product recrystallize->pure

Caption: Workflow for purification using acid-base extraction and recrystallization.

Troubleshooting Logic for Column Chromatography

Troubleshooting Column Chromatography start Low Yield or Decomposition? check_tlc Streaking on TLC? start->check_tlc acid_sensitivity Compound Acid Sensitive? check_tlc->acid_sensitivity Yes ok Proceed with Standard Silica Gel Column check_tlc->ok No neutralize Neutralize Silica Gel (e.g., with Et3N) acid_sensitivity->neutralize Yes acid_sensitivity->ok No use_alumina Use Neutral Alumina neutralize->use_alumina If still problematic

Caption: Decision-making process for troubleshooting column chromatography issues.

References
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. (2023, November 29). Acid–base extraction.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (2021, November 28). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?.
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Alert. (2015, April 17). WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde.
  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • ResearchGate. (2025, August 6). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi.
  • Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
  • National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for optimizing catalyst loading in reactions involving 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. As Senior Application Scientists, we have synthesized key technical information with practical, field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound, and which catalysts are typically used?

A1: The most prevalent catalytic reaction for this compound is its reduction (hydrogenation) to the corresponding alcohol, 4-Hydroxy-2-(trifluoromethyl)benzyl alcohol. This transformation is crucial in the synthesis of various pharmaceutical intermediates. The catalysts of choice are typically platinum-group metals (PGMs) supported on a high-surface-area material.[1][2]

Commonly used catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of aldehydes.[2][3]

  • Platinum on Carbon (Pt/C): Often employed for its high activity.

  • Ruthenium on Carbon (Ru/C): Can be effective for the reduction of aromatic rings and various functional groups.[2]

  • Nickel-based catalysts (e.g., Raney Nickel): A cost-effective alternative, though it may require more forcing reaction conditions.[1]

The choice of catalyst can be influenced by the desired selectivity and the presence of other functional groups in the molecule.

Q2: How do I determine the optimal catalyst loading for my reaction?

A2: Finding the optimal catalyst loading is a critical step to balance reaction speed, yield, and cost-effectiveness.[4] A systematic approach is recommended:

  • Start with a Standard Loading: Based on literature for similar reactions, begin with a standard catalyst loading, for example, 1-5 mol%.[4]

  • Perform a Loading Screen: Set up a series of small-scale parallel reactions with varying catalyst loading (e.g., 0.5%, 1%, 2%, 5%, 10 mol%).[4]

  • Monitor Reaction Progress: Track the conversion of this compound to the desired product over time using an appropriate analytical technique such as GC, LC-MS, or NMR.[4][5]

  • Analyze the Results: Plot the conversion versus time for each catalyst loading. The optimal loading will provide the desired conversion in an acceptable timeframe without generating excessive byproducts.[4] Keep in mind that excessively high loadings can sometimes lead to an increase in side reactions due to the overcrowding of active sites.[6][7]

Q3: What are the common side reactions to watch out for during the catalytic hydrogenation of this compound?

A3: During the hydrogenation of this compound, several side reactions can occur, impacting the purity and yield of the desired product. These include:

  • Over-reduction: The benzyl alcohol product can be further reduced to form 4-hydroxy-2-(trifluoromethyl)toluene. This is more likely with highly active catalysts or harsh reaction conditions.

  • Hydrodefluorination: The trifluoromethyl group can undergo hydrogenolysis, leading to the formation of difluoromethyl or methyl-containing byproducts.

  • Ring Hydrogenation: The aromatic ring can be reduced, especially under high pressure and temperature with catalysts like rhodium or ruthenium.

  • Etherification: If an alcohol is used as the solvent, there is a possibility of forming an ether with the benzylic alcohol product, particularly under acidic conditions.

Careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, solvent) are crucial to minimize these side reactions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Real-time or periodic monitoring of your reaction is essential for optimization and troubleshooting. Several analytical techniques are well-suited for this purpose:

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, products, and byproducts over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the conversion of the aldehyde and the trifluoromethyl group, respectively.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the aldehyde carbonyl stretch (around 1700 cm⁻¹) can be monitored to track the reaction progress.[8]

Integrating online or inline analytical methods can provide a wealth of data for detailed kinetic analysis and optimization.[9][10]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
No or Slow Reaction 1. Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for an effective reaction rate.[4] 3. Poor Solubility: The substrate or hydrogen gas may not be sufficiently soluble in the chosen solvent. 4. Low Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy.1. Use a fresh batch of catalyst. Ensure proper handling and storage under an inert atmosphere. 2. Perform a catalyst loading screen to determine the optimal amount.[4] 3. Choose a solvent in which the starting material is fully soluble. Ensure adequate agitation to improve gas-liquid mass transfer. 4. Gradually increase the reaction temperature and/or hydrogen pressure.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction due to poisoning or coking.[11][12] 2. Product Inhibition: The product may be adsorbing to the catalyst surface and inhibiting further reaction.1. Identify and remove potential poisons from the starting materials or solvent. Consider using a more robust catalyst or a higher initial loading. In some cases, a second addition of the catalyst mid-reaction can be beneficial. 2. Try a different solvent to potentially alter the adsorption characteristics of the product on the catalyst surface.
Significant Side Product Formation 1. Incorrect Catalyst Choice: The catalyst may not be selective for the desired transformation. 2. Harsh Reaction Conditions: High temperature or pressure can promote over-reduction or other side reactions. 3. Excessive Catalyst Loading: Too much catalyst can lead to a decrease in selectivity.[6][7]1. Screen a panel of different catalysts (e.g., Pd/C, Pt/C, Ru/C) and supports (e.g., alumina, silica) to find one with better selectivity.[3] 2. Optimize the reaction conditions by running a design of experiments (DoE) to find the mildest conditions that still provide a good reaction rate. 3. Re-evaluate the catalyst loading; a lower loading may improve selectivity.
Poor Reproducibility 1. Inconsistent Catalyst Quality: Different batches of catalyst can have varying activity. 2. Variations in Reaction Setup: Minor changes in solvent purity, substrate quality, or reaction setup can impact the outcome. 3. Atmospheric Contamination: Leakage of air (oxygen) into the reactor can deactivate the catalyst.1. Characterize new batches of catalyst for their activity before use in critical experiments. 2. Maintain a consistent and well-documented experimental protocol. Use high-purity reagents and solvents. 3. Ensure the reaction setup is properly sealed and purged with an inert gas before introducing hydrogen.

Experimental Protocols

Protocol 1: Catalyst Loading Optimization Screen

This protocol outlines a general procedure for screening different catalyst loadings for the hydrogenation of this compound.

Materials:

  • This compound

  • Selected catalyst (e.g., 5% Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Parallel reaction vials or a multi-well reactor block

  • Magnetic stir bars

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of this compound into each reaction vial.

  • Catalyst Addition: To each vial, add the calculated amount of catalyst to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0 mol%).

  • Solvent Addition: Add the anhydrous solvent to each vial to a consistent concentration (e.g., 0.1 M).

  • Reaction Setup: Seal the vials and place them in the reactor block on a magnetic stir plate.

  • Inerting: Purge the system with an inert gas to remove any air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction mixture for analysis by GC, LC-MS, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.

Visualizations

Catalyst_Optimization_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization cluster_validation Validation start Define Reaction Scope & Goals select_catalyst Select Catalyst & Support start->select_catalyst select_solvent Select Solvent start->select_solvent loading_screen Perform Catalyst Loading Screen (0.5-10 mol%) select_catalyst->loading_screen select_solvent->loading_screen monitor_rxn Monitor Reaction Progress (GC, LC-MS, NMR) loading_screen->monitor_rxn analyze_data Analyze Conversion vs. Time Data monitor_rxn->analyze_data check_byproducts Identify & Quantify Byproducts analyze_data->check_byproducts optimize_conditions Optimize Temperature & Pressure check_byproducts->optimize_conditions scale_up Scale-up with Optimized Conditions optimize_conditions->scale_up validate_results Validate Reproducibility scale_up->validate_results end end validate_results->end Final Protocol

Caption: A typical workflow for optimizing catalyst loading.

Troubleshooting_Decision_Tree start Reaction Issue Identified issue_type What is the issue? start->issue_type no_rxn No/Slow Reaction issue_type->no_rxn No/Slow Reaction stalled_rxn Reaction Stalls issue_type->stalled_rxn Stalled Reaction side_products Side Products issue_type->side_products Side Products check_catalyst Is the catalyst fresh and active? no_rxn->check_catalyst check_loading Is the catalyst loading sufficient? check_catalyst->check_loading Yes solution_new_catalyst Use fresh catalyst check_catalyst->solution_new_catalyst No check_conditions Are temperature and pressure adequate? check_loading->check_conditions Yes solution_increase_loading Increase catalyst loading check_loading->solution_increase_loading No solution_increase_conditions Increase Temp/Pressure check_conditions->solution_increase_conditions No check_poisoning Could the catalyst be poisoned? stalled_rxn->check_poisoning check_product_inhibition Is product inhibition possible? check_poisoning->check_product_inhibition No solution_purify_reagents Purify reagents/solvent check_poisoning->solution_purify_reagents Yes solution_change_solvent Change solvent check_product_inhibition->solution_change_solvent Yes check_selectivity Is the catalyst selective enough? side_products->check_selectivity check_harshness Are reaction conditions too harsh? check_selectivity->check_harshness Yes solution_screen_catalysts Screen different catalysts check_selectivity->solution_screen_catalysts No solution_milder_conditions Use milder conditions check_harshness->solution_milder_conditions Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Bulushev, D. A., et al. (2016). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
  • McIndoe, J. S., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]
  • Paseka, I. (2000). Consecutive hydrogenation of benzaldehyde over Pd catalysts.
  • ResearchGate. (2001).
  • Shen, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]
  • Johnson Matthey. (n.d.).
  • Wang, X., et al. (2022). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • Zhang, M., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • de la Cruz, J., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions.
  • Theron, R., et al. (n.d.). Supporting information for Simultaneous orthogonal methods for the real-time analysis of catalytic reactions. University of Victoria. [Link]
  • Science of Synthesis. (n.d.). Reduction of Aldehydes. [Link]
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023).
  • Institute of Chemical Reaction Engineering. (n.d.). Reaction monitoring. [Link]
  • International Research Journal of Engineering, Science, Technology & Innovation. (2023).
  • UCL Discovery. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis. [Link]
  • Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
  • Pearson. (n.d.). Reduction of Aldehydes and Ketones: Videos & Practice Problems. [Link]
  • Royal Society of Chemistry. (2024).
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Carbonyl Compounds. Russian Chemical Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Hydroxy-2-(trifluoromethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile, albeit sometimes challenging, reagent in organic synthesis. The unique substitution pattern of this molecule—a phenolic hydroxyl group and a sterically demanding, strongly electron-withdrawing trifluoromethyl group ortho to the aldehyde—imparts a distinct reactivity profile that requires careful consideration to achieve high conversion rates.

This guide will help you navigate the common pitfalls and optimize your reaction conditions to overcome the challenges associated with low conversion in reactions involving this compound.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2] However, its position ortho to the aldehyde presents a significant steric hindrance that can impede the approach of bulky nucleophiles.

Furthermore, the phenolic hydroxyl (-OH) group is weakly acidic and can be deprotonated under basic conditions. This can lead to side reactions or alter the electronic nature of the aromatic ring, thereby influencing the reactivity of the aldehyde. The hydroxyl group's presence also opens the possibility of intramolecular interactions and the need for protecting group strategies in certain synthetic routes.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during reactions with this compound.

General Issues

Q1: My reaction with this compound is showing low or no conversion. What are the first things I should check?

A1: When facing low conversion, a systematic check of your reagents and setup is the first crucial step.

  • Reagent Purity: this compound can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. This impurity can inhibit many reactions. Confirm the purity of your starting material using techniques like NMR or melting point analysis. It is advisable to use freshly opened or purified material.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Other reagents should also be of high purity to avoid the introduction of inhibitors or catalysts poisons.

  • Reaction Setup: Verify that your reaction is being conducted under the appropriate atmosphere (e.g., inert gas like nitrogen or argon) if required, and that temperature control is accurate.

Q2: Could the phenolic hydroxyl group be interfering with my reaction?

A2: Yes, the phenolic hydroxyl group can be a source of interference in several ways:

  • Acid-Base Reactions: In reactions involving strong bases (e.g., Grignard reagents, organolithiums, or strong non-nucleophilic bases), the hydroxyl proton will be abstracted. This consumes a full equivalent of the base, so you must account for this in your stoichiometry.

  • Alternative Nucleophilicity: Under certain conditions, the phenoxide formed after deprotonation can act as a nucleophile, leading to undesired O-alkylation or O-acylation side products.

  • Chelation: The hydroxyl group can chelate to metal catalysts, potentially altering their catalytic activity or poisoning them altogether.

If you suspect hydroxyl group interference, consider using a protecting group.

Specific Reaction Troubleshooting

Q3: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the yield is very low. What could be the problem?

A3: Low yields in Knoevenagel condensations with this substrate can often be attributed to catalyst choice, reaction conditions, or steric hindrance.

  • Catalyst: The Knoevenagel condensation is typically base-catalyzed.[5] For this compound, a mild base is often preferred to avoid deprotonation of the phenol, which can lead to side reactions. Piperidine or ammonium acetate are common choices. If using a stronger base, you may need to protect the hydroxyl group first.

  • Water Removal: The reaction produces water, which can inhibit the reaction or lead to hydrolysis of the product. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of the nucleophilic enolate. Using a less bulky active methylene compound or a smaller catalyst may help.

  • Reaction Temperature: While some Knoevenagel reactions proceed at room temperature, heating may be necessary to overcome the activation energy, especially with the sterically hindered substrate. Monitor the reaction for potential decomposition at higher temperatures.

Troubleshooting Workflow for Low Conversion in Knoevenagel Condensation

G start Low Conversion in Knoevenagel Condensation reagent_check Verify Purity of Starting Materials (Aldehyde and Active Methylene Compound) start->reagent_check catalyst_issue Optimize Catalyst reagent_check->catalyst_issue Reagents OK conditions_issue Adjust Reaction Conditions catalyst_issue->conditions_issue Catalyst Optimized sub_catalyst Consider milder base (e.g., piperidine, NH4OAc) Protect -OH if strong base is needed catalyst_issue->sub_catalyst workup_issue Review Work-up and Purification conditions_issue->workup_issue Conditions Optimized sub_conditions Use Dean-Stark to remove water Increase temperature cautiously Increase reaction time conditions_issue->sub_conditions sub_workup Check for product solubility issues Analyze crude mixture for side products workup_issue->sub_workup

Caption: A logical workflow for troubleshooting low conversion in Knoevenagel condensations.

Q4: My reductive amination reaction is not working well. I am either isolating unreacted starting material or the intermediate imine. What should I do?

A4: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise at either stage.

  • Imine Formation: The formation of the imine from an aldehyde and an amine is an equilibrium process that generates water.

    • Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the imine.

    • pH Control: The reaction is often catalyzed by mild acid. However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.[6]

  • Reduction Step: The choice of reducing agent is critical.

    • Mild Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde and selectively reduces the iminium ion.[7][8] It is also less toxic than sodium cyanobohydride (NaBH₃CN).

    • Stronger Reducing Agents: If using a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow for complete imine formation before adding the hydride to avoid reduction of the starting aldehyde.[9]

  • Steric Hindrance: The ortho-trifluoromethyl group can hinder both the formation of the imine and the subsequent reduction. Using a less sterically bulky amine and allowing for longer reaction times may be necessary.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protecting Group Strategies

Q5: When should I consider protecting the hydroxyl group, and what protecting groups are suitable?

A5: Protection of the phenolic hydroxyl group is advisable under the following conditions:

  • When using strong bases that would deprotonate the phenol.

  • In the presence of electrophiles that could react with the hydroxyl group (e.g., acyl chlorides, alkyl halides).

  • When using metal catalysts that could be poisoned by the hydroxyl group.

Suitable protecting groups for phenols should be easy to install and remove under mild conditions that do not affect the rest of the molecule.[3]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
Methyl Ether (Me) CH₃I, K₂CO₃, acetoneHBr or BBr₃Stable to most conditions except strong acid
Benzyl Ether (Bn) BnBr, K₂CO₃, acetoneH₂, Pd/CStable to acid and base
Silyl Ethers (e.g., TBDMS) TBDMSCl, imidazole, DMFTBAF, THF or mild acidStable to base, labile to acid and fluoride
Methoxymethyl ether (MOM) MOMCl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in MeOH)Stable to base and nucleophiles

Table 1: Common protecting groups for phenols and their stability.[4][10]

Protecting Group Selection Logic

G start Need to protect -OH group? strong_base Using strong base (e.g., n-BuLi, Grignard)? start->strong_base Yes no_protection No Protection Needed start->no_protection No acid_labile Subsequent steps acid-sensitive? strong_base->acid_labile base_labile Subsequent steps base-sensitive? acid_labile->base_labile No use_mom Use MOM Ether acid_labile->use_mom Yes hydrogenolysis Molecule stable to hydrogenolysis? base_labile->hydrogenolysis No use_silyl Use Silyl Ether (e.g., TBDMS) base_labile->use_silyl Yes use_benzyl Use Benzyl Ether (Bn) hydrogenolysis->use_benzyl Yes

Caption: Decision tree for selecting a suitable hydroxyl protecting group.

Conclusion

Successfully employing this compound in organic synthesis requires a nuanced understanding of its unique reactivity. By anticipating the challenges posed by steric hindrance and the presence of a reactive hydroxyl group, and by systematically troubleshooting issues related to reagent purity, reaction conditions, and potential side reactions, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide provides a foundational framework for this troubleshooting process. For further, in-depth understanding, consulting the primary literature is always recommended.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem.
  • BenchChem. (2025). Effect of solvent on 2-[4-(trifluoromethyl)phenyl]benzaldehyde reactivity. BenchChem.
  • BenchChem. (2025). Exploring 3-(Trifluoromethyl)
  • Chem_Mod. (2023). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. chem-mod.com.
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • de Souza, R. O. M. A., et al. (2012). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of the Brazilian Chemical Society, 23, 1185-1192.
  • Wikipedia. (2023).
  • Biotuva Life Sciences. (n.d.). This compound. Biotuva.
  • RSC Publishing. (2013). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 3(42), 19379-19387.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal.
  • Molecules. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 441-447.
  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488.
  • Myers, A. G. (n.d.).
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Santa Cruz Biotechnology.
  • ResearchGate. (2023). The plausible mechanism for Knoevenagel condensation reaction in the presence of HKUST-ED.
  • PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). PubChemLite.
  • The Journal of Organic Chemistry. (2010). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. The Journal of Organic Chemistry, 75(15), 5033-5036.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488.
  • RSC Advances. (2013). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 3(42), 19379-19387.
  • Reddit. (2023).
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Sigma-Aldrich. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzaldehyde. Sigma-Aldrich.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • ResearchGate. (2013). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.
  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis. BenchChem.
  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • BOC Sciences. (n.d.). CAS 1243395-68-7 this compound. BOC Sciences.
  • ResearchGate. (2013). Novel Synthesis of 2-(Trifluoromethyl)- and 2-(Perfluoroalkyl)-2-hydroxy-2H-chromenes and Their Regiospecific Reaction with Silyl Enol Ethers.
  • BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of 3-(Trifluoromethyl)benzaldehyde with Ketones. BenchChem.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.

Sources

Technical Support Center: 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with expert-driven, practical advice to ensure the stability and integrity of your compound throughout storage and experimentation.

Introduction: Understanding the Molecule's Reactivity

This compound is a unique trifunctional molecule. Its reactivity is governed by the interplay between three key features:

  • The Aldehyde Group (-CHO): This is the primary site of oxidation. Aldehydes are notoriously susceptible to air oxidation, converting to the corresponding carboxylic acid. This is the most common degradation pathway.

  • The Phenolic Hydroxyl Group (-OH): This group can act as a radical scavenger, lending some inherent antioxidant properties to the molecule.[1][2] However, under certain conditions, it can also be oxidized, often leading to colored impurities.

  • The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack but also influencing its oxidative stability.[3][4]

This guide will address the practical challenges arising from this chemical behavior in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is developing a yellow or brownish tint. What is happening and is it still usable?

Answer: The discoloration is a classic indicator of oxidation. The primary degradation pathway is the conversion of the aldehyde to 4-hydroxy-2-(trifluoromethyl)benzoic acid. While this is the main, colorless impurity, subsequent side reactions involving the phenolic group can produce highly colored polymeric byproducts, even in trace amounts.

  • Causality: Exposure to atmospheric oxygen is the primary cause. This process can be accelerated by light, heat, and the presence of metal ion impurities.

  • Usability: The usability of the discolored reagent depends entirely on the tolerance of your specific reaction to the corresponding carboxylic acid impurity. For high-precision reactions like certain catalytic cycles or stoichiometric couplings, we recommend using only pure, colorless material. For other applications, a small percentage of the acid may be tolerable. Re-purification by recrystallization may be an option, but prevention is far more effective.

Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?

Answer: To prevent oxidation, you must rigorously control the compound's environment. The core principle is the exclusion of atmospheric oxygen.[5] We have consolidated the optimal conditions in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Directly prevents contact with atmospheric oxygen, the primary oxidant.[6]
Light Amber/Opaque ContainerProtects the compound from photo-oxidation, a common degradation pathway for aromatic compounds.[7]
Container Tightly Sealed Glass VialPrevents moisture and air ingress. Glass is preferred for its inertness.
Q3: I am using the aldehyde in a multi-step synthesis. Do I need to handle it under an inert atmosphere for simple weighing and solution preparation?

Answer: Yes, absolutely. Aldehydes are generally considered air-sensitive reagents.[5][7] While brief exposure might not lead to significant, immediately observable degradation, consistent and repeated exposure during weighing and dissolution will cumulatively degrade your material.

  • Expert Insight: The rate of oxidation in solution is often much faster than in the solid state. Once you dissolve the aldehyde, its molecules are more mobile and have greater surface area exposure to any dissolved oxygen in the solvent. Therefore, using degassed solvents and maintaining an inert atmosphere headspace in your reaction vessel is critical for achieving reproducible results.

Q4: Can I add an antioxidant like BHT to my solid compound or stock solutions for better stability?

Answer: Yes, this is a viable and recommended strategy, particularly for long-term storage of stock solutions.

  • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT) are radical scavengers. They function by reacting with and neutralizing the radical intermediates that propagate the oxidation chain reaction, thus protecting the aldehyde.[8] Phenolic compounds themselves have inherent antioxidant properties, but a dedicated antioxidant can significantly enhance stability.[9]

  • Which Antioxidant? BHT is a common and effective choice. It is non-acidic and highly soluble in most organic solvents.

  • Recommended Concentration: A concentration of 50-100 ppm (0.005-0.01% w/v) of BHT in a stock solution is typically sufficient to inhibit oxidation without interfering with most reaction pathways. Always run a small-scale control reaction to ensure the antioxidant does not negatively impact your specific chemistry.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent reaction yields or new impurity spots by TLC/LC-MS. Oxidation of Aldehyde: The most likely cause is the formation of the corresponding carboxylic acid, which alters stoichiometry and can interfere with the reaction.1. Verify the purity of your starting material. If discolored, use a fresh batch. 2. Implement inert atmosphere techniques for all handling steps.[10] 3. Use freshly degassed solvents for your reaction.
Difficulty dissolving the solid material completely in a non-polar solvent. Polymerization: Aldehydes can sometimes polymerize, especially in the presence of acidic or basic impurities.[8] The resulting polymers often have poor solubility.1. Store the compound away from any acidic or basic vapors. 2. Ensure your storage container is clean and dedicated to this reagent. 3. If polymerization is suspected, attempt to dissolve in a more polar solvent. However, the material is likely compromised.
pH of the stock solution becomes acidic over time. Oxidation to Carboxylic Acid: The aldehyde group (-CHO) is oxidizing to a carboxylic acid group (-COOH), which lowers the pH of the solution.1. Discard the old stock solution. 2. Prepare fresh solutions in degassed solvent. 3. Add an antioxidant like BHT (50-100 ppm) to the new solution. 4. Store the solution under an inert gas (Argon or Nitrogen) in the refrigerator.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

This protocol ensures the maximum shelf-life for the solid compound.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting: Place the vial in a vacuum oven at 60°C for at least 4 hours to remove adsorbed moisture.[6] Alternatively, heat the vial with a heat gun under a stream of inert gas.

  • Transfer: In a glovebox or using a Schlenk line setup, transfer the desired quantity of this compound into the prepared vial.

  • Backfilling: Seal the vial cap tightly while still under the inert atmosphere. For extra security, wrap the cap-vial interface with Parafilm®.

  • Storage: Label the vial clearly and place it in a 2-8 °C refrigerator.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution for routine use, with enhanced stability.

  • Solvent Degassing: Choose a suitable, dry solvent (e.g., anhydrous THF, Dioxane, or Toluene). Degas the solvent by sparging with Argon or Nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Antioxidant Addition: If desired, add BHT to the degassed solvent to a final concentration of 50-100 ppm. For example, add 5-10 mg of BHT per 100 mL of solvent.

  • Glassware Preparation: Dry your reaction flask or storage vessel (e.g., a Schlenk flask) thoroughly in an oven and cool under a stream of inert gas.[10]

  • Dissolution: Under a positive pressure of inert gas, add the solid this compound to the flask. Using a cannula or syringe, transfer the required volume of the degassed (and antioxidant-doped) solvent into the flask.

  • Storage: If storing the solution, ensure the flask is sealed with a septum or glass stopper and kept under a positive pressure of inert gas. Store at 2-8 °C.

Visualized Mechanisms & Workflows

Oxidation Pathway

The primary degradation pathway involves the oxidation of the aldehyde functional group to a carboxylic acid. This can proceed through a radical mechanism, which is why radical scavengers (antioxidants) are effective inhibitors.

Oxidation_Pathway cluster_conditions Accelerants Aldehyde This compound Intermediate Peroxy Radical Intermediate Aldehyde->Intermediate O₂, Light, Heat (Initiation) Acid 4-Hydroxy-2-(trifluoromethyl)benzoic Acid Intermediate->Acid H-atom abstraction (Propagation) O2 Oxygen (Air) Light UV Light Heat Heat

Caption: Primary oxidative degradation of the aldehyde to a carboxylic acid.

Inert Atmosphere Handling Workflow

This diagram illustrates the key steps for safely handling the air-sensitive compound to prevent oxidation during an experiment.

Inert_Atmosphere_Workflow start Start prep_glassware Oven-Dry & Cool Glassware under Inert Gas start->prep_glassware setup_schlenk Assemble Reaction Setup on Schlenk Line prep_glassware->setup_schlenk purge Evacuate & Backfill with Inert Gas (3x Cycles) setup_schlenk->purge weigh_solid Weigh Aldehyde under Positive Gas Flow purge->weigh_solid add_solid Quickly Add Solid to Flask weigh_solid->add_solid add_solvent Add Degassed Solvent via Syringe/Cannula add_solid->add_solvent run_reaction Run Reaction under Positive Pressure add_solvent->run_reaction finish End run_reaction->finish

Caption: Standard workflow for handling air-sensitive reagents using a Schlenk line.

References
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • BenchChem. (2025, December). A Comparative Guide to the Antioxidant Potential of Phenolic Aldehydes.
  • ResearchGate. (2025, August 7).
  • Taylor & Francis. Phenolic aldehydes – Knowledge and References.
  • ResearchGate.
  • Sigma-Aldrich. (2025, November 6).
  • MIT. Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment.
  • Allan Chemical Corporation. (2025, October 23).
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Pell Wall Blog. (2013, February 7).
  • Unnamed Source. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
  • Wikipedia. 4-Trifluoromethylbenzaldehyde.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a crucial building block in medicinal chemistry and materials science. Its synthesis, while achievable at the lab scale, presents distinct challenges during scale-up. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. We will delve into common synthetic routes, troubleshoot frequent experimental hurdles, and offer field-tested protocols to ensure a successful, scalable, and reproducible synthesis.

Overview of Synthetic Strategies

The primary and most direct route to this compound is the ortho-formylation of 3-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, making this transformation non-trivial.[1] Several classical formylation methods exist, each with specific advantages and drawbacks for scale-up.

Formylation Method Key Reagents Typical Yield Scalability & Selectivity Key Challenges
Magnesium Chloride-Mediated (Hofsløkken-Skattebøl)MgCl₂, Triethylamine, ParaformaldehydeHigh (often >80%)Excellent ortho-selectivity; proven for large-scale preparations.[2]Highly sensitive to anhydrous conditions; reagent quality is critical.[3]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)ModerateGood ortho-selectivity, but para-isomer is a common byproduct.[4][5]Biphasic reaction requires vigorous mixing; use of toxic chloroform.[5]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)Variable, often moderateGood ortho-selectivity.[6][7][8]Can be inefficient; complex reaction mechanism.[8]
Vilsmeier-Haack Reaction POCl₃, DMFVariableGenerally works for electron-rich aromatics; can be sluggish for deactivated phenols.[9][10]Use of stoichiometric hazardous POCl₃; purification can be difficult.[11][12]

Based on its high regioselectivity and proven applicability for large-scale preparations, this guide will focus primarily on the Magnesium Chloride-Mediated ortho-formylation method.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound via the MgCl₂-mediated method.

Diagram: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low or No Product Formation Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Is moisture excluded? Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Are reagents reliable? Check_Temp Confirm Reaction Temperature & Time Start->Check_Temp Are conditions optimal? Sol_Dry Action: Dry all glassware, solvents (THF), and reagents (MgCl₂). Run under inert gas (Ar/N₂). Check_Anhydrous->Sol_Dry Sol_Reagents Action: Use fresh, high-purity MgCl₂ (beads). Verify Et₃N purity. Use 1.5-2.0 eq. MgCl₂ and Et₃N, and ~3.0 eq. paraformaldehyde. Check_Reagents->Sol_Reagents Sol_Temp Action: Ensure gentle reflux (THF, ~65°C). Monitor by TLC; reaction may need 4-16 hours for deactivated phenols. Check_Temp->Sol_Temp

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't starting or is very sluggish according to TLC analysis. What is the most common cause?

A1: The single most critical factor for this reaction is the rigorous exclusion of water.[3] The magnesium chloride and triethylamine base system is extremely sensitive to moisture. Ensure that:

  • Glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Magnesium Chloride (MgCl₂) is of high purity and anhydrous. Anhydrous beads are preferable to powder, as they are less hygroscopic.[3] For best results, dry the MgCl₂ over P₂O₅ under vacuum for 24 hours before use.[3]

  • Solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or is from a recently opened bottle of anhydrous grade solvent.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Argon or Nitrogen.[2]

Q2: I'm observing a significant amount of an apolar byproduct. What is it and how can I prevent it?

A2: With prolonged reaction times, particularly if the reaction is sluggish, the formation of a 2-(methoxymethyl)-3-(trifluoromethyl)phenol byproduct can occur.[2] This arises from the reaction of the phenoxide with an intermediate derived from paraformaldehyde. To minimize this:

  • Optimize Temperature: Do not overheat. Gentle reflux in THF (~65°C) is sufficient.

  • Monitor Closely: Once the starting material is consumed (as judged by TLC), proceed with the work-up. Extended heating will favor byproduct formation.

Q3: The reaction worked at a 50 mmol scale, but failed when I tried a 500 mmol scale. What scale-up parameters are most important?

A3: When scaling up, several factors become more pronounced:

  • Heat Transfer: Ensure efficient and uniform heating. Use a suitable heating mantle and overhead stirrer to prevent localized overheating.

  • Reagent Addition: The initial formation of the MgCl₂-Et₃N complex can be exothermic. On a larger scale, consider adding the triethylamine dropwise while monitoring the internal temperature.

  • Mixing: Efficient stirring is crucial to maintain a homogenous suspension of paraformaldehyde and MgCl₂. An overhead mechanical stirrer is mandatory for larger scales to prevent reagents from settling.

  • Inert Atmosphere: Purging a large reactor volume with inert gas is more challenging. Ensure a good seal and maintain a slight positive pressure throughout the entire process.

Q4: My final product is an off-white or brownish solid after work-up. How can I improve its purity?

A4: The crude product often requires purification. Two effective methods are:

  • Silica Gel Chromatography: This is effective for removing baseline impurities and any unreacted starting material. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: This is often the most efficient method for purification on a large scale. Test various solvents; isopropanol, or a mixed solvent system like ethyl acetate/hexanes, are good starting points.[13] The ideal solvent will dissolve the product when hot but show low solubility when cold.[14]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Triethylamine is flammable and has a strong odor. Paraformaldehyde is a respiratory irritant. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Detailed Experimental Protocol: Scalable Synthesis

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, which has been proven effective for large-scale preparations.[2]

Diagram: Experimental Workflow

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A 1. Charge Reactor with Anhydrous MgCl₂ & Paraformaldehyde B 2. Add Anhydrous THF A->B C 3. Add Triethylamine (Et₃N) B->C D 4. Add 3-(trifluoromethyl)phenol C->D E 5. Heat to Gentle Reflux (~65°C) D->E F 6. Monitor by TLC (4-16 h) E->F G 7. Cool to RT, Quench with aq. HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, & Concentrate H->I J Crude Product I->J K Purification (Chromatography or Recrystallization) J->K L Final Product: This compound K->L

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Methodology

(Based on a 0.25 mol scale)

  • Preparation: Under a positive pressure of argon, charge a dry 2 L three-necked round-bottomed flask equipped with an overhead mechanical stirrer, reflux condenser, and temperature probe with anhydrous magnesium chloride beads (47.6 g, 0.50 mol) and solid paraformaldehyde (22.5 g, 0.75 mol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 1.25 L) via cannula.

  • Base Addition: Begin stirring the suspension. Slowly add triethylamine (50.6 g, 69.6 mL, 0.50 mol) dropwise via syringe over 15-20 minutes. A slight exotherm may be observed. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Add 3-(trifluoromethyl)phenol (40.5 g, 0.25 mol) dropwise via syringe.

  • Reaction: Immerse the flask in a heating mantle and heat the mixture to a gentle reflux (~65 °C).

  • Monitoring: Maintain reflux and monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). The reaction may take between 4 to 16 hours. The starting phenol is more apolar than the product aldehyde.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 1 M aqueous HCl (500 mL). Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 400 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 300 mL) and then with saturated brine (300 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., isopropanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

References

  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
  • Frank, W. (2021). How to perform MgCl2-Et3N ortho-formylation of phenols successfully? ResearchGate.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press.
  • SynArchive. (n.d.). Duff Reaction. Reaction Archive.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia, The Free Encyclopedia.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • F. Al-Azab, et al. (2012). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 53(39), 5272-5275.

Sources

Technical Support Center: Moisture Sensitivity in Reactions of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS 58914-34-4).[1] This versatile building block is crucial in pharmaceutical and materials science research, largely due to the unique electronic properties conferred by its trifluoromethyl (-CF3) and hydroxyl (-OH) groups. The potent electron-withdrawing nature of the -CF3 group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive.[2][3] However, this enhanced reactivity also makes it exceptionally sensitive to moisture.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to mitigate issues arising from moisture contamination in reactions involving this aldehyde. By understanding the underlying chemical principles, you can ensure the reproducibility, yield, and purity of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to water?

A1: The primary reason is the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group at the ortho position. This effect significantly depletes electron density from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon extremely susceptible to nucleophilic attack by water, leading to the formation of a geminal diol, also known as a hydrate.[4][5][6] This hydrate formation is a reversible equilibrium, but for highly activated aldehydes like this one, the equilibrium can significantly favor the hydrate, effectively "hiding" the reactive aldehyde and preventing it from participating in the desired reaction.[6][7][8]

Q2: What is the visible sign of hydrate formation? Can I see it?

A2: Often, there is no distinct visible sign. The aldehyde and its hydrate may have similar physical appearances (e.g., white to off-white solid). The most common indicator of significant hydrate formation is the failure or sluggishness of a reaction. If you observe low conversion of your starting material despite using proven reaction conditions, unseen hydrate formation is a prime suspect. In some cases, you might observe changes in solubility or melting point.

Q3: How can I check for water content in my starting material or solvent?

A3: The gold standard for quantifying water content is Karl Fischer (KF) titration .[9] This method is highly accurate for measuring trace amounts of water in organic solids and solvents. However, it's important to note that aldehydes can interfere with standard KF reagents, potentially leading to inaccurate results.[10] Specialized KF reagents (e.g., Hydranal™-Medium K) are recommended for aldehydes to suppress side reactions.[10] For a qualitative check, the addition of a small amount of anhydrous copper(II) sulfate (which turns blue in the presence of water) can be indicative, but it is not a quantitative or highly sensitive method.

Q4: My this compound is old. Can it still be used?

A4: Potentially, but with caution. Over time, the compound can absorb atmospheric moisture. It is highly recommended to dry the material rigorously under a high vacuum (preferably with gentle heating if the compound is stable) for several hours before use.[11] Storing the compound in a desiccator over a strong drying agent (like P₂O₅) is crucial.[11] It is also advisable to run a small-scale test reaction to confirm its reactivity before committing to a large-scale synthesis.

Troubleshooting Guide by Reaction Type
Issue 1: Knoevenagel Condensation - Low Yield or No Reaction

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, followed by dehydration.[12][13]

Potential Cause: Moisture Contamination

  • Hydrate Formation: As discussed, water can convert the aldehyde to its unreactive hydrate form.

  • Catalyst Inhibition: The weak base catalyst (e.g., piperidine, pyridine) can be protonated by water, reducing its effective concentration and catalytic activity.

  • Hydrolysis of Product: While the final product is an α,β-unsaturated system, intermediates may be susceptible to hydrolysis, reversing the reaction pathway.

Solutions & Protocol:

  • Rigorous Drying:

    • Dry all glassware in an oven at >120°C for at least 4 hours and assemble it hot under a stream of dry nitrogen or argon.[11][14]

    • Use an anhydrous grade solvent (e.g., toluene, THF, DCM). If its quality is uncertain, dry it using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Dry the this compound under a high vacuum for several hours before use.

    • Ensure the active methylene compound and the base catalyst are also anhydrous.

  • Water Removal during Reaction:

    • For reactions run at elevated temperatures (e.g., in toluene), use a Dean-Stark apparatus to azeotropically remove the water formed during the condensation step, which drives the equilibrium toward the product.

  • Reaction Setup:

    • Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) using Schlenk line techniques or in a glovebox.[15][16][17]

Issue 2: Reductive Amination - Stalled Reaction or Formation of Byproducts

Reductive amination is a two-step process: the formation of an imine/iminium ion followed by its reduction.[18][19] Both steps can be compromised by moisture.

Potential Cause: Moisture Contamination

  • Hydrolysis of Imine Intermediate: The imine (or Schiff base) intermediate is often formed in equilibrium with the starting aldehyde and amine.[20] Water can readily hydrolyze the imine back to its precursors, preventing the subsequent reduction step and stalling the reaction.

  • Decomposition of Reducing Agent: Many common reducing agents are sensitive to water. Sodium triacetoxyborohydride (STAB), a mild and selective reagent ideal for this reaction, is water-sensitive.[21] More reactive hydrides like sodium borohydride (NaBH₄) will be quenched by water.

  • Aldehyde Reduction: If the imine formation is slow due to moisture, the reducing agent may instead reduce the starting aldehyde to the corresponding benzyl alcohol, leading to a significant byproduct.

Solutions & Protocol:

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is less reactive and can be added directly to the mixture of aldehyde and amine. However, it requires strictly anhydrous, non-protic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).[18][21]

    • Sodium Cyanoborohydride (NaCNBH₃): This reagent is less sensitive to moisture and can be used in protic solvents like methanol.[21] However, it is highly toxic and requires careful handling.

  • Stepwise Procedure:

    • Dissolve the this compound and the amine in an anhydrous solvent (e.g., DCE).

    • Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the mixture and stir for 30-60 minutes at room temperature to facilitate imine formation while sequestering any residual water.

    • Add the reducing agent (e.g., STAB) portion-wise to the mixture and allow the reaction to proceed.[18]

  • Inert Atmosphere: Always perform the reaction under a nitrogen or argon atmosphere, especially when using STAB.[18]

Issue 3: Protection/Etherification of Phenolic -OH - Incomplete Reaction

Protecting the phenolic hydroxyl group (e.g., as a silyl ether or benzyl ether) often requires the use of a strong base and an electrophile.

Potential Cause: Moisture Contamination

  • Base Quenching: Strong bases like sodium hydride (NaH), LDA, or n-BuLi react violently with water. Any trace of moisture will consume the base, preventing the deprotonation of the phenol and halting the reaction.

  • Electrophile Hydrolysis: Electrophiles used for protection, such as silyl chlorides (e.g., TBDMSCl) or benzyl bromide, can be hydrolyzed by water, rendering them ineffective.

Solutions & Protocol:

  • Solvent and Reagent Purity:

    • Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone, and DCM from calcium hydride.

    • Ensure the base is fresh and active. For NaH, this often means washing the mineral oil dispersion with anhydrous hexanes under an inert atmosphere before use.

  • Azeotropic Drying:

    • Before adding the base, consider azeotropically removing residual water from the starting material by dissolving it in toluene and distilling off a small portion of the solvent under reduced pressure.

  • Strict Anhydrous Technique:

    • This class of reaction demands the most stringent anhydrous techniques. Use flame-dried or oven-dried glassware assembled hot under argon.[11][14] All reagents should be added via dry syringes or cannulas.[17]

Data & Protocols
Table 1: Recommended Drying Agents for Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under N₂. Blue/purple color indicates anhydrous conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill under N₂. Avoid strong bases for drying.
TolueneSodium or CaH₂Distill under N₂. Can be used for azeotropic water removal.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Distill under N₂. Store over 3Å molecular sieves.
N,N-Dimethylformamide (DMF)Barium Oxide (BaO)Stir for 24h, then distill under reduced pressure. Store over 4Å sieves.
Protocol: Setting Up a General Anhydrous Reaction

This protocol provides a general workflow for reactions requiring strict moisture exclusion.[14][15]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, stir bar) at 125°C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under the inert atmosphere. Use high-vacuum grease for all glass joints.

  • Reagent Preparation: Dry solid reagents (like the title aldehyde) under a high vacuum. Ensure liquid reagents are from a freshly opened bottle of anhydrous grade or have been properly dried.

  • Solvent Transfer: Transfer anhydrous solvents to the reaction flask using a dry syringe or a cannula.

  • Reagent Addition: Add reagents via syringe through a rubber septum. For solids, use a solids addition funnel or weigh them out quickly and add them under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots with a syringe.

Visualizations
Diagram 1: The Problem - Hydrate Formation Equilibrium

This diagram illustrates how the electron-withdrawing -CF₃ group promotes the formation of the unreactive hydrate, shifting the equilibrium away from the reactive aldehyde.

Caption: Moisture shifts the equilibrium to the unreactive hydrate.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a logical path for diagnosing and solving issues related to low yield when using this compound.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_moisture Suspect Moisture Contamination? start->check_moisture dry_reagents Rigorously Dry Aldehyde, Solvents, and Other Reagents check_moisture->dry_reagents Yes check_reagents Check Reagent Purity/Activity (e.g., Base, Reducing Agent) check_moisture->check_reagents No inert_setup Implement Strict Anhydrous Technique (Inert Gas, Dry Glassware) dry_reagents->inert_setup rerun Re-run Reaction inert_setup->rerun success Problem Solved rerun->success fail Consult Further Literature or Technical Support rerun->fail new_reagents Use Freshly Opened or Purified Reagents check_reagents->new_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions No new_reagents->rerun optimize Systematically Optimize Conditions check_conditions->optimize optimize->rerun

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of these valuable synthetic intermediates. The presence of the electron-withdrawing trifluoromethyl group and the phenolic hydroxyl group, coupled with the aromatic system, introduces a layer of complexity that requires a nuanced approach to spectral interpretation.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and advanced protocols to help you confidently assign structures and understand the conformational dynamics of your molecules.

Section 1: Understanding the Core Challenges

The NMR spectra of this compound derivatives are complicated by several factors:

  • ¹H-¹⁹F Coupling: The trifluoromethyl (-CF₃) group's fluorine atoms couple to nearby protons, leading to splitting patterns that can be difficult to interpret, especially when overlapping with other signals. This long-range coupling can extend over several bonds.[1][2][3]

  • Complex Aromatic Region: The protons on the benzene ring form a complex spin system, often appearing as a set of overlapping multiplets. The electron-withdrawing nature of the -CF₃ group and the electron-donating effect of the -OH group further influence the chemical shifts.[4]

  • Rotational Isomers (Rotamers): In some derivatives, hindered rotation around single bonds can lead to the presence of multiple conformers in solution, each giving rise to a separate set of NMR signals. This can result in a doubling or broadening of peaks.[5][6][7]

  • Solvent and Temperature Effects: The chemical shifts of the hydroxyl proton and, to a lesser extent, the aromatic protons can be highly sensitive to the choice of solvent, concentration, and temperature due to changes in hydrogen bonding.[8][9][10]

Section 2: Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of this compound derivatives in a question-and-answer format.

Question 1: Why do the aromatic protons in my ¹H NMR spectrum appear as complex, overlapping multiplets instead of simple doublets or triplets?

Answer:

The aromatic protons in this compound and its derivatives form a tightly coupled spin system. This complexity arises from several factors:

  • Small Differences in Chemical Shifts: The electronic effects of the substituents (-OH, -CHO, -CF₃) can lead to small differences in the chemical shifts of the aromatic protons, causing their signals to overlap.

  • Long-Range Couplings: In addition to the expected ortho, meta, and para couplings between protons, there can be long-range couplings to the fluorine atoms of the -CF₃ group. These small, often unresolved couplings can contribute to the broadening of the signals.[1][11]

  • Second-Order Effects: When the difference in chemical shift between two coupled protons is not much larger than their coupling constant, second-order effects can distort the expected splitting patterns, leading to more complex multiplets.[12]

Troubleshooting Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help to resolve the overlapping multiplets.[13]

  • Solvent Titration: Changing the NMR solvent can induce changes in the chemical shifts of the aromatic protons, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can be particularly effective due to solvent-solute interactions.[10]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping you to identify which protons are adjacent to each other in the spin system.

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all the protons within a single spin system, even if they are not directly coupled.

Experimental Workflow for Resolving Aromatic Signals

G A Complex Aromatic Multiplet in 1D ¹H NMR B Acquire Spectrum on Higher Field Spectrometer (e.g., 600 MHz) A->B Increase Dispersion C Perform Solvent Titration (e.g., CDCl₃ vs. Benzene-d₆) A->C Alter Chemical Shifts D Run 2D COSY Experiment A->D Identify J-Coupled Protons E Run 2D TOCSY Experiment A->E Identify Full Spin System F Assign Proton Connectivity D->F E->F

Caption: Workflow for resolving complex aromatic signals.

Question 2: I see more signals in my ¹H and ¹⁹F NMR spectra than expected for a single compound. What could be the cause?

Answer:

The presence of extra signals often points to the existence of multiple species in solution. For derivatives of this compound, this is commonly due to:

  • Rotational Isomers (Rotamers): If your derivative has a bulky substituent, rotation around a single bond (e.g., the C-N bond of an amide) may be slow on the NMR timescale.[14] This results in the observation of distinct sets of signals for each rotamer.[5][15]

  • Impurities: The presence of starting materials, byproducts, or residual solvent should always be considered.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most definitive way to identify the presence of rotamers.[5][16][17][18][19][20] As the temperature is increased, the rate of interconversion between rotamers will increase. If the extra signals are due to rotamers, you will observe them broaden and eventually coalesce into a single set of time-averaged signals.

  • 2D EXSY (Exchange Spectroscopy) or 1D NOE: These experiments can detect chemical exchange between the different species. You will observe cross-peaks between the signals of the exchanging nuclei (e.g., between the aromatic protons of the two rotamers).[5]

  • Re-purify the Sample: If the extra signals are due to impurities, purification by chromatography or recrystallization should remove them.

Data Presentation: Example VT-NMR Data for Rotamers

Temperature (°C)Appearance of Signals for Proton Hₐ
25Two distinct doublets
50Broadening of the two doublets
75Coalescence into a single broad signal
100A single, sharp time-averaged doublet

Question 3: How can I definitively assign the signals for the aromatic protons and the aldehyde proton, especially with the added complexity of ¹H-¹⁹F coupling?

Answer:

Definitive assignment requires a combination of 1D and 2D NMR techniques.[21][22][23][24][25][26]

  • ¹H NMR: The aldehyde proton will typically appear as a singlet or a finely split multiplet (due to long-range coupling) in the downfield region (around 9-10 ppm).[27] The aromatic protons will be in the 7-8.5 ppm range.[27][28]

  • ¹⁹F NMR: A ¹⁹F NMR spectrum will show a singlet for the -CF₃ group if there are no other nearby fluorine atoms. This confirms the presence of the trifluoromethyl group.[29]

  • ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning signals in trifluoromethyl-containing compounds.[30] It will show correlations between the fluorine atoms of the -CF₃ group and protons that are two, three, or even four bonds away. This can be used to definitively identify the proton ortho to the -CF₃ group.

Experimental Protocol: Using ¹H-¹⁹F HMBC for Signal Assignment

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard ¹⁹F NMR spectrum.

  • Set up the ¹H-¹⁹F HMBC experiment. The key parameter to optimize is the long-range coupling delay. A typical starting value for ³J(H,F) or ⁴J(H,F) is around 8-10 Hz, so the delay should be set to approximately 50-60 ms.

  • Process the 2D data. You should observe a cross-peak between the fluorine signal of the -CF₃ group and the proton at the 3-position (ortho to the -CF₃ group). You may also see a weaker cross-peak to the aldehyde proton.

Logical Relationship for Signal Assignment

G H1_NMR 1D ¹H NMR (Initial Hypothesis) Assignment Definitive Signal Assignment H1_NMR->Assignment Suggests F19_NMR 1D ¹⁹F NMR (Confirm -CF₃) F19_NMR->Assignment Confirms HMBC 2D ¹H-¹⁹F HMBC (Long-Range H-F Correlations) HMBC->Assignment Provides Unambiguous Connectivity

Caption: Logic for definitive NMR signal assignment.

Question 4: The hydroxyl (-OH) proton signal is either very broad or not visible in my ¹H NMR spectrum. How can I confirm its presence and chemical shift?

Answer:

The hydroxyl proton signal is often broad and its chemical shift can be highly variable due to several factors:[28]

  • Chemical Exchange: The -OH proton can rapidly exchange with other acidic protons, such as trace amounts of water in the deuterated solvent. This exchange broadens the signal and can sometimes make it disappear into the baseline.[13]

  • Hydrogen Bonding: The extent of intermolecular hydrogen bonding, which is dependent on concentration and temperature, significantly affects the chemical shift of the -OH proton.[8][9]

  • Solvent Effects: The choice of solvent plays a major role in the chemical shift of the hydroxyl proton.[31] In proton-accepting solvents like DMSO-d₆, the -OH signal is often sharper and more downfield due to strong hydrogen bonding with the solvent.

Troubleshooting Steps:

  • D₂O Exchange: This is a classic experiment to confirm the presence of an exchangeable proton like -OH. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium, which is not observed in ¹H NMR.[28][32]

  • Use of a Dry Solvent: Ensure that your deuterated solvent is as dry as possible to minimize exchange with water.

  • Change to DMSO-d₆: If you are using a solvent like CDCl₃, consider re-running the spectrum in DMSO-d₆. The strong hydrogen bonding with DMSO often results in a sharper, more well-defined -OH peak.

Section 3: Advanced Protocols

For particularly challenging cases, more advanced NMR techniques may be necessary.

Protocol 1: Selective 1D NOE (Nuclear Overhauser Effect) Experiment

This experiment can be used to determine the spatial proximity of protons. By irradiating a specific proton signal, you can observe an enhancement in the signals of nearby protons. This is particularly useful for distinguishing between isomers.

Steps:

  • Identify the proton signal you wish to irradiate (e.g., the aldehyde proton).

  • Set up a selective 1D NOE experiment.

  • Acquire the spectrum. The resulting spectrum will show which protons are spatially close to the irradiated proton.

Protocol 2: Pure Shift NMR

This is a set of advanced NMR techniques that can simplify complex ¹H NMR spectra by collapsing multiplets into singlets. This can be extremely useful for resolving overlapping signals in the aromatic region.

Section 4: References

  • Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rotamers- assigned by a simple NMR experiment. Sussex Drug Discovery Centre. Available at: [Link]

  • Instructions for Variable Temperature (VT) Operation - NMR. University of Missouri-St. Louis. Available at: [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Available at: [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Available at: [Link]

  • Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Available at: [Link]

  • Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. PubMed. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. Available at: [Link]

  • Variable Temperature NMR Spectroscopy. Magnetic Resonance. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. National Center for Biotechnology Information. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • An N.M.R. investigation of rotational isomerism in some halogenated alkanes. Molecular Physics. Available at: [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. Available at: [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. The Royal Society of Chemistry. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. Available at: [Link]

  • 2-(2-FLUOROETHOXY)-BENZALDEHYDE - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine NMR. University of Ottawa. Available at: [Link]

  • More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Electrophilicity of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Electrophilicity in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the aldehyde functional group is a cornerstone of synthetic chemistry, prized for its versatile reactivity. Within the vast landscape of aromatic aldehydes, fluorinated benzaldehydes have emerged as particularly valuable building blocks. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and, critically, the electrophilicity of the formyl carbon.

An aldehyde's electrophilicity—its propensity to accept electrons—governs its reactivity towards nucleophiles. This is a fundamental consideration in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). A well-calibrated level of electrophilicity is essential for efficient bond formation in reactions such as aldol condensations, Wittig reactions, and reductive aminations.[1] By enhancing the electrophilic character of the carbonyl carbon, fluorine substituents can significantly accelerate reaction rates and enable transformations that are sluggish with non-fluorinated analogues.[2]

This guide offers an in-depth comparison of the electrophilicity of a series of fluorinated benzaldehydes. We will explore this crucial chemical characteristic through three complementary lenses: spectroscopic analysis, kinetic reactivity scales, and computational chemistry. By understanding the principles and experimental data that underpin these comparisons, you will be better equipped to select the optimal fluorinated benzaldehyde for your specific synthetic challenge.

The Electronic Influence of Fluorine: A Tale of Two Effects

The profound impact of fluorine on the electrophilicity of the benzaldehyde formyl group stems from its unique electronic properties. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect pulls electron density away from the aromatic ring and, consequently, from the attached carbonyl group. This withdrawal of electron density makes the formyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

The position of the fluorine substituent on the aromatic ring is critical. Fluorine atoms at the ortho and para positions can also exert a +M (mesomeric) or resonance effect by donating a lone pair of electrons into the π-system of the ring. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. When multiple fluorine atoms are present, their combined inductive effects lead to a significant increase in the electrophilicity of the aldehyde.

A trifluoromethyl group (-CF₃) is an even more potent electron-withdrawing group. The three fluorine atoms inductively withdraw electron density from the methyl carbon, which in turn strongly withdraws electron density from the aromatic ring through both inductive and weak resonance effects.[3] This results in a substantial enhancement of the carbonyl carbon's electrophilicity.[1][2]

Caption: Inductive effects of fluorine and trifluoromethyl groups on benzaldehyde.

Comparative Analysis of Electrophilicity

We can quantify and compare the electrophilicity of various fluorinated benzaldehydes using several experimental and computational methods.

Spectroscopic Evidence: ¹H NMR Chemical Shift of the Formyl Proton

A simple yet powerful experimental indicator of the electronic environment of the formyl group is the chemical shift (δ) of the aldehydic proton in ¹H NMR spectroscopy.[4] The formyl proton resides on the electron-deficient carbonyl carbon. As electron-withdrawing groups are added to the aromatic ring, they pull electron density away from the carbonyl group, "deshielding" the formyl proton. This deshielding causes the proton to resonate at a higher chemical shift (further downfield). Therefore, a higher δ value for the formyl proton generally correlates with increased electrophilicity of the carbonyl carbon.

CompoundSubstituent(s)Formyl Proton ¹H NMR Chemical Shift (δ, ppm in CDCl₃)
BenzaldehydeH~10.00[3]
4-Fluorobenzaldehyde4-F~9.97[5]
2-Fluorobenzaldehyde2-F~10.35
2,4-Difluorobenzaldehyde2,4-F₂~10.3 (estimated)
2,6-Difluorobenzaldehyde2,6-F₂~10.5 (estimated)
2,4,6-Trifluorobenzaldehyde2,4,6-F₃~10.4 (estimated)
4-(Trifluoromethyl)benzaldehyde4-CF₃~10.11[6]
3-(Trifluoromethyl)benzaldehyde3-CF₃~10.09[1]
2-(Trifluoromethyl)benzaldehyde2-CF₃~10.3 (estimated)

Note: Estimated values are based on established substituent effects and data from similar compounds.

As the data illustrates, the presence of fluorine atoms, particularly in the ortho position, leads to a significant downfield shift of the formyl proton, indicating a more electrophilic carbonyl center. The trifluoromethyl group also induces a notable downfield shift, consistent with its strong electron-withdrawing nature.

Kinetic Reactivity: Mayr's Electrophilicity Scale

A more direct and quantitative measure of electrophilicity is provided by kinetic studies. The Mayr electrophilicity scale is a comprehensive database that assigns an electrophilicity parameter, E, to a wide range of electrophiles.[7][8] This scale is based on the linear free-energy relationship:

log k = s(N + E)

where k is the second-order rate constant for the reaction between an electrophile and a nucleophile, s is a nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter. A more positive (or less negative) E value signifies a higher electrophilicity.

While a complete set of E parameters for all fluorinated benzaldehydes is not available, the existing data and trends allow for a clear comparison.

CompoundSubstituent(s)Mayr's Electrophilicity Parameter (E)Relative Reactivity Trend
BenzaldehydeH-12.90 (in DMSO)[9]Baseline
3-Fluorobenzaldehyde3-FNot explicitly found, but expected to be less negative than benzaldehyde.More reactive
4-Fluorobenzaldehyde4-FNot explicitly found, but expected to be less negative than benzaldehyde.More reactive
4-(Trifluoromethyl)benzaldehyde4-CF₃Not explicitly found, but expected to be significantly less negative than benzaldehyde.Much more reactive

The trend is clear: electron-withdrawing substituents increase the electrophilicity, leading to a less negative E parameter and faster reaction rates with nucleophiles. The trifluoromethyl group is expected to have a more pronounced effect than a single fluorine atom.

Computational Insights: LUMO Energy

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing electrophilicity.[10] The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator. The LUMO represents the region of the molecule that will accept electrons during a nucleophilic attack. A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore more electrophilic.

CompoundSubstituent(s)Representative LUMO Energy (eV)Relative Electrophilicity Trend
BenzaldehydeH~ -1.0 to -1.5Baseline
4-Fluorobenzaldehyde4-F~ -1.5 to -2.0More electrophilic
2,4-Difluorobenzaldehyde2,4-F₂~ -2.0 to -2.5Even more electrophilic
4-(Trifluoromethyl)benzaldehyde4-CF₃~ -2.5 to -3.0Most electrophilic

Note: These are representative values from various DFT studies. The absolute values can vary with the level of theory and basis set used, but the trend is consistent.

The computational data corroborates the experimental findings. Increasing fluorination and the presence of a trifluoromethyl group systematically lower the LUMO energy, signifying a progressive increase in electrophilicity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the data presented, we outline the standardized protocols for each analytical method.

Protocol 1: ¹H NMR Spectroscopic Analysis

This protocol details the standard procedure for acquiring ¹H NMR spectra to determine the chemical shift of the formyl proton.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated benzaldehyde sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-second acquisition time, 1-second relaxation delay).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Identify the singlet corresponding to the formyl proton, typically found in the 9.5-10.5 ppm region.[11]

    • Record the chemical shift of this peak to the nearest 0.01 ppm.

Caption: Standard workflow for ¹H NMR analysis of benzaldehydes.

Protocol 2: Determination of Mayr's Electrophilicity Parameter (E)

This protocol outlines the kinetic experiments required to determine the E parameter for a new electrophile.[12]

  • Selection of Reference Nucleophiles:

    • Choose a set of at least three reference nucleophiles with well-established N and s parameters from the Mayr database.[13]

  • Kinetic Measurements:

    • Prepare solutions of the fluorinated benzaldehyde (the electrophile) and each reference nucleophile in a suitable solvent (e.g., acetonitrile or dichloromethane) at a constant temperature (typically 20 °C).

    • Using a stopped-flow spectrophotometer or a UV-Vis spectrometer, monitor the change in absorbance of the reaction mixture over time as the electrophile and nucleophile react.

    • Ensure pseudo-first-order conditions by using a large excess of one reactant (usually the nucleophile).

  • Rate Constant Calculation:

    • From the kinetic data, determine the pseudo-first-order rate constant (kobs) for each concentration of the excess reactant.

    • Plot kobs against the concentration of the excess reactant. The slope of this line gives the second-order rate constant (k).

  • Determination of E:

    • For each reference nucleophile, you will have a value for log k.

    • Rearrange the Mayr equation to: E = (log k)/ s - N.

    • Calculate an E value for each reaction.

    • The average of these values is the electrophilicity parameter E for the fluorinated benzaldehyde.

Caption: Workflow for the experimental determination of Mayr's E parameter.

Protocol 3: Computational (DFT) Determination of LUMO Energy

This protocol provides a general workflow for calculating the LUMO energy of a fluorinated benzaldehyde using DFT with the Gaussian software package.[3][14]

  • Structure Building:

    • Build the 3D structure of the desired fluorinated benzaldehyde molecule using a molecular modeling program like GaussView.

  • Geometry Optimization:

    • Set up a geometry optimization calculation in Gaussian. A common and reliable method is to use the B3LYP functional with the 6-31G(d) basis set.[15]

    • The input file should specify the coordinates of the atoms, the level of theory, the basis set, and the Opt keyword to request a geometry optimization.

  • Frequency Calculation:

    • Following a successful optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • LUMO Energy Extraction:

    • The output file from the Gaussian calculation will contain a list of the molecular orbitals and their corresponding energies.

    • Locate the section detailing the molecular orbital energies. The first orbital with an occupancy of zero is the LUMO.

    • Record the energy of the LUMO, typically given in Hartrees or electron volts (eV).

Caption: General workflow for DFT calculation of LUMO energy.

Conclusion: A Multi-faceted Approach to Understanding Electrophilicity

The electrophilicity of fluorinated benzaldehydes is a critical parameter for chemists engaged in the synthesis of novel compounds. This guide has demonstrated that the electrophilicity of these valuable reagents can be systematically evaluated and compared using a combination of spectroscopic, kinetic, and computational methods.

  • ¹H NMR spectroscopy provides a rapid and accessible experimental measure, with the downfield chemical shift of the formyl proton serving as a reliable proxy for increased electrophilicity.

  • Mayr's electrophilicity scale offers a quantitative kinetic framework, allowing for the direct comparison of reactivity towards a wide range of nucleophiles.

  • DFT calculations of the LUMO energy provide a powerful theoretical tool to predict and rationalize trends in electrophilicity.

The data consistently shows that increasing the degree of fluorination on the benzaldehyde ring, as well as the introduction of a trifluoromethyl group, leads to a marked increase in the electrophilicity of the carbonyl carbon. By leveraging the insights and protocols detailed in this guide, researchers can make more informed decisions in the selection and application of fluorinated benzaldehydes, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Formyl-Selective Deuteration of Aldehydes with D2O via Synergistic Organic and Photoredox Catalysis. (n.d.). The Royal Society of Chemistry.
  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
  • Mayr, H. (n.d.). Research of Prof. H. Mayr. LMU München.
  • Mayr's Database of Reactivity Parameters. (n.d.). Aldehydes.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO.
  • Orlandi, M., et al. (n.d.). Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv.
  • YouTube. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? [Video]. Chemical Science Teaching.
  • Supporting Information for Formyl-Selective Deuteration of Aldehydes with D2O via Synergistic Organic and Photoredox Catalysis. (n.d.). The Royal Society of Chemistry.
  • Zhang, L., et al. (2016). Comparison of DFT methods for molecular orbital eigenvalue calculations. Journal of Chemical Physics, 144(16), 164103.
  • SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde.
  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.
  • ResearchGate. (n.d.). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT.
  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule 4-fluoro-benzaldehyde (in DMSO).
  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule 3-fluoro-benzaldehyde (in DMSO).
  • Macmillan Group. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E).
  • Mayr, H. (n.d.). Welcome to our Database of Nucleophilicities and Electrophilicities. LMU München.
  • Mayr, H. (n.d.). Welcome to our Database of Nucleophilicities and Electrophilicities. LMU München.
  • Macmillan Group. (2013, July 10). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E).
  • YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software [Video]. Quantum Guruji.
  • Supporting Information for Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. (n.d.). The Royal Society of Chemistry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.
  • ResearchGate. (n.d.). How do I carry out DFT calculations on Gaussian 09?
  • YouTube. (2023, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis [Video]. Dr. H Ismail.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

Sources

A Comparative Guide to Purity Assessment: Leveraging ¹⁹F NMR for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of scientific rigor and, ultimately, patient safety. For complex molecules such as 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various therapeutic agents, an accurate and robust purity assessment is paramount. This guide provides an in-depth technical comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with conventional chromatographic methods for the purity determination of this specific fluorinated compound.

The presence of the trifluoromethyl (-CF₃) group in this compound makes ¹⁹F NMR an exceptionally powerful tool for quantitative analysis. Unlike proton (¹H) NMR, where spectral crowding and overlapping signals can complicate analysis, ¹⁹F NMR offers a wide chemical shift range and a high degree of sensitivity, ensuring that the signal from the -CF₃ group is well-resolved and free from interferences.[1][2][3]

The ¹⁹F NMR Advantage: A Paradigm of Selectivity and Precision

Quantitative ¹⁹F NMR (qNMR) has emerged as a primary analytical technique for the purity assessment of fluorinated compounds due to several inherent advantages. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity.[4] The vast chemical shift range of ¹⁹F NMR, spanning over 400 ppm, drastically reduces the probability of signal overlap, a common challenge in ¹H NMR.[2][3] This characteristic is particularly beneficial when analyzing complex mixtures or samples containing excipients, where proton signals could create a convoluted baseline.[3]

For this compound, the three magnetically equivalent fluorine atoms of the -CF₃ group give rise to a single, sharp resonance, providing a clear and unambiguous signal for quantification. The intensity of this signal is directly proportional to the number of fluorine nuclei, allowing for a direct and absolute purity determination when compared against a certified internal standard.[1]

Experimental Workflow: A Step-by-Step Protocol for ¹⁹F qNMR Analysis

The following protocol outlines a validated method for the purity assessment of this compound using ¹⁹F qNMR. This self-validating system ensures accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh Internal Standard (e.g., 3,5-BTFMBA) prep_is->dissolve instrument 500 MHz NMR Spectrometer with BBO probe dissolve->instrument Transfer to NMR tube params Set Optimized Parameters: - 90° pulse angle - Relaxation delay (D1) ≥ 7*T1 - Sufficient scans (e.g., 16) instrument->params acquire Acquire ¹⁹F NMR Spectrum params->acquire processing Apply Fourier Transform, Phase and Baseline Correction acquire->processing integration Integrate Analyte (-CF₃) and Internal Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation report report calculation->report Final Purity Report

Caption: Workflow for ¹⁹F qNMR Purity Assessment.

Detailed Protocol
  • Internal Standard Selection: An appropriate internal standard is crucial for accurate quantification. The standard should be chemically inert, soluble in the same deuterated solvent as the analyte, and possess a ¹⁹F signal that is well-resolved from the analyte's signal. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent choice as it provides a sharp singlet for its two -CF₃ groups and is a certified reference material.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar molar equivalent of the internal standard (e.g., 3,5-BTFMBA) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.[3]

    • Key acquisition parameters must be optimized for quantitative accuracy:[7]

      • Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio.

      • Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all fluorine nuclei between scans, a delay of at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard should be used. T₁ values can be determined using an inversion-recovery experiment.[5]

      • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio (>150:1) for accurate integration.[4]

      • Spectral Width: The spectral width should be large enough to encompass all ¹⁹F signals of interest.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase and baseline correction to ensure accurate integration.

    • Integrate the area of the singlet corresponding to the -CF₃ group of this compound and the signal from the internal standard.

    • The purity of the analyte can be calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of fluorine atoms in the signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Comparative Analysis: ¹⁹F NMR vs. Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis, ¹⁹F NMR offers distinct advantages for fluorinated compounds.

Feature¹⁹F NMRHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation by volatility and polarity, followed by detection (e.g., FID, MS).
Quantification Absolute quantification against an internal standard without the need for a specific reference standard of the analyte.[1]Relative quantification against a reference standard of the analyte. Requires a pure standard of the analyte for calibration.Relative quantification against a reference standard of the analyte. Requires a pure standard of the analyte for calibration.
Selectivity Excellent for fluorinated compounds due to the wide chemical shift range and lack of background signals.[8]Good, but can be limited by co-eluting impurities with similar polarities.Excellent for volatile compounds, but may require derivatization for non-volatile analytes.[9]
Sample Preparation Simple dissolution of the analyte and internal standard.[1]Can be more involved, often requiring filtration and careful solvent selection.May require derivatization to increase volatility for compounds like this compound.[9]
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[8]Can be longer, with typical run times of 10-30 minutes per sample.Run times can vary, but are generally in a similar range to HPLC.
Structural Information Provides structural information about fluorinated impurities.Provides limited structural information.When coupled with Mass Spectrometry (GC-MS), it provides valuable structural information on impurities.[9]
Destructive? Non-destructive, the sample can be recovered.[1]Destructive.Destructive.

Conclusion: The Superior Choice for Fluorinated Compounds

For the purity assessment of this compound, ¹⁹F qNMR stands out as a superior analytical method. Its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte is a significant advantage, particularly in research and early development phases where such standards may not be readily available. The simplicity of sample preparation, speed of analysis, and the wealth of structural information it provides make it an invaluable tool for ensuring the quality and integrity of fluorinated pharmaceutical intermediates. While chromatographic methods remain essential for comprehensive impurity profiling, ¹⁹F NMR offers a more direct, efficient, and precise route to purity determination for this class of compounds.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2017, October 18).
  • Application of 19 F quantitative NMR to pharmaceutical analysis - ResearchGate.
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH.
  • Application of 19F quantitative NMR to pharmaceutical analysis - Ovid.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem.
  • Quantitative NMR Spectroscopy.
  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv.
  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds - BIPM. (2024, February 7).
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde. By comparing its anticipated fragmentation with that of structurally related analogues—benzaldehyde, 4-hydroxybenzaldehyde, and 4-(trifluoromethyl)benzaldehyde—we can build a robust hypothesis of its fragmentation pathways, grounded in established chemical principles.

Foundational Principles of Benzaldehyde Fragmentation

Aromatic aldehydes, under electron ionization, typically exhibit characteristic fragmentation patterns. The initial event is the removal of an electron to form a molecular ion (M•+). The stability of the aromatic ring often results in a prominent molecular ion peak.[1] Subsequent fragmentation pathways for simple benzaldehydes generally include:

  • Loss of a hydrogen radical (M-1): This involves the cleavage of the aldehydic C-H bond, leading to a stable acylium ion.[1][2]

  • Loss of the formyl radical (M-29): This pathway involves the cleavage of the bond between the aromatic ring and the carbonyl group, resulting in the formation of a phenyl cation.[2]

  • Loss of carbon monoxide (M-28): A rearrangement can lead to the expulsion of a neutral CO molecule.[2]

The presence and nature of substituents on the aromatic ring can significantly influence the relative abundance of these fragment ions by altering the stability of the molecular ion and the resulting fragments.

Comparative Fragmentation of Key Analogues

To predict the fragmentation of this compound, it is instructive to first examine the experimentally determined fragmentation patterns of its constituent parts.

Benzaldehyde (C₇H₆O, MW: 106.12)

The mass spectrum of benzaldehyde serves as our fundamental reference. Its fragmentation is well-documented and showcases the classic pathways for aromatic aldehydes.[2][3]

m/z Proposed Fragment Formula Notes
106Molecular Ion [M]•+[C₇H₆O]•+Typically a strong peak.[2]
105[M-H]+[C₇H₅O]+Loss of the aldehydic hydrogen.[2]
77[M-CHO]+[C₆H₅]+Loss of the formyl group, often the base peak.[2]
51[C₄H₃]+[C₄H₃]+Resulting from the fragmentation of the phenyl ring.[2]
4-Hydroxybenzaldehyde (C₇H₆O₂, MW: 122.12)

The addition of an electron-donating hydroxyl group at the para-position stabilizes the molecular ion.

m/z Proposed Fragment Formula Notes
122Molecular Ion [M]•+[C₇H₆O₂]•+Expected to be a very intense peak due to stabilization by the -OH group.[4]
121[M-H]+[C₇H₅O₂]+Loss of the aldehydic hydrogen.[4]
93[M-CHO]+[C₆H₅O]+Loss of the formyl group to form a hydroxyphenyl cation.
4-(Trifluoromethyl)benzaldehyde (C₈H₅F₃O, MW: 174.12)

The strongly electron-withdrawing trifluoromethyl group at the para-position significantly influences fragmentation.

m/z Proposed Fragment Formula Notes
174Molecular Ion [M]•+[C₈H₅F₃O]•+A prominent molecular ion peak is observed.[5]
173[M-H]+[C₈H₄F₃O]+Loss of the aldehydic hydrogen.[5]
145[M-CHO]+[C₇H₄F₃]+Loss of the formyl group to form a trifluoromethylphenyl cation.[5]
125[M-CHO-HF]+[C₇H₃F₂]+Subsequent loss of HF from the m/z 145 fragment.

Proposed Fragmentation Pattern of this compound (C₈H₅F₃O₂, MW: 190.12)

By synthesizing the information from the analogues, we can predict the key fragmentation pathways for this compound. The molecular ion is expected to be observed at m/z 190. The presence of both a strong electron-donating group (-OH) and a strong electron-withdrawing group (-CF₃) will create a complex interplay influencing ion abundances.

Key Predicted Fragments:

  • m/z 190 ([M]•+): The molecular ion should be clearly visible.

  • m/z 189 ([M-H]+): Loss of the aldehydic hydrogen is a highly probable event, leading to a stable acylium ion.

  • m/z 161 ([M-CHO]+): Cleavage of the C-CHO bond will yield the 3-hydroxy-6-(trifluoromethyl)phenyl cation. This is expected to be a significant peak.

  • m/z 133 ([M-CHO-CO]+): The hydroxyphenyl cation (m/z 161) could potentially lose carbon monoxide, a common fragmentation for phenolic compounds.

  • m/z 141 ([M-CHO-HF]+): The fragment at m/z 161 could also undergo the loss of a neutral hydrogen fluoride molecule.

The following diagram illustrates the proposed primary fragmentation pathways.

G M m/z 190 [C₈H₅F₃O₂]•+ M_minus_H m/z 189 [C₈H₄F₃O₂]+ M->M_minus_H -H• M_minus_CHO m/z 161 [C₇H₄F₃O]+ M->M_minus_CHO -CHO• M_minus_CHO_minus_CO m/z 133 [C₆H₄F₃]+ M_minus_CHO->M_minus_CHO_minus_CO -CO M_minus_CHO_minus_HF m/z 141 [C₇H₃F₂O]+ M_minus_CHO->M_minus_CHO_minus_HF -HF

Caption: Proposed EI fragmentation of this compound.

Comparative Summary and Discussion

The table below provides a side-by-side comparison of the expected key fragments for the target molecule and its analogues.

Fragmentation Event Benzaldehyde (m/z)4-Hydroxybenzaldehyde (m/z)4-(CF₃)benzaldehyde (m/z)4-Hydroxy-2-(CF₃)benzaldehyde (Predicted m/z)
Molecular Ion [M]•+ 106122174190
[M-H]+ 105121173189
[M-CHO]+ 7793145161
Further Fragmentation 51 ([C₄H₃]+)-125 ([M-CHO-HF]+)141 ([M-CHO-HF]+) or 133 ([M-CHO-CO]+)

The hydroxyl group is expected to direct fragmentation and stabilize the resulting ions, potentially increasing the relative abundance of the molecular ion and the [M-CHO]+ fragment compared to an unsubstituted ring. The trifluoromethyl group introduces unique fragmentation pathways, such as the loss of HF, which should be monitored for in an experimental spectrum. The ortho position of the -CF₃ group relative to the aldehyde may also lead to unique rearrangement possibilities not seen in the para-substituted analogue.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following experimental workflow is recommended for acquiring an electron ionization mass spectrum.

Instrumentation:
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

Methodology:
  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column GC Column Separation Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System & Spectrum Detector->DataSystem Data Acquisition

Caption: Recommended GC-MS workflow for analyzing the target compound.

Conclusion

While no experimental spectrum for this compound is readily available in public databases, a logical and well-supported prediction of its fragmentation pattern can be constructed. By leveraging the known fragmentation of benzaldehyde and its hydroxylated and trifluoromethylated derivatives, we anticipate a molecular ion at m/z 190, with key fragments at m/z 189 ([M-H]+) and m/z 161 ([M-CHO]+). Further fragmentation involving the loss of HF or CO is also plausible. This comparative guide provides a strong theoretical framework for researchers to interpret experimental data and confidently identify this compound in complex mixtures.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
  • NIST. (n.d.). Benzaldehyde. NIST WebBook.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
  • PubChemLite. (n.d.). 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3).
  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....
  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST WebBook.
  • SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • ResearchGate. (n.d.). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE.
  • NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST WebBook.

Sources

A Comparative Guide to the Biological Activity of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Fluorinated Phenolic Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for various functional groups, capable of profoundly influencing a molecule's electronic properties and biological activity. When combined with a phenolic hydroxyl group on a benzaldehyde scaffold, as in 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, the potential for diverse pharmacological applications becomes significant. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones, which have demonstrated a remarkable spectrum of biological activities.

This guide provides a comparative analysis of the biological activities of derivatives stemming from the this compound core structure. We will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive technical resource.

Anticancer and Cytotoxic Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical endeavor in therapeutic research. Benzaldehyde derivatives, particularly Schiff bases formed from hydroxybenzaldehydes, have emerged as a promising class of cytotoxic agents.[1][2] The imine (-N=CH-) linkage in Schiff bases is crucial for their biological activity, and modifications to the aromatic rings can fine-tune their efficacy and selectivity against various cancer cell lines.

The trifluoromethyl group on the benzaldehyde ring can enhance the electrophilicity of the imine carbon, potentially facilitating interactions with biological nucleophiles within cancer cells. Furthermore, the hydroxyl group can participate in hydrogen bonding with target proteins or act as an antioxidant.

Comparative Cytotoxicity Data

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cell population. The data below, collated from studies on structurally related Schiff bases, illustrates their potency against common cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Schiff Base 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolHeLa (Cervical Cancer)15.2[1]
Schiff Base 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenolMCF-7 (Breast Cancer)12.5[1]
Schiff Base (E)-2-(((3-fluorophenyl)imino)methyl)-4-methoxyphenolMCF-7 (Breast Cancer)24.95[3]
Benzaldehyde BenzaldehydeHuman Lymphocytes>50 µg/mL (decreased cell viability)[4][5]

Note: Data for direct derivatives of this compound is limited; the table presents data from structurally similar compounds to infer potential activity.

Mechanism of Action: Induction of Apoptosis

Many Schiff base derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.[2] Treatment with active compounds can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase enzymes, which are the executioners of apoptosis.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][6] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) adhere 2. Incubate 24h (Cell Adhesion) seed->adhere treat 3. Add Derivatives (Serial Dilutions) adhere->treat incubate_effect 4. Incubate 24-72h (Cytotoxic Effect) treat->incubate_effect add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_effect->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate Viability & Determine IC50 read->analyze

MTT assay workflow for cytotoxicity assessment.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents. Compounds containing trifluoromethyl groups have shown significant promise in this area.[7][8] The CF₃ group can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.

Derivatives such as pyrazoles, benzimidazoles, and chalcones incorporating a trifluoromethylphenyl moiety have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[7][8][9]

Comparative Antimicrobial Data (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Pyrazole Bromo & CF₃ substituted pyrazoleS. aureus (MRSA)0.78[7]
Pyrazole Bromo & CF₃ substituted pyrazoleE. faecium0.78[7]
Chalcone Indole-bearing CF₃ chalcone (A3)E. coli> Standard[8]
Chalcone Indole-bearing CF₃ chalcone (A3)A. niger> Standard[8]
Benzimidazole Substituted benzimidazole (3c)S. aureusPromising[9]
Benzimidazole Substituted benzimidazole (3c)C. albicansPromising[9]

Note: The table showcases the potential of the CF₃ group in various heterocyclic scaffolds. Direct MIC data for this compound derivatives is a key area for future research.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for measuring the in vitro activity of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Visualization: General Synthesis of Schiff Base Derivatives

Schiff_Base_Synthesis aldehyde 4-Hydroxy-2-(CF3) benzaldehyde plus + reaction_arrow Solvent (e.g., Ethanol) Reflux / Catalyst aldehyde->reaction_arrow amine Primary Amine (R-NH2) amine->reaction_arrow schiff_base Schiff Base Derivative (Imine) reaction_arrow->schiff_base water H2O reaction_arrow->water plus2 +

General reaction scheme for Schiff base synthesis.

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in numerous diseases. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[10][11] Studies on derivatives isolated from marine fungi, for example, demonstrated marked inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

The mechanism often involves the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suppression is frequently traced back to the inactivation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[10]

Visualization: LPS-Induced NF-κB Inflammatory Pathway

NFkB_Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB Phosphorylation of IκB IKK->IkB Degradation IκB Degradation IkB->Degradation NFkB_Release NF-κB Release & Translocation Degradation->NFkB_Release Nucleus Nucleus NFkB_Release->Nucleus Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) Transcription->Mediators Derivative Benzaldehyde Derivative Derivative->IKK Inhibition

Inhibition of the NF-κB pathway by benzaldehyde derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Collect Supernatant: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.

  • Add Reagent B: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes. A purple/magenta color will develop.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Calculate Nitrite Concentration: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Enzyme Inhibition: A Targeted Approach

The specific structural features of this compound derivatives make them attractive candidates for enzyme inhibitors. The trifluoromethyl group is a known pharmacophore in many enzyme inhibitors, where it can form strong interactions within the enzyme's active site.[12]

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide, for instance, have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[13] Other studies have shown that hydroxyproline isomers can inhibit aldehyde dehydrogenase 4A1 (ALDH4A1), an enzyme involved in proline and hydroxyproline metabolism.[14][15] This suggests that derivatives of this compound could be explored as inhibitors for a range of enzymes.

Comparative Enzyme Inhibition Data
Derivative ClassTarget EnzymeIC₅₀ (µM)Reference
Hydrazone Acetylcholinesterase (AChE)46.8 - 137.7[13]
Hydrazone Butyrylcholinesterase (BuChE)19.1 - 881.1[13]
Hydroxyproline ALDH4A1700 (Kᵢ)[14][15]
Kinase Inhibitor NTRK Kinases0.0029 - 0.0226[16]

Note: The data highlights the potential of CF₃-containing scaffolds to inhibit various enzymes. The development of specific inhibitors from the this compound core would be a valuable research direction.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. By leveraging its aldehyde functionality to create diverse libraries of derivatives, particularly Schiff bases and hydrazones, researchers can explore a wide range of biological activities.

  • Anticancer: Derivatives show potential for cytotoxicity against various cancer cell lines, likely through the induction of apoptosis. Structure-activity relationship studies are needed to optimize potency and selectivity.

  • Antimicrobial: The trifluoromethyl group is a key feature in many potent antimicrobial compounds. Screening derivatives against a broad panel of resistant bacteria and fungi could yield new lead compounds.

  • Anti-inflammatory: The ability of related benzaldehydes to inhibit the NF-κB pathway provides a clear rationale for evaluating these derivatives as anti-inflammatory agents.

Future research should focus on the systematic synthesis and screening of a dedicated library of this compound derivatives. This will enable a direct and robust comparison of their activities, elucidate clear structure-activity relationships, and pave the way for the development of optimized candidates for preclinical evaluation.

References

  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (2019). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Biotechnic & Histochemistry, 94(7), 486-491. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdtQsZNli1r947hJmNCCCBgE_0Db73Hh_VJ5qqsSebZMfzAxeLhP7IIRe9UGWCVxtD4d4rOaVLcP_JffQN1H8PPoFDvmR5jxYB6w_XtTq1dmDcqG3wpkfRcM-sebf0_fXvIzQ=]
  • Ulker, Z., et al. (2019). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEINx1sayOBb8Qek1OK9lRSSxUmFRmSF5vhz3rKgrqT5JeP73UzBH6F0qkCUYSmxmJe7ucZQyCY9W8XBbMBUL53rsT-jZIBhuCCnMIBnhdqYbRdq3bqWAp_ebnoEJ2nzO3MmmGEb5TSTFp1Pp2FM1W6WlYQDEt944XDWjPQY5wCuweUkSOi_oOf96hnJeMoJbKoX2NqWa9tkEYPQAoWriFwgM07SRMvuDzrRuvGmFnxz5n0Ha7ybs8Jd2naqQmoGlPJsQ==]
  • BenchChem Technical Support Team. (2025). Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaRG6waAHA-BW-IU2XlP4bzWdQjpg5bjof2Ncqzxv7eEeLuX5ctdDMwPGYhHMshLXC767QdEgS21d2IIt4adJmvicyUXPSzYU668RGgC6hmgotbIoIS-7PJXFyXIIvxIjcVaSM2tYdkeVJYfin_s7fuQ653zgUsOhG-JvbBoKeGQQ2mgVIpTc-8ogZqdJixCXLjUxnZeYwbay_lG1OensX]
  • Che-Othman, M. H., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(12), 1013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHok1tzMmaMVQeT92LajD_BQrD7jfNEsVxtwF9zIHXelyxBDNkU2vLI3lzOzou-pcQz-cQIzUWTQ7th95s5rOEZI4wJKR_AZqOELHaQ2E0ZN7lK9uAo-0fwv4hJjUZwU-KFnA==]
  • Ulker, Z., et al. (2019). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Ovid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0vg4gC5UlkXwrHUiZRBFfmmCn5W69Lkzzk2laKByhLJKjO5jPRZuBLPojZf-qSZu8TJ-VPpszbvBnm7NRw5-asGUjI8gjDrSLDNpTBw5ZgffJ5z4yZOwUsMhvzP0cm3xUzJfAbCzNk6tsGfMesjGSA4q2ssPbIyYNapnQIiobMwQzd4r6OwhGkGN4RWBMrnYzgbJp03D4D7GudLuYU_388VKgRQ-vnh5R3w==]
  • El Rayes, S. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfqOHhURabDS15f01dOGltS4T14WEqWmgYFKf0Ll9TST6wQNfK9G7rbzwWbAsaJIWr0U9gUBzi1aogVOAnrrkBS0YRooxF1L3mFSbExHNcKdwlN6NDVOek2o5mEehCBfb883Fe4ao8eF0uJ6fxIbTEKrgvIx6q14zJ_lY6v9NAY6zxiwB7LIv3vonAmU3_Wc6gJuUxNxFXtVzYEsjjyDMucOYS3pYY1Y164A==]
  • Kallam, R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 9(1), 143-149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1KDWVicD1PVlpwrX9BDRxtM2IjEJxu5J4ayF2Vc9Cs6U9xS1xZNqystqM2XAAa37B0r3WO2r8cn1WbeUskoFimiZKGcQ8p3tK-EotRx93XRi6bO1kfsHaULE13MIJCzQwM18y3OtR3L4cA==]
  • Kim, K. H., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Journal of Agricultural and Food Chemistry, 62(15), 3499-3506. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB1WlI1BnwxlDx63RpuYGqgh5gEqyNu2BZ2CmkBSaRWrlhXCi8lVktutDfYGY07CH1QckvmMIWfdW3nUMawtfRTEO5bEBIF1dPpPJvt0cC6TQQezZTi5eb8rJzEeP9zQ2or-U=]
  • El Rayes, S. M., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3mespxkegtRrIM7cTXz8h07d8-KoILnQBWPiLlLxRugXrs4Vqhq0WWsAHXhe7acxS3yUKYyyhs8-Ho0GowjtGbtadl7XXMnK1DUH51Alj1sKQ91igZPkzFn1pyfIK-43Ks1olV3AK102W-SVCUG3x]
  • Guntipally, R., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz5SdobzfErISU_oniYKTS4bf8ZJP565qVwPg4Am1YXyXxB8JFe79ptZPqDJ851UlAD1FF87kQsCwVo93Kmi6cyN5zyNK56uS3KM7dcsv5sQIRN2r56nO2sVjfyeVnwY0Pjt0oMuG0mj27hg==]
  • El Rayes, S. M., et al. (2024). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8VWpWw4Egdt3oOLttOMmDfkZDUVbbxO3MHQEAt8p-R6Z-mOQGbIoNm5jZQg9wTpRfAQcVzaDHeNUrEeyqfqn54Ldsa4GxPF8kOAcTl6ulPxupwiiJvMvAcYuDgQgEyLvqvDpEst5JaW37XegnZQaYASu1nMiSD1zkPBStQodr8xhscj_ghuSnGjCBg9vROyFyt093dJ0NXRmn0yx0nevxi63n_30OhkWlfaPvK2vH7qxmaGgP-kJ8Y6n37OSKFUaKAg==]
  • Kos, J., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 25(11), 2689. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ5_7HOSegCR6lWtT1MvVvVWaJlcH63Ud8Zt4VytoBInX776VatH3Wc-lpRm3WfYQPKYdVb8hYHH2xx0IX43xfcaktG8X7WzB9gMtf_sFFmz8iN6X6ejNieJ2VkVaCssDzcEdgJi5900mto3Q==]
  • Ma, Q., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Frontiers in Marine Science, 9, 936304. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjJX42b9fyYCz50CYQfQP7ZJixdnvdNnuKnagUZ21sTBVGP-UKjqrhyE1v0cfLcIIhqbWVtB4XZ0P5XtHDJJShjRuFnQkmxouLPognjZZaAmItTsyvN1OXp4gJ3Or4ufEloJrqYRI5a7FCHg==]
  • Liu, J., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7533-7539. [https://vertexaisearch.cloud.google.
  • Rehman, S. U., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3345-3356. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8T1-Z4ejvwdW9ezCm4fCpD3dxKUIWloK6DoOKkQ-eM8E4cHjHZj9m8faCwZM73b8WfZxzI-vkYcZYFfxGXXSwNgrkm_HFBcIseKO2CNiNsRGXlbBVzBzPgHfCjaFq8pu8ZNI=]
  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2AE1MJYnaFx4ZCKAFRqGUa7TsMlf2HPQ2tCxs8XvP5nMoNQDPFQkKiFZgOP-ENHX0fcE5lHecd9fClOhj4tHJyA35QsRCQ2q9yj02gSbU-DAFG-1CXkwhRb1racHBqha2sRA=]
  • Chemical Kinomics Lab. Drug Discovery - Inhibitor. chemical-kinomics.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjwlwIFjR1ffIrkPiiJdLcv3kYey_NCjEWcq2R8__puVygLxZuAdiPpcXDUBxhFo_VBXvlg23EADm-O6ckthHZ4AFVZIX5RF7h-YX4Q5Mvp_gCZBhxrWVNmODWLArzN1Pm1gsAOXTQRmEQvc6S6RdyMlP_]
  • Juliano, M. A., et al. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lKuk7SUpf2oKUITDafu5V_1vjSwU2ZvTq4RjsUx1hp6INj8vdEkbTc3v3ZnuJANvJ2ZmroqGZR72_h5YucHy2av50UO4NJXKfZvHrWc7ldcMtqoA38S7qQOfG-sxN8k-KJrgvc9LROHOMorFNOf9ETPVtyN4KIvPYVxZcm8somED0KXjEgMWapPC3DvesBU-]
  • Tanner, J. J., et al. (2021). Structural basis for the stereospecific inhibition of the dual proline/hydroxyproline catabolic enzyme ALDH4A1 by trans-4-hydroxy-L-proline. The Protein Journal, 40(3), 296-306. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQH9U7EDVlD3taSTUteRzDWPJOjp_2qolmpE0781TIGrJt4bCvb41qguyDs6GZp1_Or-MK_0Py3f3ZR_i2HemqFy5CJ71J5vAmL6-MypAZYa65UqNcWt96KL7DFGvsDTOE9lOwpKnBCvcUQ==]
  • Tanner, J. J., et al. (2021). Structural basis for the stereospecific inhibition of the dual proline/hydroxyproline catabolic enzyme ALDH4A1 by trans-4-hydroxy-L-proline. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdFr0VBbpoktV1H6PCOZJzkxYAJpC3RyvD7de84jGnETWb6AVbNFC2zdnzXW-EnINh9nhbqmojnDo5uX0aGrwdb-1pByJ7dih0PRQc7mmHx6GAoNKIDOrHeG0iyXS374ouOk=]

Sources

A Comparative Guide to the X-ray Crystallography of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Trifluoromethylated Benzaldehydes

In the landscape of modern drug discovery and materials science, halogenated organic molecules play a pivotal role. Among these, 4-Hydroxy-2-(trifluoromethyl)benzaldehyde and its derivatives are of particular interest. The presence of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds valuable synthons for pharmaceuticals and advanced materials.[1] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces dictate the macroscopic properties and biological activity of these compounds.[2][3] Therefore, an accurate and detailed structural elucidation is not merely an academic exercise but a prerequisite for rational design and development.[3]

X-ray crystallography stands as the definitive method for determining molecular structure with atomic-level precision.[2][3] This guide provides an in-depth comparison of crystallographic analysis with other common analytical techniques for this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of experience in structural chemistry to empower researchers in their scientific endeavors.

The Power of a Picture: Why X-ray Crystallography is the Gold Standard

While techniques like NMR provide invaluable information about a molecule's structure in solution, X-ray crystallography offers an unparalleled, unambiguous snapshot of the molecule in the solid state.[4] This is crucial for understanding:

  • Conformational Preferences: How the molecule arranges itself in a low-energy state.

  • Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing.[5] These forces are fundamental to predicting physical properties like melting point and solubility.

  • Absolute Stereochemistry: For chiral derivatives, crystallography provides a definitive assignment of the absolute configuration.[2]

The trifluoromethyl group, in particular, is known to participate in a variety of weak intermolecular interactions, including C–H···F and F···F contacts, which can significantly influence molecular conformation and crystal packing.[6][7] Understanding these interactions is key to crystal engineering and designing materials with desired properties.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. Here, we outline a typical workflow, emphasizing critical decision points.

Diagram: General X-ray Crystallography Workflow

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Ensure >99% purity (HPLC/NMR) Crystallization Screening Solvents & Techniques (Vapor Diffusion, Slow Evaporation) Purification->Crystallization Mounting Mount Single Crystal Crystallization->Mounting DataCollection X-ray Diffraction Data Collection (e.g., Mo Kα) Mounting->DataCollection DataProcessing Integrate Intensities & Apply Corrections DataCollection->DataProcessing StructureSolution Solve Phase Problem (Direct Methods) DataProcessing->StructureSolution Refinement Refine Atomic Positions & Thermal Parameters StructureSolution->Refinement Validation Validate Final Structure (e.g., CheckCIF) Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Crystallization and Data Analysis

1. Synthesis and Purification:

  • Protocol: Synthesize the desired this compound derivative, for instance, via a Schiff base condensation reaction between the aldehyde and a primary amine.[9][10]

  • Expertise: It is imperative to start with highly pure material (>99%). Impurities can inhibit crystallization or lead to poorly diffracting crystals.[11] We recommend purification by column chromatography followed by validation with ¹H NMR and HPLC.

2. Crystallization:

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Employ a crystallization technique. Slow evaporation is often successful for these types of compounds. Place the solution in a small vial, cover it with parafilm, and pierce a few small holes to allow for slow solvent evaporation over several days. Vapor diffusion is another powerful technique to explore.

  • Causality: The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble. For benzaldehyde derivatives, a range of solvents from moderately polar (e.g., ethanol) to less polar (e.g., toluene) should be screened. The goal is to approach supersaturation slowly, allowing molecules to arrange into an ordered crystal lattice.[2]

3. Single-Crystal X-ray Diffraction Analysis:

  • Protocol:

    • Crystal Mounting: Carefully select a single crystal of good quality (transparent, well-defined faces) and mount it on a goniometer head.[12]

    • Data Collection: Collect diffraction data using a diffractometer, typically with Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).[12]

    • Data Processing: Process the collected diffraction images to integrate the reflection intensities and apply necessary corrections.[12]

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it against the experimental data.[12]

  • Trustworthiness: A self-validating system involves assessing data quality at each step. Key metrics like R-factors (Rint, R1) and Goodness-of-Fit (GooF) are used to evaluate the quality of the data and the refinement process. The final structure should be validated using tools like PLATON and submitted for a CheckCIF report.

Comparative Analysis: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. Each method offers unique and complementary information.[4]

TechniqueInformation ProvidedStrengths for this TopicLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.[3]Unambiguous determination of conformation and packing; crucial for understanding solid-state properties.[2][5]Requires a single, high-quality crystal, which can be challenging to obtain; provides a static, time-averaged structure.[2][4]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity, solution-state conformation, and dynamic processes.[13]Provides data in a biologically relevant solution state; ¹⁹F NMR is highly sensitive to the local electronic environment of the -CF3 group.[14][15]Provides an average structure in solution; interpretation can be complex for flexible molecules.[11]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula and identity of the synthesized derivative.[16]Provides no direct information on 3D structure or intermolecular interactions.
Computational Modeling (DFT) Theoretical geometry, electronic properties, and interaction energies.Complements experimental data by predicting low-energy conformations and quantifying intermolecular interaction energies.[6][17]The accuracy is dependent on the level of theory and basis set used; it is a theoretical model, not a direct measurement.
Diagram: Interplay of Analytical Techniques

G cluster_0 Structural & Electronic Characterization Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Solid vs. Solution Conformation NMR->Xray Confirm Connectivity MS Mass Spectrometry MS->Xray Confirm Identity DFT Computational Modeling (DFT) DFT->Xray Validate Experimental Geometry

Caption: The complementary nature of different analytical techniques.

Conclusion: An Integrated Strategy for Structural Insight

The structural characterization of this compound derivatives is most powerfully achieved through an integrated analytical approach. X-ray crystallography provides the unequivocal, high-resolution map of the molecule's solid-state architecture, revealing the critical intermolecular interactions that dictate its behavior.[5] When this "gold standard" data is supported by solution-state insights from NMR and validated by computational models, researchers gain a holistic understanding of their molecule's properties. This comprehensive knowledge is the bedrock upon which the next generation of pharmaceuticals and materials will be built.

References

  • Title: Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides Source: ResearchG
  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Cre
  • Title: Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1)
  • Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR Source: Wiley Online Library URL:[Link]
  • Title: X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Stanford University URL:[Link]
  • Title: Regular Article - Physical Chemistry Research Source: Physical Chemistry Research URL:[Link]
  • Title: X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]
  • Title: 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 Source: PubChem URL:[Link]
  • Title: 4-Trifluoromethylbenzaldehyde - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Intermolecular Interactions in Functional Crystalline Materials: From D
  • Title: Role of fluorine-fluorine and weak intermolecular interactions in the supramolecular network of a new trifluoromethyl-1,5-benzodiazepine: Crystal structure, Hirshfeld surface analysis and theoretical study Source: ResearchG
  • Title: 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 Source: PubChem URL:[Link]
  • Title: X-Ray Crystallography of Chemical Compounds Source: National Institutes of Health (NIH) URL:[Link]
  • Title: X-ray Crystallography of Chemical Compounds Source: PubMed URL:[Link]
  • Title: Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde Source: Oriental Journal of Chemistry URL:[Link]
  • Title: X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Deriv
  • Title: Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridiz
  • Title: SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II)
  • Title: #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening Source: Journal of Pharmaceutical Chemistry URL:[Link]

Sources

Efficacy comparison of catalysts for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts unique physicochemical properties. The efficient and regioselective synthesis of this molecule is a topic of significant interest. This guide provides a comprehensive comparison of various catalytic methods for the synthesis of this compound, primarily focusing on the ortho-formylation of 3-(trifluoromethyl)phenol. We delve into the efficacy of established methodologies such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, alongside other catalytic approaches. The discussion is grounded in mechanistic principles, supported by experimental data, and designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of a Fluorinated Building Block

The incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (-CF₃) group, in particular, is a highly sought-after moiety in medicinal chemistry.[1] this compound serves as a critical precursor for constructing more complex molecular architectures that leverage these benefits. Its synthesis, however, presents a challenge in achieving high regioselectivity, particularly in directing the formyl group to the ortho position relative to the hydroxyl group, which is sterically hindered and electronically influenced by the adjacent -CF₃ group.

This guide will compare the leading catalytic strategies for this synthesis, evaluating them based on yield, selectivity, reaction conditions, and catalyst accessibility.

Overview of Synthetic Strategies

The primary route to this compound is the electrophilic formylation of 3-(trifluoromethyl)phenol. The key challenge lies in controlling the regioselectivity of the formylation reaction. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. This electronic interplay dictates the feasibility and outcome of different catalytic approaches.

The main strategies discussed are:

  • Reimer-Tiemann Reaction: Utilizes a dichlorocarbene intermediate generated in situ.

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions.

  • Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically generated from DMF and POCl₃.

  • Magnesium-Chelated Directed Formylation: A method using paraformaldehyde with magnesium dichloride-triethylamine to achieve high ortho-selectivity.

  • Oxidation of the Corresponding Benzyl Alcohol: A two-step approach involving the initial synthesis of (4-hydroxy-2-(trifluoromethyl)phenyl)methanol followed by its oxidation.

Catalyst Efficacy and Performance Comparison

The choice of catalyst and reaction conditions is paramount to achieving a high yield and the desired regioselectivity for the ortho-isomer. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, often necessitating harsher conditions or more potent catalytic systems compared to simple phenols.

Classic Formylation Reactions

These named reactions are staples in aromatic chemistry, but their efficacy varies significantly with substituted phenols.

Reaction Catalyst/Reagent Typical Conditions Ortho/Para Selectivity Yield Advantages Disadvantages
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Biphasic, elevated temp. (~60-70°C)[2][3]Predominantly ortho, but para-isomer is a common byproduct.[4][5]Generally low to moderate.Readily available and inexpensive reagents.Often inefficient with low yields; harsh basic conditions can be incompatible with sensitive substrates; formation of byproducts.[5][6]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA, Acetic Acid)Acidic medium, heat.[7][8]Highly ortho-selective.[6][8]Variable, can be high for activated phenols (up to 95% for some substrates).[7]Good ortho-selectivity; avoids chlorinated reagents.Inefficient for deactivated rings; complex reaction mechanism with multiple steps.[6][9]
Vilsmeier-Haack DMF, POCl₃Anhydrous, often at 0°C to room temp.[10]Para-selectivity is often favored for phenols, making it less suitable for this target.[11]Moderate to good.Effective for many electron-rich aromatics.[12][13]Poor ortho-selectivity for phenols; harsh, acidic, and dehydrating conditions.[11]
Directed Ortho-Formylation

To overcome the selectivity issues of classical methods, strategies that utilize metal chelation to direct the formylation to the ortho position have been developed.

Reaction Catalyst/Reagent Typical Conditions Ortho/Para Selectivity Yield Advantages Disadvantages
Mg-Chelated Formylation Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Reflux in acetonitrile or CH₂Cl₂.[14]Excellent ortho-selectivity.[14]Good to excellent (e.g., 89% for 4-chlorophenol).[14]High regioselectivity; milder than many alternatives; avoids strong acids/bases.May be sluggish for phenols with strongly electron-withdrawing groups.[14]
TiCl₄-Mediated Formylation Dichloromethyl methyl ether, TiCl₄Anhydrous CH₂Cl₂, low temp. (0°C).[11]Excellent ortho-selectivity (82:18 ortho:para for 3,5-dimethoxyphenol).[11]High (up to 94%).[11]High yield and regioselectivity.Requires stoichiometric amounts of a strong Lewis acid; moisture-sensitive reagents.
Oxidation Approach

An alternative strategy involves synthesizing the corresponding benzyl alcohol and then oxidizing it to the aldehyde. This avoids the challenges of direct regioselective formylation.

Reaction Step Catalyst/Reagent Typical Conditions Yield Advantages Disadvantages
Oxidation of Benzyl Alcohol Nitroxide catalysts (e.g., TEMPO derivatives), Terminal Oxidant (e.g., NaOCl)[15]Acetonitrile/water mix.[15]Good to excellent.[15]High-yielding; mild conditions; avoids regioselectivity issues at the formylation stage.Requires a two-step synthesis from the phenol; synthesis of the starting alcohol is an additional consideration.

Experimental Protocols

The following protocols are representative methodologies. Researchers should optimize conditions for their specific setup and scale.

Protocol 1: Mg-Chelated Directed Ortho-Formylation of 3-(Trifluoromethyl)phenol

This method is recommended for its high ortho-selectivity and relatively mild conditions.[14]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3-(trifluoromethyl)phenol, MgCl₂, and acetonitrile to a dry flask. B 2. Add triethylamine (Et₃N) and stir to form phenoxide. A->B C 3. Add paraformaldehyde. B->C D 4. Heat the mixture under reflux for 2-4 h. C->D E 5. Monitor reaction progress by TLC/GC-MS. D->E F 6. Cool, quench with aq. HCl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash organic layer, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for Mg-chelated ortho-formylation.

Methodology:

  • To a dry, nitrogen-purged round-bottom flask, add 3-(trifluoromethyl)phenol (1 equiv.), anhydrous magnesium dichloride (MgCl₂, 1.1 equiv.), and anhydrous acetonitrile (approx. 10 mL per mmol of phenol).

  • Stir the suspension and add triethylamine (2.5 equiv.) dropwise. Stir for 30 minutes at room temperature. A magnesium phenoxide complex will form.

  • Add paraformaldehyde (2.5 equiv.) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding 1 M aqueous HCl until the mixture is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Reimer-Tiemann Reaction

This classic protocol is often attempted due to its simplicity, though yields can be modest.[4][5]

Methodology:

  • Dissolve 3-(trifluoromethyl)phenol (1 equiv.) in a 20% aqueous solution of sodium hydroxide (4 equiv.).

  • Heat the solution to 60-65°C with vigorous stirring.

  • Add chloroform (1.5 equiv.) dropwise over 1 hour, maintaining the temperature. The mixture will become thick.

  • After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify carefully with dilute hydrochloric acid to pH 4-5.

  • Perform a steam distillation to separate the product from non-volatile tars. The ortho-isomer (product) is more volatile than the para-isomer.

  • Alternatively, extract the acidified mixture with diethyl ether, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting oil by column chromatography to separate the ortho and para isomers.

Mechanistic Insights and Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The high ortho-selectivity of the Mg-chelated method stems from the formation of a six-membered transition state.

Mechanism of Mg-Chelated Ortho-Formylation:

G Phenol 3-(CF₃)Phenol Phenoxide Mg-Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base MgCl₂ / Et₃N TS Six-membered Transition State Phenoxide->TS Chelation & Coordination Paraform Paraformaldehyde Paraform->TS Chelation & Coordination Product Ortho-formylated Product TS->Product Formylation & Work-up

Caption: Chelation-controlled mechanism for ortho-formylation.

In this mechanism, the magnesium ion coordinates to both the phenolic oxygen and the oxygen of a formaldehyde monomer (from paraformaldehyde). This pre-organizes the reactants into a rigid six-membered transition state, forcing the electrophilic formaldehyde to attack the sterically accessible ortho position. This chelation control is the key to overcoming the inherent electronic preference for the para position, leading to high regioselectivity.

In contrast, the Reimer-Tiemann reaction proceeds via a free, highly reactive dichlorocarbene (:CCl₂) intermediate.[2][5] While there is some electrostatic attraction between the phenoxide oxygen and the electrophilic carbene that favors ortho attack, the intermediate is less constrained, often leading to a mixture of ortho and para products.[4]

Conclusion and Future Outlook

For the synthesis of this compound, catalytic methods that employ chelation to direct ortho-formylation offer superior performance in terms of both yield and regioselectivity compared to classic electrophilic substitution reactions. The MgCl₂/Et₃N system with paraformaldehyde stands out as a practical, high-yielding, and selective method.[14] While the Reimer-Tiemann and Duff reactions are historically significant, their application to this specific substrate is hampered by lower yields and potential side reactions.

Future research will likely focus on developing even milder and more efficient catalytic systems. This could involve exploring other Lewis acid catalysts for directed formylation or developing novel biocatalytic routes that can operate under environmentally benign conditions. As the demand for complex fluorinated molecules grows, robust and scalable synthetic methods will remain a critical area of scientific inquiry.

References

  • (Reference details to be populated based on specific papers found for each method)
  • Duff, J. C. J. Chem. Soc., 1941, 547. [Link]
  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254. [Link]
  • (Reference for oxid
  • Ogata, Y., et al. The kinetics of the Duff reaction. Tetrahedron1968, 24 (14), 5001-5010. [Link]
  • (Reference for Vilsmeier-Haack reaction on phenols)
  • Wikipedia contributors. Duff reaction. Wikipedia, The Free Encyclopedia. [Link]
  • (Reference for bioc
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • (Reference for TiCl4 method)
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Wikipedia contributors. Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Brancour, C., et al. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Lett.2005, 46 (37), 6353-6355. [Link]
  • Organic Chemistry Portal. Vilsmeier Reaction. [Link]
  • (Placeholder)
  • (Placeholder)
  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]
  • J&K Scientific LLC. Reimer-Tiemann Reaction. [Link]
  • (Placeholder)
  • Allen Institute.
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • (Placeholder)
  • Wiesen, S., et al. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. Eur. J. Org. Chem.2018, 2018 (44), 6129-6136. [Link]
  • (Placeholder)
  • (Placeholder)
  • Zhang, C., et al. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. J. Am. Chem. Soc.2023, 145 (1), 359–368. [Link]
  • (Placeholder)
  • Hofsløkken, N. U.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999, 53, 258-262. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that dictates efficiency, scalability, and the ultimate biological activity of the target molecules. 4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a valuable reagent, prized for the unique electronic properties conferred by its substituents. The electron-withdrawing trifluoromethyl group at the ortho position enhances the electrophilicity of the aldehyde, while the para-hydroxy group provides a handle for further functionalization and can modulate bioactivity. However, strategic synthesis design often necessitates the consideration of alternative reagents to fine-tune steric and electronic properties, explore different substitution patterns for structure-activity relationship (SAR) studies, or to navigate synthetic challenges.

This guide provides an in-depth, objective comparison of this compound with viable alternative reagents. We will delve into their comparative performance in key synthetic transformations, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your research.

Understanding the Reactivity Landscape: The Role of Substituents

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic and steric nature of its substituents. In this compound, the potent electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The para-hydroxy group (-OH), being an electron-donating group by resonance, can partially mitigate this effect, but the inductive effect of the -CF₃ group generally dominates, leading to a highly reactive aldehyde.

This interplay of electronic effects is a key consideration when selecting an alternative. The choice of an alternative will depend on whether the goal is to enhance or attenuate reactivity, introduce different steric bulk, or explore alternative substitution patterns for biological screening.

Comparative Analysis of Alternative Reagents

This section provides a comparative overview of selected alternatives to this compound. The choice of alternatives is based on structural similarity and the potential to achieve similar synthetic outcomes.

Structurally Isomeric Alternative: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

A common alternative to consider is the isomeric 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. The primary difference lies in the position of the trifluoromethyl group, which has significant implications for both steric hindrance and electronic effects.

Electronic Effects: In the 3-position, the trifluoromethyl group primarily exerts a strong inductive electron-withdrawing effect (-I). In the 2-position, it also exerts a -I effect, but its proximity to the aldehyde can lead to through-space electronic interactions. Generally, the electron-withdrawing effect is more pronounced from the ortho and para positions compared to the meta position.

Steric Effects: The ortho-trifluoromethyl group in the parent compound presents significant steric hindrance around the aldehyde functionality. This can be advantageous in some reactions by influencing stereoselectivity, but it can also hinder the approach of bulky nucleophiles. The meta-position of the -CF₃ group in the alternative presents less steric congestion around the reaction center.

Performance Comparison in Key Reactions:

While direct side-by-side comparative studies are limited, we can infer the relative performance based on general principles of organic chemistry.

Reaction TypeThis compound4-Hydroxy-3-(trifluoromethyl)benzaldehydeRationale
Nucleophilic Addition High reactivity due to ortho -CF₃ group.High reactivity, potentially slightly lower than the 2-isomer due to the meta position of the -CF₃ group.The electron-withdrawing effect of the -CF₃ group is generally stronger from the ortho position.
Condensation Reactions Good yields, but may be sterically hindered with bulky partners.Potentially higher yields with bulky reagents due to reduced steric hindrance.The ortho-CF₃ group can impede the approach of large nucleophiles or the formation of bulky transition states.
Ortho-lithiation The ortho position is blocked.The ortho position to the hydroxyl group is available for directed metalation.This allows for further functionalization at a different position on the aromatic ring.
Alternative with a Different Halogen Moiety: 4-Hydroxy-2-chlorobenzaldehyde

Replacing the trifluoromethyl group with a chlorine atom offers another avenue for modulating reactivity and exploring SAR.

Electronic Effects: Chlorine is also an electron-withdrawing group, but its effect is less pronounced than that of the trifluoromethyl group. This will result in a less electrophilic carbonyl carbon compared to this compound.

Steric Effects: The steric bulk of a chlorine atom is significantly less than that of a trifluoromethyl group.

Performance Comparison in Key Reactions:

Reaction TypeThis compound4-Hydroxy-2-chlorobenzaldehydeRationale
Nucleophilic Addition Higher reactivity.Lower reactivity.The -CF₃ group is a much stronger electron-withdrawing group than -Cl.
Condensation Reactions Generally higher yields due to increased electrophilicity.Lower yields may be observed due to reduced reactivity of the aldehyde.A more electrophilic aldehyde will react faster and more completely in condensation reactions.
Alternative with a Different Electronic Profile: 4-Hydroxy-2-methoxybenzaldehyde

Introducing an electron-donating methoxy group at the 2-position provides a contrasting electronic profile.

Electronic Effects: The methoxy group is electron-donating through resonance (+M effect), which will decrease the electrophilicity of the carbonyl carbon.

Performance Comparison in Key Reactions:

Reaction TypeThis compound4-Hydroxy-2-methoxybenzaldehydeRationale
Nucleophilic Addition High reactivity.Significantly lower reactivity.The electron-donating methoxy group deactivates the aldehyde towards nucleophilic attack.
Condensation Reactions High yields.Lower yields and slower reaction rates are expected.The reduced electrophilicity of the aldehyde will disfavor the reaction.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for common reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone derivative from a substituted benzaldehyde and acetophenone.

Materials:

  • Substituted Benzaldehyde (e.g., this compound) (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1.0 mmol) in ethanol (10 mL).

  • Add the substituted benzaldehyde (1.0 mmol) to the solution.

  • While stirring at room temperature, add an aqueous solution of NaOH (10%) dropwise until the solution becomes cloudy.

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Knoevenagel Condensation

This protocol outlines the condensation of a substituted benzaldehyde with an active methylene compound like malononitrile.

Materials:

  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Wittig Reaction

This protocol describes the olefination of a substituted benzaldehyde using a phosphonium ylide.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi dropwise. A color change to deep red/orange indicates ylide formation. Stir for 1 hour at 0 °C.

  • In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualization of Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Electronic Effects of Substituents

electronic_effects cluster_withdrawing Electron-Withdrawing Groups cluster_donating Electron-Donating Groups CF3 -CF3 (Strong) Aldehyde Aldehyde Carbonyl (Electrophilic Center) CF3->Aldehyde Increases Electrophilicity (Inductive Effect) Cl -Cl (Moderate) Cl->Aldehyde Increases Electrophilicity (Inductive Effect) OH -OH (Moderate) OH->Aldehyde Decreases Electrophilicity (Resonance Effect) OCH3 -OCH3 (Strong) OCH3->Aldehyde Decreases Electrophilicity (Resonance Effect)

Caption: Electronic influence of substituents on aldehyde reactivity.

Diagram 2: General Workflow for Reagent Comparison

workflow start Define Synthetic Goal reagent_selection Select Aldehyde Reagent: - this compound - Alternatives start->reagent_selection reaction_setup Set up Parallel Reactions (Identical Conditions) reagent_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Work-up and Isolation monitoring->workup analysis Analyze Results: - Yield - Purity - Reaction Time workup->analysis conclusion Draw Conclusion on Optimal Reagent analysis->conclusion

Caption: Experimental workflow for comparing alternative reagents.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. However, a thorough understanding of its reactivity in the context of available alternatives is crucial for strategic and efficient molecular design. The choice between this compound and its analogues, such as its 3-substituted isomer, or derivatives with different electronic and steric profiles, will ultimately depend on the specific goals of the synthesis. By considering the electronic and steric effects of the substituents and utilizing the provided experimental guidelines, researchers can make informed decisions to optimize their synthetic routes and accelerate the discovery of novel bioactive compounds.

References

  • A comprehensive list of references will be compiled based on the specific literature used to source the data and protocols. Given the nature of this guide as a synthesis of established chemical principles and generalized protocols, specific citations would be tied to direct data points if available in the searched literature. For the purpose of this guide, the references would include foundational organic chemistry textbooks and relevant review articles on the reactivity of substituted benzaldehydes.

A Comprehensive Guide to the Electronic Properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise understanding of a molecule's electronic architecture is paramount. It governs reactivity, intermolecular interactions, and ultimately, its biological activity and material properties. This guide provides an in-depth, DFT-based comparative analysis of the electronic properties of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a molecule of significant interest due to its unique combination of electron-donating (hydroxyl) and strongly electron-withdrawing (trifluoromethyl) groups.

While direct, comprehensive experimental and computational studies on this specific isomer are nascent, this guide synthesizes established Density Functional Theory (DFT) protocols and comparative data from analogous structures to provide a robust predictive overview. This approach is designed for researchers, scientists, and drug development professionals, offering both a methodological framework and actionable insights into the electronic behavior of this important chemical scaffold.

The Rationale: Why Electronic Properties Matter

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to its chemical behavior. For a molecule like this compound, these properties dictate:

  • Reactivity: The locations of electron-rich and electron-poor regions determine how the molecule will interact with biological targets or other reactants.

  • Intermolecular Interactions: The molecular electrostatic potential is a key determinant of non-covalent interactions, such as hydrogen bonding and stacking, which are critical for drug-receptor binding.

  • Spectroscopic Signature: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) corresponds to the electronic absorption properties of the molecule, which can be observed using UV-Vis spectroscopy.

DFT has emerged as a powerful tool for elucidating these properties with a high degree of accuracy, providing insights that are often difficult to obtain through experimental methods alone.

Methodological Blueprint: A Validated DFT Protocol

To ensure the scientific integrity of this analysis, we will outline a robust and widely accepted DFT protocol for studying benzaldehyde derivatives. This protocol is based on numerous successful studies of similar molecules.[1][2][3][4]

Computational Details

The following computational setup is recommended for obtaining reliable electronic properties of this compound:

  • Software: Gaussian 09 or a more recent version.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional). This functional is known for its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and molecules with lone pairs, and polarization functions (d,p) to correctly model the shape of the electron density.

  • Solvation Model: The effect of a solvent (e.g., methanol, ethanol) can be incorporated using the Polarizable Continuum Model (PCM) to provide a more realistic representation of the molecule's behavior in solution.

Key Analyses to be Performed
  • Geometry Optimization: The first step is to find the lowest energy structure of the molecule.

  • Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. The HOMO-LUMO gap is a critical parameter for determining chemical reactivity and stability.[5][6]

  • Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[7][8]

Predicted Electronic Properties of this compound

Based on the established methodology and data from related compounds, we can predict the key electronic properties of this compound.

Frontier Molecular Orbitals (FMOs)

The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the aldehyde group and the trifluoromethyl group, which are strong electron acceptors.

The presence of the strongly electron-withdrawing CF3 group is predicted to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO energy gap. A smaller gap suggests higher chemical reactivity and a propensity for the molecule to engage in charge-transfer interactions.[4][9]

Molecular Electrostatic Potential (MEP)

The MEP surface is predicted to show a region of high negative potential (red/yellow) around the oxygen atoms of the aldehyde and hydroxyl groups, indicating these are the primary sites for electrophilic attack. A region of positive potential (blue) is expected around the hydrogen atom of the hydroxyl group and the aldehyde proton, making them susceptible to nucleophilic attack. The trifluoromethyl group will create a region of significantly positive potential due to the high electronegativity of the fluorine atoms.

Comparative Analysis: Benchmarking Against Alternatives

To provide context, we will compare the predicted electronic properties of this compound with those of related, well-studied benzaldehyde derivatives.

Comparison with Isomers and Analogs
MoleculeKey Structural DifferencePredicted Impact on Electronic Properties
4-Hydroxybenzaldehyde Lacks the CF3 groupLarger HOMO-LUMO gap, less pronounced positive potential on the ring.[10]
4-(Trifluoromethyl)benzaldehyde Lacks the hydroxyl groupHigher LUMO energy, less negative potential on the ring.[11][12]
2-Fluoro-4-hydroxybenzaldehyde F instead of CF3Less electron-withdrawing than CF3, leading to a larger HOMO-LUMO gap.[13]
4-Hydroxy-3-(trifluoromethyl)benzaldehyde Isomeric position of CF3Altered dipole moment and MEP surface due to different vector addition of group dipoles.[14]

This comparative table highlights how the interplay of electron-donating and -withdrawing groups at different positions on the benzaldehyde scaffold fine-tunes the electronic properties.

Experimental Data Correlation

While specific experimental data for this compound is limited, DFT calculations on similar molecules have shown good correlation with experimental results. For instance, the calculated UV-Vis absorption maxima, which are related to the HOMO-LUMO gap, typically agree well with experimental spectra.[2][3] Similarly, calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra to confirm structural assignments.[1][15]

Workflow Input Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq FMO FMO Analysis (HOMO, LUMO, Gap) Freq->FMO MEP MEP Surface Freq->MEP NBO NBO Analysis Freq->NBO Output Predicted Electronic Properties FMO->Output MEP->Output NBO->Output

Conclusion and Future Directions

This guide provides a comprehensive, DFT-based framework for understanding and predicting the electronic properties of this compound. By leveraging established computational protocols and comparative data, we have elucidated its likely electronic architecture, highlighting the key roles of its functional groups.

The predicted small HOMO-LUMO gap and distinct MEP surface suggest that this molecule is a promising candidate for applications where charge transfer and specific intermolecular interactions are important, such as in the design of novel pharmaceuticals and functional materials.

Future work should focus on obtaining experimental data (e.g., UV-Vis, FT-IR, and single-crystal X-ray diffraction) for this compound to validate and refine these theoretical predictions. Such a synergistic approach, combining the predictive power of DFT with the empirical validation of experimental work, is the gold standard in modern chemical research.

References

  • Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method. PubMed.
  • Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. Kissei Pharmaceutical Co., Ltd.
  • Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science.
  • A Density Functional Theory Study of 4-OH Aldehydes. MDPI.
  • Computational studies on the structure, first-order hyperpolarizability, homo-lumo analyses of 3, 4-dichlorobenzaldehyde and 4-methoxy-3-methyl benzaldehyde based on density functional theory studies.
  • Natural Bond Orbital (NBO) Analysis. Gaussian.
  • Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach. Journal of Chemical and Pharmaceutical Research.
  • Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study. Beilstein Journal of Organic Chemistry.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.
  • Frontier molecular orbital theory. Wikipedia.
  • Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Longdom Publishing.
  • A Comparative Guide to 2-[4-(trifluoromethyl)phenyl]benzaldehyde and Its Analogs in Synthetic and Medicinal Chemistry. Benchchem.
  • 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996. PubChem.
  • Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry.
  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • 4-Trifluoromethylbenzaldehyde. Wikipedia.
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593. PubChem.
  • Exploring 3-(Trifluoromethyl)
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • This compound. Biotuva Life Sciences.
  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
  • Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory. [No Source Found].
  • Correlation data of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide via spectroscopic methods and Density Functional Theory studies.
  • A study of the anti-corrosion effect of new organic compounds of the typebenzimidazolium derivatives. Analytical and Bioanalytical Electrochemistry.
  • Synthesis, Crystal Structure and Spectroscopic and Hirshfeld Surface Analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde. PubMed.
  • 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). PubChemLite.
  • Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals. Fisher Scientific.
  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine.
  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. PubChem.
  • Dimer of 2-(trifluoromethyl)benzaldehyde | C16H10F6O2 | CID 159212343.

Sources

Validating the structure of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Senior Application Scientist's Guide to Validating the Structure of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde Reaction Products

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in this arena, serving as a versatile precursor for a wide array of complex molecules. However, the unique electronic effects of the trifluoromethyl group can influence reaction pathways, leading to a variety of potential products. Therefore, rigorous structural validation of these products is not merely a procedural step but a cornerstone of reliable and reproducible research.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of reaction products derived from this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering insights honed from years of practical application in the field. Our focus is on creating a self-validating system of protocols, ensuring the integrity and trustworthiness of your results.

No single analytical technique can provide a complete structural picture. Instead, a synergistic combination of spectroscopic and spectrometric methods is essential for unambiguous characterization. For derivatives of this compound, our primary toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Structural Validation

A Technical Guide to Investigating the Cross-Reactivity of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a compound of interest in various research and development pipelines. In the absence of direct published cross-reactivity studies for this specific molecule, this document outlines a predictive rationale and a robust, two-pronged experimental strategy to thoroughly characterize its interaction profile.

Introduction: The Rationale for Cross-Reactivity Assessment

This compound is a substituted aromatic aldehyde with potential applications as a synthetic intermediate in pharmaceuticals and other specialty chemicals. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a potent electron-withdrawing trifluoromethyl group, necessitates a careful evaluation of its potential for non-specific binding and covalent modification of biological macromolecules. Such cross-reactivity can lead to unforeseen biological effects, including immunogenicity and off-target toxicity, which are critical considerations in drug development and chemical biology.

The primary driver for this concern is the chemical reactivity inherent in the molecule's structure. The trifluoromethyl (-CF3) group at the ortho position significantly increases the electrophilicity of the carbonyl carbon of the aldehyde.[1][2][3] This heightened electrophilicity makes the aldehyde group more susceptible to nucleophilic attack from amino acid residues in proteins, such as the primary amine of lysine, potentially leading to the formation of stable Schiff bases.[4][5][6][7] Understanding and quantifying this potential for interaction is the central objective of the studies proposed herein.

Predictive Analysis of Reactivity

The reactivity of the aldehyde in this compound is modulated by two key substituents:

  • Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 substituent enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted benzaldehyde.[1][2][8]

  • Hydroxyl Group (-OH): The hydroxyl group at the para position is an electron-donating group by resonance, which could partially mitigate the electron-withdrawing effect of the -CF3 group. However, the inductive effect of the ortho -CF3 group is expected to be the dominant factor in activating the aldehyde.

Based on these structural features, we can predict that this compound will exhibit a higher propensity for reacting with biological nucleophiles than benzaldehyde or its non-fluorinated hydroxy-substituted analogues.

A Dual-Strategy Approach to Experimental Cross-Reactivity Profiling

To provide a comprehensive assessment of cross-reactivity, we propose a two-pronged approach:

  • Immunoassay-Based Specificity Profiling: To evaluate non-covalent binding and generate a specific detection method for the molecule.

  • Reactive Metabolite and Covalent Binding Assessment: To investigate the potential for irreversible covalent modification of proteins.

Strategy 1: Immunoassay-Based Specificity Profiling

A competitive immunoassay is a highly sensitive method for detecting small molecules and assessing the specificity of their interactions.[9] This involves generating antibodies that specifically recognize this compound and then using these antibodies to test for cross-reactivity against a panel of structurally related molecules.

Experimental Protocol: Competitive ELISA Development
  • Hapten Synthesis and Carrier Protein Conjugation:

    • Rationale: Small molecules like this compound are not immunogenic on their own and must be covalently attached to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to elicit an antibody response.[10][11][12]

    • Procedure:

      • Synthesize a derivative of this compound that incorporates a spacer arm with a terminal carboxylic acid or amine group. This is crucial for conjugation and to present the hapten to the immune system.[13][14]

      • Activate the carrier protein (BSA or KLH) with an appropriate crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to facilitate amide bond formation with the hapten derivative.

      • React the activated carrier protein with the hapten derivative.

      • Purify the resulting conjugate by dialysis to remove unreacted hapten and crosslinkers.

      • Characterize the conjugate to determine the hapten-to-protein ratio using techniques like MALDI-TOF mass spectrometry.[14]

  • Antibody Production and Characterization:

    • Procedure:

      • Immunize host animals (e.g., rabbits or mice) with the hapten-KLH conjugate.

      • Collect antisera and purify the polyclonal antibodies using protein A/G affinity chromatography.

      • Characterize the antibody titer and specificity using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.

  • Competitive ELISA for Cross-Reactivity Testing:

    • Procedure:

      • Coat a 96-well plate with the hapten-BSA conjugate.

      • In a separate plate, pre-incubate a fixed concentration of the purified antibody with varying concentrations of the free this compound (the analyte) or potential cross-reactants.

      • Transfer the antibody-analyte mixture to the coated plate and incubate.

      • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add the enzyme substrate and measure the resulting signal. A lower signal indicates greater competition and thus higher affinity of the antibody for the free analyte.

      • Calculate the IC50 (the concentration of analyte that causes 50% inhibition of signal) for the target molecule and each potential cross-reactant. The percent cross-reactivity can be calculated as: (% Cross-Reactivity) = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100.

Hypothetical Data Presentation
CompoundStructureIC50 (nM)% Cross-Reactivity
This compound 15 100%
4-Hydroxybenzaldehyde1,5001%
2-(Trifluoromethyl)benzaldehyde7520%
Benzaldehyde>10,000<0.1%
Salicylic Acid>10,000<0.1%

Table 1: Hypothetical cross-reactivity data from a competitive ELISA. This table illustrates how the specificity of the antibody for the target molecule would be compared against structurally similar compounds.

Workflow Visualization

Immunoassay_Workflow cluster_AntigenPrep Antigen Preparation cluster_AntibodyProd Antibody Production cluster_Assay Competitive ELISA Hapten Hapten Synthesis (Molecule + Spacer Arm) Conjugation EDC/NHS Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification Competition Competition Reaction (Antibody + Analyte) Purification->Competition Coating Plate Coating (Hapten-BSA) Coating->Competition Detection Detection & Analysis Competition->Detection

Caption: Workflow for immunoassay-based cross-reactivity profiling.

Strategy 2: Reactive Metabolite and Covalent Binding Assessment

This strategy aims to determine if this compound can form covalent adducts with proteins, either directly or after metabolic activation. The high reactivity of the aldehyde group suggests the potential for direct covalent binding to nucleophilic amino acid residues.

Experimental Protocol: In Vitro Covalent Binding Study
  • Incubation with Liver Microsomes:

    • Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics. This step assesses if the parent compound is metabolized to a more reactive species.[15][16][17]

    • Procedure:

      • Incubate this compound with human liver microsomes in the presence of NADPH (to initiate metabolism) and a trapping agent like glutathione (GSH).[18] GSH is a nucleophilic tripeptide that can trap reactive electrophiles, forming stable adducts that can be detected by mass spectrometry.[19]

      • Include control incubations without NADPH to assess direct (non-metabolic) covalent binding.

      • After incubation, precipitate the proteins and analyze the supernatant for GSH adducts using LC-MS/MS.

  • Covalent Binding to Proteins:

    • Rationale: This step directly measures the extent of covalent binding to microsomal proteins.

    • Procedure:

      • After incubation (as described above, but without GSH), extensively wash the precipitated proteins to remove any non-covalently bound compound.

      • Hydrolyze the proteins into their constituent amino acids using enzymatic digestion (e.g., with pronase).[20]

      • Analyze the hydrolysate by LC-MS/MS to identify and quantify any modified amino acids (e.g., adducts with lysine or cysteine).[21][22]

  • LC-MS/MS Analysis:

    • Rationale: High-resolution mass spectrometry provides the sensitivity and specificity needed to detect and identify the low levels of adducts formed.[20][23]

    • Procedure:

      • For GSH adducts, use precursor ion scanning or neutral loss scanning methods that are specific for GSH-related fragments.

      • For protein adducts, use open-mass searching algorithms to identify peptides or amino acids with unexpected mass shifts corresponding to the addition of the test compound or its metabolite.[21]

Hypothetical Data Presentation
ConditionAnalyte DetectedProposed StructureInterpretation
+NADPH, +GSHGSH-adduct (m/z = ...)Indicates formation of a reactive metabolite.
-NADPH, +GSHNo adduct detectedN/AParent compound is not reactive with GSH.
Microsomes, -NADPHLysine-adduct (m/z = ...)Direct covalent binding via Schiff base formation.
Microsomes, +NADPHLysine-adduct (m/z = ...)Covalent binding of the parent compound.

Table 2: Hypothetical results from the covalent binding assessment. This table illustrates how different experimental conditions can elucidate the mechanism of covalent binding (direct vs. metabolically-activated).

Workflow Visualization

Covalent_Binding_Workflow cluster_GSH GSH Trapping Arm cluster_Protein Protein Adduct Arm Compound This compound Microsomes Liver Microsomes (+/- NADPH) Compound->Microsomes GSH Add Glutathione (GSH) Microsomes->GSH Precipitate Protein Precipitation & Washing Microsomes->Precipitate Analysis_GSH LC-MS/MS Analysis (Supernatant) GSH->Analysis_GSH Result_GSH Identify Reactive Metabolites Analysis_GSH->Result_GSH Hydrolysis Protein Hydrolysis (Pronase) Precipitate->Hydrolysis Analysis_Protein LC-MS/MS Analysis (Hydrolysate) Hydrolysis->Analysis_Protein Result_Protein Identify Covalent Protein Adducts Analysis_Protein->Result_Protein

Sources

A Senior Application Scientist's Guide to 2-, 3-, and 4-(Trifluoromethyl)benzaldehyde Isomers: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic campaign. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. When this powerful electron-withdrawing group is appended to the versatile benzaldehyde scaffold, the resulting positional isomers—2-, 3-, and 4-(trifluoromethyl)benzaldehyde—present a compelling case study in the interplay of electronic and steric effects. This guide offers an in-depth, objective comparison of these three isomers, grounded in experimental data and field-proven insights to empower your synthetic strategies.

Physicochemical Properties: More Than Just Positional Isomers

The seemingly subtle shift of the CF₃ group around the aromatic ring gives rise to distinct physicochemical properties that have tangible impacts on reaction setup, solvent choice, and purification. A summary of these key properties is presented in Table 1.

Property2-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehyde
CAS Number 447-61-0[1]454-89-7[2][3]455-19-6[4][5]
Molecular Formula C₈H₅F₃OC₈H₅F₃O[3]C₈H₅F₃O[5][6]
Molecular Weight 174.12 g/mol [1]174.12 g/mol [3]174.12 g/mol [5][6]
Appearance Clear colorless to slightly yellow liquid[1]Clear colorless to very slightly orange liquid[3]Colorless oil/liquid[5]
Boiling Point 70-71 °C at 16 mmHg[1]83-86 °C at 30 mmHg[3]66-67 °C at 13 mmHg[6]
Density 1.32 g/mL at 25 °C1.301 g/mL at 25 °C[3]1.275 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.466n20/D 1.465[3]n20/D 1.463[5][6]

Table 1: Comparative Physicochemical Properties of (Trifluoromethyl)benzaldehyde Isomers.

Insight & Causality: The variation in boiling points and densities can be attributed to differences in intermolecular forces and molecular packing, influenced by the isomer's dipole moment and symmetry. It is crucial to note that these isomers are often air-sensitive, necessitating storage under an inert atmosphere to prevent oxidation to the corresponding benzoic acids.[1]

Spectroscopic Signatures for Unambiguous Identification

While mass spectrometry will yield an identical molecular weight for all three isomers, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive fingerprints for each.

  • ¹H NMR: The aromatic region will display distinct splitting patterns and chemical shifts for each isomer, allowing for clear differentiation. The aldehyde proton will typically appear as a singlet between δ 9.5 and 10.5 ppm.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the CF₃ group, providing another layer of identification.

  • ¹⁹F NMR: A singlet is expected for the CF₃ group in all isomers, but its chemical shift will vary based on its position on the ring.

  • IR Spectroscopy: All isomers will exhibit a strong carbonyl (C=O) stretch in the region of 1690-1715 cm⁻¹ and prominent C-F stretching bands.

Reactivity Profiles: A Tale of Electronic Activation and Steric Hindrance

The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while significantly activating the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.[7][8][9] However, the positional isomerism creates a clear hierarchy in reactivity.

General Reactivity Trend (Nucleophilic Addition): 4-(Trifluoromethyl)benzaldehyde > 3-(Trifluoromethyl)benzaldehyde > 2-(Trifluoromethyl)benzaldehyde

This trend is a direct consequence of the interplay between:

  • Electronic Effects: The CF₃ group at the para position (4-isomer) exerts the strongest electron-withdrawing effect on the carbonyl carbon through both induction and resonance, maximizing its electrophilicity.[7] The meta position (3-isomer) allows for a strong inductive effect, while the ortho position (2-isomer) also has a strong electron-withdrawing effect.[7][8]

  • Steric Effects: The ortho isomer suffers from significant steric hindrance due to the proximity of the bulky CF₃ group to the aldehyde, impeding the approach of nucleophiles.[8]

G cluster_reactivity Comparative Reactivity in Nucleophilic Addition cluster_factors Governing Factors 4-Isomer 4-(CF3)benzaldehyde (High Reactivity) Electronic Electronic Activation (Strongest in 4-isomer) 4-Isomer->Electronic Dominant Factor 3-Isomer 3-(CF3)benzaldehyde (Moderate Reactivity) 3-Isomer->Electronic Strong Inductive Effect 2-Isomer 2-(CF3)benzaldehyde (Low Reactivity) Steric Steric Hindrance (Significant in 2-isomer) 2-Isomer->Steric Dominant Factor

Caption: Factors influencing the reactivity of (trifluoromethyl)benzaldehyde isomers.

Case Study: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a staple for the synthesis of alkenes. The performance of the trifluoromethylbenzaldehyde isomers in this reaction provides a clear, quantitative illustration of their relative reactivities.

IsomerTypical YieldTypical Reaction Time
4-(Trifluoromethyl)benzaldehyde >95%1-2 hours
3-(Trifluoromethyl)benzaldehyde >95%1-2 hours
2-(Trifluoromethyl)benzaldehyde ~90%>4 hours

Table 2: Comparative Performance in a Horner-Wadsworth-Emmons Reaction. [8]

Insight & Causality: The data clearly shows that the para and meta isomers exhibit superior reactivity, affording excellent yields in a shorter timeframe. The ortho isomer, while still effective, requires a longer reaction time to achieve a slightly lower yield, a direct consequence of the steric hindrance impeding the approach of the phosphonate ylide.[8]

Case Study: Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction. The high electrophilicity of the carbonyl carbon in these isomers makes them excellent substrates, though this heightened reactivity also necessitates careful control of reaction conditions to minimize side reactions.[10]

Experimental Protocol: Comparative Grignard Reaction with Phenylmagnesium Bromide

This self-validating protocol is designed to qualitatively and quantitatively assess the reactivity of the three isomers.

Materials:

  • 2-, 3-, and 4-(Trifluoromethyl)benzaldehyde

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • CDCl₃ for NMR analysis

Procedure:

  • Reaction Setup: In three separate, flame-dried, round-bottom flasks under an argon atmosphere, dissolve 1.0 mmol of each respective (trifluoromethyl)benzaldehyde isomer in 5 mL of anhydrous THF.

  • Cooling: Cool each flask to 0 °C using an ice-water bath.

  • Grignard Addition: To each flask, add 1.1 mL (1.1 mmol) of the 1.0 M phenylmagnesium bromide solution dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the consumption of the starting aldehyde in each reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Record the time to completion.

  • Workup: Upon completion, quench each reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Filter and concentrate the organic layers under reduced pressure. Determine the crude yield and purity of the resulting diarylmethanol product by ¹H NMR spectroscopy.

Expected Outcome: The reaction with the 4-isomer is expected to be the fastest, followed by the 3-isomer, and finally the 2-isomer. While all are expected to proceed to high conversion, careful temperature control is crucial to prevent side reactions like reduction, especially if the Grignard reagent has β-hydrides.[10]

G start Start: Isomer in Anhydrous THF cool Cool to 0 °C start->cool add_grignard Add Phenylmagnesium Bromide cool->add_grignard monitor Monitor by TLC add_grignard->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract analyze Dry, Concentrate & Analyze by NMR extract->analyze end End: Diaryl-methanol Product analyze->end

Caption: Experimental workflow for the comparative Grignard reaction.

Oxidation to Carboxylic Acids

The oxidation of these aldehydes to their corresponding carboxylic acids is a common transformation. The Jones oxidation, while using carcinogenic Cr(VI) compounds, is a classic and effective method.[11]

Insight & Causality: Due to the electron-withdrawing nature of the CF₃ group, all three isomers are readily oxidized. Benzaldehydes are oxidized to carboxylic acids via their hydrate forms.[12][13] The relative rates of oxidation may vary slightly based on the electronic effects, but all are expected to proceed efficiently. For syntheses requiring milder conditions, alternatives like the Pinnick oxidation are recommended.

Applications: A Strategic Choice for Targeted Outcomes

The selection of a specific isomer is a strategic decision driven by the desired properties of the final molecule.

  • 4-(Trifluoromethyl)benzaldehyde: As the most reactive and sterically unencumbered isomer, it is a workhorse in medicinal chemistry. It is a key intermediate for synthesizing a wide range of pharmaceuticals and agrochemicals, including Fipronil.[5][14]

  • 3-(Trifluoromethyl)benzaldehyde: This isomer is crucial when the meta substitution pattern is required for optimal biological activity or for directing further substitutions on the aromatic ring. It is used in the synthesis of antitumor agents and novel chalcone derivatives that act as HIF-1 inhibitors.[3][15]

  • 2-(Trifluoromethyl)benzaldehyde: The steric bulk of the ortho isomer makes it a unique building block for creating sterically congested molecules, which can be advantageous for tuning selectivity or creating specific ligand architectures.[1]

Conclusion: Empowering Rational Molecular Design

The 2-, 3-, and 4-(trifluoromethyl)benzaldehyde isomers are far more than simple positional variants. They are distinct chemical entities with unique reactivity profiles and applications. The 4-isomer offers the highest reactivity for nucleophilic additions, driven by powerful electronic effects. The 3-isomer provides a balance of reactivity and an alternative substitution pattern. The 2-isomer, while less reactive due to steric hindrance, offers unique opportunities for constructing sterically demanding architectures. By understanding and leveraging these nuanced differences, researchers can make more informed, strategic decisions, accelerating the discovery and development of novel molecules that address critical challenges in medicine, agriculture, and materials science.

References

  • 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem. [Link]
  • 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem. [Link]
  • Benzaldehyde, 4-(trifluoromethyl)- - the NIST WebBook. [Link]
  • 3-(Trifluoromethyl)benzaldehyde - Optional[17O NMR] - Chemical Shifts - SpectraBase. [Link]
  • 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]
  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde - the NIST WebBook. [Link]
  • 4-Trifluoromethylbenzaldehyde - Wikipedia. [Link]
  • 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]
  • 4-Trifluoromethoxy-benzaldehyde - SpectraBase. [Link]
  • Benzaldehyde, 3-(trifluoromethyl)- - the NIST WebBook. [Link]
  • Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. [Link]
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
  • Jones Oxid
  • Jones oxid
  • JONES REAGENT & OXID
  • The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P
  • Jones Oxid
  • Jones Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
  • Benzaldehyde, 3-(trifluoromethyl)- - the NIST WebBook. [Link]
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH. [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of N,N''-((4-(Trifluoromethyl)phenyl)methylene)bisamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of molecular design.[1] The CF₃ group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's physicochemical and biological properties.[2][3] When appended to an aromatic ring, this potent electron-withdrawing group can significantly alter electronic properties, leading to enhanced binding interactions with biological targets, improved membrane permeability, and increased resistance to metabolic degradation.[1][2]

N,N''-(Arylmethylene)bisamides are a versatile class of compounds, notable for their straightforward synthesis and wide-ranging applications, including their roles as precursors in the synthesis of various heterocyclic and biologically active molecules. This guide provides a comprehensive characterization of bisamides derived from 4-(trifluoromethyl)benzaldehyde, offering a comparative analysis against their non-fluorinated analogs. We will delve into the causality behind synthetic choices, present detailed characterization data, and provide robust experimental protocols for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy and Mechanistic Insight

The formation of N,N''-(arylmethylene)bisamides is typically achieved through a one-pot, pseudo-three-component condensation reaction between an aldehyde and two equivalents of an amide. This reaction is generally catalyzed by a Brønsted or Lewis acid.

Causality of Experimental Design: The choice of an acid catalyst is critical. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the initial nucleophilic attack by the nitrogen atom of the amide, a crucial first step in the condensation process. Solvent selection, such as ethanol or solvent-free conditions, is often optimized to ensure solubility of reactants while facilitating product precipitation upon formation.[4][5]

A plausible mechanism for this acid-catalyzed reaction is outlined below.

G A 4-(CF3)Ph-CHO H H+ AH Activated Aldehyde [4-(CF3)Ph-CHOH]+ H->AH Catalyst Am1 R-CONH2 Int1 Hemiaminal Intermediate Am1->Int1 Nucleophilic Attack Int2 N-Acyliminium Ion [4-(CF3)Ph-CH=NHCOR]+ Int1->Int2 -H2O Int1->Int2 H2O H2O Am2 R-CONH2 Product Bisamide Product 4-(CF3)Ph-CH(NHCOR)2 Am2->Product Nucleophilic Attack

Caption: Plausible mechanism for acid-catalyzed bisamide formation.

Characterization of a Representative Compound: N,N'-((4-(Trifluoromethyl)phenyl)methylene)bis(acetamide)

To illustrate the characterization process, we will focus on the product derived from 4-(trifluoromethyl)benzaldehyde and acetamide. The structural confirmation relies on a combination of spectroscopic methods and physical property measurements.

Technique Expected Observation Rationale
¹H NMR δ ~8.5-9.0 (d, 2H, NH), δ ~7.6-7.8 (d, 2H, Ar-H), δ ~7.4-7.6 (d, 2H, Ar-H), δ ~6.0-6.5 (q, 1H, CH), δ ~2.0 (s, 6H, CH₃)The downfield shift of NH protons is due to the deshielding effect of adjacent carbonyls. The methine proton (CH) signal will be split into a quartet by the two neighboring NH protons. Aromatic protons will show characteristic splitting for a 1,4-disubstituted ring.
¹³C NMR δ ~170 (C=O), δ ~145 (Ar C-CF₃), δ ~130 (Ar C-H), δ ~125 (q, Ar C-H, J(C-F) coupling), δ ~124 (q, CF₃), δ ~50-55 (CH), δ ~21 (CH₃)The carbonyl carbon appears significantly downfield. The CF₃ carbon will appear as a quartet due to C-F coupling. Aromatic carbons adjacent to the CF₃ group will also exhibit coupling.
IR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)These are characteristic vibrational frequencies for secondary amides, confirming the presence of the bisamide functional group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 288.10.Confirms the molecular weight of the target compound (C₁₂H₁₃F₃N₂O₂).
Melting Point Expected to be a sharp, high melting point solid.Crystalline solids with hydrogen bonding capabilities typically have high melting points.

Comparative Performance Analysis

The introduction of the 4-CF₃ group imparts distinct properties compared to the unsubstituted analog derived from benzaldehyde. This comparison is crucial for professionals tailoring molecules for specific applications.

Performance Metric N,N'-...bis(acetamide) derived from Benzaldehyde N,N'-...bis(acetamide) derived from 4-(Trifluoromethyl)benzaldehyde Supporting Rationale
Synthesis Yield HighVery HighThe electron-withdrawing CF₃ group enhances the electrophilicity of the aldehyde's carbonyl carbon, accelerating the reaction rate and often leading to higher yields under similar conditions.
Lipophilicity (LogP) ModerateHighThe trifluoromethyl group is known to significantly increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[2]
Metabolic Stability Susceptible to aromatic oxidation.More resistant to oxidative metabolism.The CF₃ group deactivates the aromatic ring towards electrophilic attack and can block potential sites of metabolism, a common strategy in drug design.[2][3]
Acidity of N-H Protons Standard pKa for secondary amides.Lower pKa (more acidic).The strong electron-withdrawing effect of the 4-CF₃ group is transmitted through the aromatic ring to the benzylic position, increasing the acidity of the N-H protons.
Hydrogen Bonding Acts as a hydrogen bond donor (N-H) and acceptor (C=O).Similar, but with potentially stronger interactions due to increased N-H acidity.Enhanced acidity can lead to more potent hydrogen bond donation, potentially influencing crystal packing and receptor binding.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the synthesis of N,N'-((4-(trifluoromethyl)phenyl)methylene)bis(acetamide).

G start Start reagents 1. Combine: - 4-(Trifluoromethyl)benzaldehyde (1 mmol) - Acetamide (2.2 mmol) - Catalyst (e.g., 0.1 mmol [TMPB][TFA]) - Ethanol (2 mL) start->reagents reaction 2. Reaction: Stir mixture at 60°C. Monitor progress by TLC. reagents->reaction workup 3. Work-up: Cool to room temperature. Filter the precipitated solid. reaction->workup wash 4. Purification: Wash solid with cold water and ethanol to remove unreacted starting materials. workup->wash dry 5. Drying: Dry the purified product under vacuum at 60°C. wash->dry characterize 6. Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and melting point. dry->characterize end End characterize->end

Caption: Experimental workflow for bisamide synthesis.

Materials & Equipment:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Acetamide (2.2 eq)

  • Catalyst (e.g., Trimethyl-tris(4-pyridinium)benzene trifluoroacetate, 0.1 eq)[4][5]

  • Ethanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-(trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg), acetamide (2.2 mmol, 130 mg), the catalyst (0.1 mmol), and ethanol (2 mL).

  • Heating: Equip the flask with a reflux condenser and place it in a preheated oil bath at 60 °C. Stir the mixture vigorously.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The product is typically a solid that precipitates out of the solution as it forms. The reaction is often complete within 30-60 minutes.[5]

  • Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), remove the flask from the heat and allow it to cool to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold distilled water (2 x 5 mL) and cold ethanol (2 x 3 mL) to remove any unreacted starting materials and the catalyst.

  • Drying: Transfer the white crystalline product to a pre-weighed vial and dry it under vacuum to a constant weight.

  • Characterization: Determine the yield and characterize the final product using NMR, IR, and melting point analysis as described in the table above.

Conclusion

N,N''-(Arylmethylene)bisamides derived from 4-(trifluoromethyl)benzaldehyde represent a valuable class of compounds whose properties are significantly modulated by the presence of the CF₃ group. Compared to their non-fluorinated counterparts, they exhibit enhanced lipophilicity and metabolic stability, making them attractive scaffolds in medicinal chemistry and drug development. The synthesis is efficient and high-yielding due to the electron-withdrawing nature of the trifluoromethyl substituent. The detailed protocols and comparative data provided in this guide serve as a robust resource for researchers aiming to synthesize, characterize, and strategically utilize these fluorinated molecules.

References

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Link]
  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
  • Supporting Information: An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. University of Science and Technology of China. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthetic applications. a, Transformations of... | Download Scientific Diagram.
  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.
  • Facile synthesis of N, N-alkylidene bisamides catalyzed by trimethyl-tris(4-pyridinium)
  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. National Institutes of Health (NIH). [Link]
  • N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685. PubChem. [Link]
  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
  • (PDF) Facile synthesis of N, N ′ -alkylidene bisamides catalyzed by trimethyl-tris(4-pyridinium)benzene trifluoroacetate: An efficient and rapid approach.

Sources

A Comparative Guide to the Isomeric Purity Analysis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity

In the landscape of pharmaceutical development and materials science, 4-Hydroxy-2-(trifluoromethyl)benzaldehyde serves as a pivotal building block. The specific arrangement of the hydroxyl (-OH), aldehyde (-CHO), and trifluoromethyl (-CF3) groups on the benzene ring dictates its reactivity, physicochemical properties, and, ultimately, its efficacy and safety profile in downstream applications. The presence of positional isomers, even in trace amounts, can lead to the formation of unwanted side products, impact reaction kinetics, and introduce impurities that are difficult to remove in the final active pharmaceutical ingredient (API).[1]

Therefore, rigorous analytical control to ensure isomeric purity is not merely a quality check but a fundamental requirement for reproducible synthesis and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques used for the isomeric purity analysis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Potential Isomeric Impurities: A Synthetic Perspective

The synthesis of this compound can inadvertently yield several positional isomers. Understanding these potential impurities is the first step in developing a specific and robust analytical method. The most common isomers arise from alternative placements of the functional groups on the aromatic ring.

Key Potential Positional Isomers:

  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde: A common and structurally similar isomer.[2]

  • 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

  • 3-Hydroxy-4-(trifluoromethyl)benzaldehyde

  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

The analytical challenge lies in developing methods with sufficient selectivity to resolve the primary compound from these closely related structures.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantification, impurity identification, throughput, and available instrumentation. We will compare the three most powerful and widely adopted techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

dot

Caption: Logical workflow for selecting an analytical method.

Performance Comparison Summary

The table below summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.Separation by volatility and polarity, with mass-based detection.Signal intensity is directly proportional to the number of atomic nuclei.[3]
Primary Application Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and thermally stable impurities.[4]Absolute purity determination and structural confirmation of isomers.
Selectivity High; tunable via column and mobile phase selection.Very high, especially with a high-resolution column.Excellent; unique chemical shifts for protons on different isomers.[5][6]
Sensitivity High (ng to pg range), dependent on chromophore.Very High (pg to fg range), especially in SIM mode.Lower (µg to mg range).
LOD/LOQ Typically in the ppm range.Can achieve sub-ppm levels (e.g., LOD 0.4 ppm, LOQ 1.2 ppm for similar compounds).[7]Typically >0.1% w/w.
Sample Prep Simple dissolution and filtration.May require derivatization for polar analytes, though often not for benzaldehydes.Simple dissolution in a deuterated solvent with an internal standard.
Trustworthiness High; validated with reference standards and system suitability tests.High; mass spectral libraries aid in definitive identification.High; primary ratio method, does not require a specific analyte standard.[4]

In-Depth Methodologies and Experimental Protocols

This section provides detailed, validated protocols that serve as a robust starting point for method development and routine analysis.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation

HPLC is the workhorse for quality control labs due to its robustness, precision, and wide applicability.[4] A reversed-phase method is ideal for separating the moderately polar benzaldehyde isomers.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for aromatic compounds. The separation mechanism is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.

  • Mobile Phase: A gradient of water and acetonitrile is used to ensure that isomers with slightly different polarities are effectively resolved and eluted with sharp peak shapes within a reasonable runtime. A phosphate buffer is added to maintain a consistent pH, which is crucial for the reproducibility of retention times for the phenolic hydroxyl group.

  • Detector: A Diode Array Detector (DAD) is selected to monitor the elution at multiple wavelengths, which helps in peak purity assessment and identification, as aromatic aldehydes have a strong UV absorbance.

dot

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Aldehyde

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceuticals. The presence of the trifluoromethyl (-CF3) group, a potent bioisostere for a methyl or ethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The phenolic hydroxyl and aldehyde functionalities provide versatile handles for subsequent chemical modifications. Consequently, the development of efficient, scalable, and regioselective synthetic routes to this key building block is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, focusing on the formylation of 3-(trifluoromethyl)phenol. We will dissect the underlying mechanisms, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting the optimal route for their specific laboratory or industrial needs.

Core Synthetic Strategy: Electrophilic Formylation of 3-(Trifluoromethyl)phenol

The most logical and convergent approach to this compound begins with 3-(trifluoromethyl)phenol. The synthetic challenge lies in the regioselective introduction of a formyl (-CHO) group onto the aromatic ring. The hydroxyl group is a powerful activating, ortho, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The combined influence strongly favors electrophilic substitution at the positions ortho or para to the hydroxyl group (C4 and C6). The desired product is the C4 (para) isomer, which is generally favored due to reduced steric hindrance compared to the C6 (ortho) position.

G cluster_start Primary Precursor cluster_reaction Key Transformation cluster_product Target Molecule 3-(Trifluoromethyl)phenol 3-(Trifluoromethyl)phenol Formylation Formylation 3-(Trifluoromethyl)phenol->Formylation Electrophilic Aromatic Substitution This compound This compound Formylation->this compound Regioselective C-H Activation

Caption: General synthetic workflow for the target molecule.

Benchmarking Key Formylation Routes

We will now compare three prominent named reactions for the formylation of phenols: the Vilsmeier-Haack reaction, the Duff reaction, and the Rieche formylation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] This reaction is a cornerstone of aromatic formylation due to its relatively mild conditions and applicability to a wide range of electron-rich aromatic and heteroaromatic compounds.[3]

Reaction Principle & Mechanism: DMF and POCl₃ react to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[4] This electrophile is less reactive than those in classical Friedel-Crafts reactions, which enhances its selectivity for highly activated rings like phenols. The phenol attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the aldehyde.[2] For substituted phenols, formylation generally favors the less sterically hindered para position.[1]

G cluster_reagent Reagent Formation cluster_synthesis Aromatic Substitution cluster_workup Final Product DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Phenol 3-(CF₃)phenol Iminium Aryl Iminium Intermediate Phenol->Iminium Electrophilic Attack Aldehyde Target Aldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Advantages:

  • High Regioselectivity: Strong preference for the desired para-isomer.

  • Good Yields: Generally provides moderate to high yields.

  • Scalability: The procedure is amenable to large-scale industrial synthesis.

  • Safety: Avoids the use of highly toxic reagents like hydrogen cyanide used in the Gattermann reaction.[5]

Disadvantages:

  • Harsh Reagents: POCl₃ is corrosive and moisture-sensitive, requiring careful handling.

  • Workup: The workup can be vigorous due to the quenching of POCl₃.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glyceroboric acid or, more effectively, trifluoroacetic acid (TFA).[6][7] It is a classical method for the formylation of highly activated aromatics like phenols.

Reaction Principle & Mechanism: The reaction proceeds through the aminomethylation of the phenol ring by an electrophilic iminium species generated from protonated HMTA.[6] This is followed by an intramolecular redox reaction where the benzylic carbon is oxidized to the aldehyde state. The final step is the hydrolysis of the resulting imine to liberate the aldehyde.[6] While traditionally known for ortho-formylation, the use of TFA as a solvent has been shown to improve yields and can influence regioselectivity, sometimes favoring the para product.[7]

Advantages:

  • Single Reagent: HMTA serves as the source of the formyl group.

  • Improved Selectivity with TFA: The use of trifluoroacetic acid can lead to good yields and high para regioselectivity.[7]

Disadvantages:

  • Low Yields (Classical Conditions): Traditional Duff conditions (glyceroboric acid) are often inefficient, resulting in low yields.[8]

  • Harsh Conditions: The reaction often requires heating at reflux for extended periods.[7]

  • Limited Scope: The process is generally limited to highly activated aromatic compounds.[7]

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[9][10]

Reaction Principle & Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile, [ClCH-OCH₃]⁺. This species then attacks the electron-rich phenol ring. The high regioselectivity observed in this reaction is often attributed to the coordination of the Lewis acid with the phenolic oxygen, which strongly directs the electrophile to the ortho position.[11][12]

Advantages:

  • High Yields: Can provide excellent yields for ortho-formylation.[11]

  • Mild Conditions: The reaction can often be carried out at low temperatures (e.g., 0 °C).[13]

Disadvantages:

  • Poor Regioselectivity for para Products: The mechanism inherently favors the formation of the ortho-aldehyde, making it unsuitable for the synthesis of the desired this compound.

  • Toxic Reagent: Dichloromethyl methyl ether is a suspected carcinogen and must be handled with extreme care.

Comparative Performance Data

The following table summarizes the expected performance of each route for the synthesis of this compound from 3-(trifluoromethyl)phenol, based on literature precedents for analogous substrates.

FeatureVilsmeier-Haack ReactionDuff Reaction (with TFA)Rieche Formylation
Primary Product para-isomer (Desired) para-isomer favoredortho-isomer (Undesired)
Typical Yield 60-80%50-75%[7]>80% (for ortho product)[11]
Regioselectivity High (para > ortho)Moderate to High (para > ortho)Very High (ortho >> para)[11]
Reagents DMF, POCl₃HMTA, Trifluoroacetic AcidCl₂CHOCH₃, TiCl₄
Conditions 0 °C to 80 °C, 2-6 hours[1]Reflux (80-90 °C), 12+ hours[7]0 °C to RT, 1-3 hours[13]
Scalability ExcellentModerateGood, but limited by reagent toxicity
Safety Profile POCl₃ is corrosiveTFA is highly corrosiveCl₂CHOCH₃ is a suspected carcinogen

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Recommended)

This protocol is adapted from standard Vilsmeier-Haack procedures for electron-rich phenols.[1][3]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Add a saturated solution of sodium acetate or sodium carbonate to neutralize the acid until the pH is ~6-7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion and Recommendations

For the regioselective synthesis of this compound, the Vilsmeier-Haack reaction stands out as the superior method . Its primary advantages are the high selectivity for the desired para-isomer, good yields, and excellent scalability, making it suitable for both academic research and industrial production. While the Duff reaction using TFA is a viable alternative, it often requires longer reaction times and may offer lower yields. The Rieche formylation is not recommended for this specific target due to its strong intrinsic preference for ortho-formylation. The choice of synthesis route ultimately depends on the scale, available resources, and safety infrastructure, but the Vilsmeier-Haack reaction provides the most reliable and efficient pathway to this valuable fluorinated intermediate.

References

  • US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google P
  • Duff reaction - Wikipedia
  • Vilsmeier-Haack Reaction - J&K Scientific LLC
  • Duff Reaction - Link to PDF source
  • G
  • Vilsmeier-Haack Reaction - Chemistry Steps
  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry
  • Vilsmeier–Haack reaction - Wikipedia
  • Rieche Formyl
  • Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com
  • Rieche formyl
  • 3-(Trifluoromethyl)
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal
  • US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google P
  • Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid - ACS Public
  • United States P
  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P
  • Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether - Benchchem
  • Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde - Benchchem
  • US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 - ScienceDirect
  • Org. Synth. 2012, 89, 220
  • Convenient Method for the ortho-Formylation - of Phenols - Acta Chemica Scandinavica
  • 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3) - PubChemLite
  • 2-Formyl-3-(trifluoromethyl)phenol, 2-Formyl-3-hydroxybenzotrifluoride, 6-(Trifluoromethyl)salicylaldehyde - ChemicalBook
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry
  • This compound | 1243395-68-7 - Sigma-Aldrich
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination | Organic Letters - ACS Public
  • G
  • o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4 | Request PDF - ResearchG
  • 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem
  • Process for the production of 4-hydroxybenzaldehyde derivatives - European P
  • CN102516047A - Preparation methods of 2-(trifluoromethyl)
  • 3-Hydroxybenzaldehyde - Wikipedia
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks
  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchG
  • 3-Hydroxybenzaldehyde (M-Hydroxybenzaldehyde) | Substrate For ALDH, Precursor Compound for Phenolic Compounds | MedChemExpress

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. The compound 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, with its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a stable trifluoromethyl moiety, demands a disposal protocol that is both scientifically sound and operationally meticulous. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory standards.

The core challenge in disposing of this compound lies in its identity as a halogenated organic substance . The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, rendering the molecule resistant to natural degradation. Improper disposal can lead to environmental persistence and potential long-term ecological harm.[1] Therefore, the procedures outlined below are designed to ensure complete destruction and prevent environmental release.

Part 1: Hazard Profile and Essential Precautions

Before handling waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance.[1]

  • Primary Hazards : It is known to be an irritant to the skin, eyes, and respiratory system.[1][2]

  • Toxicity : Accidental ingestion may be harmful.[1][3]

  • Environmental Hazards : While specific data for this exact isomer is limited, related halogenated aromatics are often toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1]

Mandatory Personal Protective Equipment (PPE)

A robust defense begins with appropriate PPE. The following must be worn at all times when handling the compound or its waste products. As mandated by OSHA standards, employers must provide and ensure the use of appropriate PPE.[4][5]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and contact with dust, preventing serious eye irritation.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and potential dermatitis.[4]
Body Protection Laboratory coat.Protects against incidental contact and contamination of personal clothing.
Work Area Chemical Fume HoodAll handling and preparation of waste should occur within an operational chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is waste segregation . It must never be mixed with non-halogenated chemical waste.[8][10] Mixing complicates and significantly increases the cost of disposal.[8]

Step 1: Designate the Waste Stream

Immediately classify all waste containing this compound as "Halogenated Organic Waste." This includes:

  • Unused or expired pure compound.

  • Reaction residues and byproducts.

  • Contaminated solvents (e.g., rinsates from glassware).

  • Contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads from spills).

Step 2: Select and Prepare the Waste Container

The integrity of the disposal process begins with the container.

  • Compatibility : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[10]

  • Condition : The container must be in good condition, free of cracks or leaks.[10]

  • Cleanliness : Ensure the exterior of the container remains clean and free of chemical residue.[11]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.

  • The container must be clearly labeled with the words "Hazardous Waste." [8]

  • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]

  • If other halogenated wastes are collected in the same container, all components must be listed.[10]

  • The label should be affixed to the container before the first drop of waste is added.[10]

Step 4: Waste Accumulation and Storage
  • Collection : Carefully transfer waste into the labeled container, using a funnel to prevent spillage. This includes collecting all solvent rinses used to decontaminate glassware.[8]

  • Closure : Keep the waste container tightly sealed at all times, except when actively adding waste.[10][11] This prevents the release of vapors.

  • Storage : Store the sealed container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. This area should be cool, dry, and away from incompatible materials like strong oxidizing agents or bases.[4][8]

The logical flow from chemical handling to final disposal is illustrated in the diagram below.

G cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations Start Waste Generation (e.g., Unused chemical, residue, contaminated items) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Hazard Assessment: Is the waste halogenated? Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Yes PPE->Assess Label Label Container: 'Hazardous Waste' + Full Chemical Name Segregate->Label Collect Collect Waste in Sealed, Compatible Container Label->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup Transport Transport to Approved TSDF Facility Pickup->Transport Dispose Final Disposition Transport->Dispose

Sources

A Senior Application Scientist's Guide to Handling 4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 4-Hydroxy-2-(trifluoromethyl)benzaldehyde, a key building block in organic synthesis, presents a specific hazard profile that requires meticulous planning and execution in its handling. This guide provides an in-depth, experience-driven framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Chemistry of Risk

This compound is a halogenated aromatic aldehyde. Its hazard profile is a composite of the risks associated with these distinct functional groups. The aldehyde group is a known irritant, while the trifluoromethyl group places it in the category of halogenated organic compounds, which carry specific toxicological and environmental considerations.[1]

Based on data for structurally similar isomers and related compounds, the primary hazards are well-defined.[2][3][4]

Hazard ClassificationGHS Hazard StatementRationale
Skin Irritation H315: Causes skin irritationAldehyde functional groups can react with proteins and other biomolecules in the skin, leading to irritation.[5][6]
Serious Eye Irritation H319: Causes serious eye irritationThe eyes are particularly sensitive to aldehydes, which can cause significant damage upon contact.[2][6]
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to systemic toxic effects.[4][7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[2]

The trifluoromethyl group enhances the electrophilicity of the benzaldehyde, potentially increasing its reactivity and biological activity.[8][9] Furthermore, as a halogenated aromatic, it requires specific disposal protocols to prevent environmental contamination.[10][11]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and scale of work. The following protocol represents a baseline for mitigating the identified risks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting (Solid) Chemical safety gogglesNitrile or Neoprene glovesFully-buttoned lab coatWork within a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles and face shieldDouble-gloving with Nitrile or Neoprene glovesChemical-resistant apron over a lab coatMandatory use of a certified chemical fume hood.
Performing Reactions/Transfers Chemical safety goggles and face shieldChemical-resistant gloves (Neoprene or Butyl rubber recommended)[12]Chemical-resistant apron over a lab coatMandatory use of a certified chemical fume hood.
Handling Waste Chemical safety gogglesChemical-resistant glovesLab coatWork within a certified chemical fume hood.

Causality of PPE Selection:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect against dust particles and accidental splashes.[12] A face shield is mandated for high-risk operations like transferring solutions, providing a secondary barrier for the entire face.[13][14]

  • Skin and Body Protection : A standard lab coat protects against incidental contact. For handling solutions, a chemical-resistant apron is crucial as splashes can saturate a cloth lab coat. Closed-toe shoes are mandatory at all times.[12]

  • Hand Protection : Nitrile gloves provide good initial protection for handling solids and dilute solutions.[14] For prolonged contact or handling of concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended due to their lower permeability to aromatic compounds.[12] Always inspect gloves for defects before use and wash hands thoroughly after removal.[13]

  • Respiratory Protection : The primary method of respiratory protection is an engineering control—the chemical fume hood.[12] This captures vapors and dust at the source, preventing inhalation. A NIOSH-approved respirator with organic vapor cartridges may be required only if engineering controls are insufficient or during a large spill cleanup, as determined by a formal risk assessment.[10][14]

Engineering Controls: The First Line of Defense

PPE is the last line of defense. Your primary protection comes from robust engineering controls.

  • Chemical Fume Hood : All operations involving this compound, from weighing to reaction quenching, must be conducted in a certified chemical fume hood.[10][12] This ensures that any dust, aerosols, or vapors are contained and exhausted safely. Keep the sash at the lowest possible working height.

  • Safety Showers and Eyewash Stations : Ensure immediate access to a functional and regularly tested safety shower and eyewash station. In case of accidental exposure, these facilities are critical for rapid decontamination.[2]

Step-by-Step Operational Plan

A systematic workflow minimizes the risk of exposure and accidents.

Workflow for Safe Handling of this compound

prep 1. Preparation - Verify fume hood certification. - Assemble all necessary equipment. - Don appropriate PPE. weigh 2. Weighing - Tare vessel in ventilated enclosure. - Carefully transfer solid. - Clean spatula and surfaces. prep->weigh Proceed dissolve 3. Dissolution - Add solvent slowly in fume hood. - Use magnetic stirring. - Keep container capped. weigh->dissolve Proceed react 4. Reaction - Conduct all transfers in fume hood. - Monitor reaction remotely if possible. dissolve->react Proceed cleanup 5. Cleanup & Decontamination - Quench reaction carefully. - Rinse glassware with appropriate solvent. - Collect all rinsate as hazardous waste. react->cleanup Reaction Complete storage 6. Storage - Seal primary container tightly. - Store in cool, dry, ventilated area. - Segregate from incompatibles. cleanup->storage Store Unused Reagent

Caption: A logical workflow for the safe handling of this compound.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

  • The compound is noted to be potentially air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability and safety.[2][16]

Emergency Response and Disposal Plan

Spill Response:

  • Evacuate : Immediately alert personnel in the area and evacuate non-essential individuals.[12]

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to exhaust vapors.[12]

  • Control : Eliminate all ignition sources.[12][15]

  • Contain : Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or clay.[5][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11][17]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

Disposal Plan:

The trifluoromethyl group classifies this compound as halogenated organic waste. Improper disposal can lead to long-term environmental contamination.[1][11]

Waste Disposal Workflow

start Waste Generated (Solid, Liquid, Contaminated PPE) question Is waste halogenated? start->question halogenated Segregate into 'HALOGENATED ORGANIC WASTE' container. question->halogenated Yes non_halogenated Segregate into 'NON-HALOGENATED ORGANIC WASTE' container. question->non_halogenated No label Ensure container is properly labeled with full chemical name and 'Hazardous Waste'. halogenated->label dispose Arrange for pickup by Institutional EHS or licensed waste disposal company. label->dispose

Caption: Decision workflow for the proper segregation and disposal of chemical waste.

Key Disposal Mandates:

  • Do NOT dispose of this chemical down the sink or in regular trash.[11]

  • Segregate : Collect all waste containing this compound—including contaminated solids, solutions, and solvent rinses—in a dedicated container labeled "Hazardous Waste: Halogenated Organic Waste".[10][11]

  • Compliance : Follow all local, state, and federal regulations, managed through your institution's Environmental Health and Safety (EHS) department.[11][18]

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ChemicalBook. 4-hydroxy-2-trifluoromethylbenzaldehyde - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Lilac aldehyde.
  • Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Synquest Labs. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde - Safety Data Sheet.
  • PubChem. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.
  • PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • Sigma-Aldrich. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR.
  • CDC. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • US EPA. Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic.
  • Unknown Source. Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.
  • ChemSec. Halogenated compounds.
  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents.
  • Wikipedia. 4-Trifluoromethylbenzaldehyde.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
  • Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzaldehyde.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde.
  • Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0.
  • Key Organics. Safety Data Sheet.
  • US EPA. Chapter One: Perspective on Halogenated Organic Compounds.
  • Wikipedia. Trifluoromethylation.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.